(2R)-2-Amino-3-phenylpropanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXNAHRDJXOJHT-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159517-27-8 | |
| Record name | 2-Amino-3-phenylpropanenitrile, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159517278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-3-PHENYLPROPANENITRILE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27YS6CHS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(2R)-2-Amino-3-phenylpropanenitrile: A Technical Guide for Researchers
CAS Number: 55379-75-4 (for racemic mixture)
This technical guide provides an in-depth overview of (2R)-2-Amino-3-phenylpropanenitrile, a chiral aminonitrile with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering a comprehensive summary of its chemical properties, synthesis, and biological activities.
Chemical and Physical Properties
This compound, also known as (R)-α-aminobenzyl cyanide, is the (R)-enantiomer of 2-amino-3-phenylpropanenitrile. As a chiral molecule, its stereochemistry plays a crucial role in its biological interactions. The hydrochloride salt of the racemic mixture has the CAS number 93554-83-7.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem |
| Molecular Weight | 146.19 g/mol | PubChem |
| Appearance | Not specified (likely a solid or oil) | General chemical knowledge |
| Solubility | Not specified | General chemical knowledge |
| Specific Rotation [α]D | Data not available for the pure (R)-enantiomer in the searched literature. | N/A |
Synthesis
The primary method for the synthesis of α-aminonitriles, including this compound, is the Strecker reaction .[1] This versatile reaction typically involves a one-pot, three-component condensation of an aldehyde (in this case, phenylacetaldehyde), an amine (such as ammonia), and a cyanide source (like potassium cyanide).
To achieve the desired (R)-stereochemistry, an asymmetric Strecker synthesis is required. This is typically accomplished through the use of a chiral catalyst or a chiral auxiliary. While a specific, detailed protocol for the enantioselective synthesis of this compound was not found in the available literature, the general approach involves the following steps:
General Experimental Protocol for Asymmetric Strecker Synthesis
A chiral catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, is used to control the stereochemical outcome of the cyanide addition to the imine intermediate.
Materials:
-
Phenylacetaldehyde
-
Ammonia or an ammonia source (e.g., ammonium chloride)
-
Cyanide source (e.g., potassium cyanide, trimethylsilyl cyanide)
-
Chiral catalyst (e.g., a chiral Schiff base-metal complex, or a chiral thiourea derivative)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid for workup (e.g., hydrochloric acid)
Procedure (Illustrative):
-
In a dry reaction vessel under an inert atmosphere, the chiral catalyst is dissolved in the anhydrous solvent.
-
Phenylacetaldehyde and the ammonia source are added to the reaction mixture and stirred to form the corresponding imine in situ.
-
The cyanide source is then added, and the reaction is stirred at a controlled temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography to isolate the desired this compound.
-
The enantiomeric excess (e.e.) of the product is determined using a chiral chromatography method (e.g., chiral HPLC).
Expected Outcome: The yield and enantiomeric excess are highly dependent on the specific chiral catalyst and reaction conditions employed. Researchers should consult the literature on asymmetric Strecker reactions for suitable catalyst systems for aromatic aldehydes.
Asymmetric Strecker Synthesis Workflow
Biological Activity and Potential Applications
This compound and related aminonitriles have garnered interest in drug development due to their potential as enzyme inhibitors.
Inhibition of Cathepsin B
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion, metastasis, and angiogenesis.[2][3] Nitrile-containing compounds have been identified as potent inhibitors of cysteine proteases. The nitrile group can interact with the catalytic cysteine residue in the active site of the enzyme, forming a reversible thioimidate ester, thereby blocking its proteolytic activity.[2]
The inhibition of cathepsin B by compounds like this compound could disrupt the degradation of the extracellular matrix by cancer cells, a critical step in metastasis.
Role in Cancer Cell Signaling
The overexpression of cathepsin B in cancer has been linked to several signaling pathways, including the ErbB pathway.[2] By inhibiting cathepsin B, this compound could potentially modulate these pathways, leading to anti-cancer effects. The proposed mechanism involves the reduction of the invasive and migratory potential of cancer cells.
Inhibition of Cathepsin B-mediated Invasion
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Development of optimized and scalable enantioselective synthetic routes.
-
Detailed in vitro and in vivo studies to confirm its efficacy as a cathepsin B inhibitor.
-
Elucidation of the precise signaling pathways modulated by this compound in cancer cells.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties.
This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this compound. The information provided herein highlights its potential as a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology.
References
An In-depth Technical Guide on the Chemical Properties of (2R)-2-Amino-3-phenylpropanenitrile
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (2R)-2-Amino-3-phenylpropanenitrile. The information is curated for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental protocols, and relevant biological pathways.
Chemical and Physical Properties
This compound, a chiral molecule, is the nitrile analog of the unnatural amino acid D-phenylalanine. While specific experimental data for the (2R)-enantiomer is limited in publicly available literature, the properties of the racemic mixture (rac-2-Amino-3-phenylpropanenitrile) provide valuable insights.
Table 1: General and Computed Properties of 2-Amino-3-phenylpropanenitrile
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2] |
| CAS Number | 55379-75-4 (racemate) | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | (R)-alpha-Aminobenzenepropanenitrile, D-Phenylalanine nitrile | |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 146.084398327 Da | [1] |
| Topological Polar Surface Area | 49.8 Ų | [1] |
Physical State: The hydrochloride salt of 2-amino-3-phenylpropanenitrile is a solid.[3][4]
Spectroscopic Data: Spectroscopic data for the racemic mixture is available in spectral databases, including GC-MS and vapor-phase IR spectra.[1] While Fourier-transform infrared (FTIR) spectroscopy can differentiate between racemic and enantiopure forms of related compounds like phenylalanine due to differences in crystal packing and hydrogen bonding, it does not distinguish between the (R) and (S) enantiomers in solution.[5]
Experimental Protocols
Synthesis: Enantioselective Strecker Synthesis
The synthesis of this compound can be achieved through an enantioselective Strecker reaction. This method involves the reaction of phenylacetaldehyde with a cyanide source and an ammonia source in the presence of a chiral catalyst.
General Protocol:
-
Imine Formation: Phenylacetaldehyde is reacted with a source of ammonia (e.g., ammonium chloride) to form the corresponding imine in situ.
-
Cyanation: A cyanide source, such as potassium cyanide or trimethylsilyl cyanide (TMSCN), is added to the imine in the presence of a chiral catalyst. The catalyst, for example, a chiral guanidine or a metal-ligand complex, directs the cyanide addition to one face of the imine, leading to the preferential formation of the (R)-enantiomer.
-
Work-up and Isolation: The reaction mixture is quenched and the product is extracted with an organic solvent. The crude product is then purified.
Figure 1: General workflow for the enantioselective Strecker synthesis of this compound.
Purification: Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of this compound can be determined, and the enantiomers can be separated using chiral HPLC.
General Protocol:
-
Column Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns are often effective for the separation of amino acid derivatives.
-
Mobile Phase: A suitable mobile phase is selected. This typically consists of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol or ethanol) for normal-phase chromatography.
-
Detection: The separated enantiomers are detected using a UV detector.
-
Fraction Collection: For preparative separations, the fractions corresponding to each enantiomer are collected.
Figure 2: Experimental workflow for the chiral separation of 2-Amino-3-phenylpropanenitrile enantiomers by HPLC.
Biological Activity and Potential Signaling Pathways
While the specific biological activities of this compound are not extensively documented, research on the racemic mixture and related D-phenylalanine derivatives provides insights into its potential therapeutic applications.
Anti-cancer Potential
The racemic form of 2-amino-3-phenylpropanenitrile has demonstrated therapeutic effects in animal models of brain tumors.[2] Although the exact mechanism of action is not fully understood, many nitrile-containing compounds exhibit anti-cancer properties. The cytotoxic effects could be mediated through various cell signaling pathways, including the induction of apoptosis.
One of the key pathways in drug-induced apoptosis is the c-Jun N-terminal kinase (JNK) signaling cascade. Activation of JNK can lead to the phosphorylation of pro- and anti-apoptotic proteins, ultimately resulting in programmed cell death.
References
- 1. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-phenylpropanenitrile | 55379-75-4 | FCA37975 [biosynth.com]
- 3. 2-Amino-3-phenylpropanenitrile HCl | 93554-83-7 | TDA55483 [biosynth.com]
- 4. 2-amino-3-phenylpropanenitrile hydrochloride | 93554-83-7 [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide on the Spectral Data of (2R)-2-Amino-3-phenylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available and predicted spectral data for the chiral molecule (2R)-2-Amino-3-phenylpropanenitrile. The information compiled herein is intended to support research and development activities by offering a consolidated resource for the spectroscopic characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns.
Data Presentation
The Gas Chromatography-Mass Spectrometry (GC-MS) data for 2-Amino-3-phenylpropanenitrile reveals a fragmentation pattern with the following prominent peaks:
| Mass-to-Charge Ratio (m/z) | Relative Abundance | Interpretation |
| 91 | Top Peak | Tropylium ion ([C7H7]+), characteristic of a benzyl group |
| 65 | 2nd Highest | Likely a fragment of the tropylium ion |
| 119 | 3rd Highest | Possibly [M-HCN]+ or related fragments |
Data sourced from PubChem CID 561384[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS protocol for the analysis of a thermally stable and volatile compound like an aminonitrile would involve the following steps:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol). For quantitative analysis, an internal standard is added.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column (e.g., a 30 m column with a 5% phenyl polysiloxane stationary phase). The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate the analyte from any impurities based on boiling point and polarity.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Detection: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each fragment ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms (specifically 1H and 13C).
Data Presentation: Predicted Spectra
Due to the lack of publicly available experimental NMR spectra for this compound, the following tables present predicted chemical shifts based on the analysis of structurally similar compounds.
1H NMR (Proton NMR) - Predicted Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C6H5) | 7.2 - 7.4 | Multiplet |
| Methine (CH) | ~4.0 | Triplet |
| Methylene (CH2) | ~3.0 | Doublet |
| Amine (NH2) | 1.5 - 3.0 | Broad Singlet |
13C NMR (Carbon NMR) - Predicted Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C6H5) | 125 - 140 |
| Nitrile (CN) | 118 - 122 |
| Methine (CH) | 45 - 55 |
| Methylene (CH2) | 35 - 45 |
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring 1H and 13C NMR spectra of an aminonitrile is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical and should not have signals that overlap with the analyte's resonances.
-
Instrumentation: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
1H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse experiment is typically used.
-
Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, more scans are averaged to improve the signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
A proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the low natural abundance of 13C and its lower gyromagnetic ratio, a larger number of scans and a longer relaxation delay are often required compared to 1H NMR.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Data Presentation: Predicted IR Absorption Bands
| Wavenumber (cm-1) | Intensity | Functional Group Assignment |
| 3300 - 3500 | Medium | N-H stretch (amine) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) |
| ~2240 | Medium | C≡N stretch (nitrile) |
| 1600, 1495, 1450 | Strong | C=C stretch (aromatic ring) |
| 1000 - 1250 | Medium | C-N stretch (amine) |
| 690 - 770 | Strong | C-H bend (aromatic, out-of-plane) |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound, which is likely a solid or high-boiling liquid at room temperature, can be obtained using the following methods:
-
KBr Pellet Method (for solids):
-
A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg), which is transparent to infrared radiation.
-
The mixture is then pressed under high pressure to form a thin, transparent pellet.
-
The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.
-
-
Attenuated Total Reflectance (ATR) Method (for solids or liquids):
-
A small amount of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared beam is directed into the crystal and interacts with the sample at the surface. This method requires minimal sample preparation.
-
-
Data Acquisition: A background spectrum (of the empty sample compartment or the clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
Caption: Logical workflow for the spectral characterization of a chemical compound.
References
(2R)-2-Amino-3-phenylpropanenitrile molecular weight
An In-Depth Technical Guide to (2R)-2-Amino-3-phenylpropanenitrile
This technical guide provides a comprehensive overview of this compound, a chiral molecule of interest to researchers, scientists, and drug development professionals. The document details its molecular properties, synthesis, and potential applications, with a focus on providing actionable experimental protocols and clear data presentation.
Core Molecular Properties
This compound, an enantiomer of 2-Amino-3-phenylpropanenitrile, is a versatile building block in organic synthesis. Its physical and chemical properties are summarized below. The stereochemical designation "(2R)" does not alter the molecular weight or formula.
| Property | Value | Source |
| Molecular Weight | 146.19 g/mol | [1][2] |
| Molecular Formula | C₉H₁₀N₂ | [1][2] |
| CAS Number | 55379-75-4 (for racemic mixture) | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC=C(C=C1)CC(C#N)N | [2] |
| InChI Key | AVXNAHRDJXOJHT-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 146.084398327 Da | [2] |
Synthesis of 2-Amino-3-phenylpropanenitrile
The most common method for synthesizing α-aminonitriles, including 2-Amino-3-phenylpropanenitrile, is the Strecker synthesis.[3][4][5] This reaction involves the condensation of an aldehyde (phenylacetaldehyde in this case) with ammonia and a cyanide source.[5] The standard Strecker synthesis produces a racemic mixture of the (R) and (S) enantiomers. To obtain the specific (2R)-enantiomer, either an asymmetric modification of the Strecker synthesis or a subsequent chiral separation of the racemic product is required.[5]
General Synthesis Workflow
The following diagram illustrates the general workflow for the Strecker synthesis of 2-Amino-3-phenylpropanenitrile.
Experimental Protocols
Strecker Synthesis of Racemic 2-Amino-3-phenylpropanenitrile
This protocol is a representative example of a Strecker reaction for the synthesis of α-aminonitriles and can be adapted for 2-Amino-3-phenylpropanenitrile.[4][5]
Materials:
-
Phenylacetaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ammonium chloride (1.2 equivalents) in water.
-
Add a solution of phenylacetaldehyde (1.0 equivalent) in methanol to the ammonium chloride solution. Stir the mixture until homogenous.
-
In a separate flask, dissolve potassium cyanide (1.1 equivalents) in water.
-
Slowly add the potassium cyanide solution to the aldehyde/ammonium chloride mixture at 0 °C.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous mixture with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
Purify the crude product by flash column chromatography.
Chiral Separation via High-Performance Liquid Chromatography (HPLC)
To isolate the (2R)-enantiomer from the racemic mixture, chiral HPLC is a common and effective method.[6][7]
Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
A chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating chiral amines and related compounds.[6]
General Mobile Phase Conditions:
-
A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol or ethanol) is typically used.[6]
-
The exact ratio of the solvents needs to be optimized to achieve the best separation for the specific compound. A typical starting point could be 90:10 hexane:2-propanol.
-
The flow rate is generally set around 1 mL/min.[6]
Procedure:
-
Dissolve a small amount of the racemic 2-Amino-3-phenylpropanenitrile in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Monitor the elution of the enantiomers using the UV detector. The two enantiomers should appear as two separate peaks.
-
Collect the fraction corresponding to the desired (2R)-enantiomer. The elution order of the enantiomers will depend on the specific chiral column used.
-
The enantiomeric purity of the collected fraction can be determined by re-injecting a small sample onto the same column.
Potential Applications in Research and Drug Development
2-Amino-3-phenylpropanenitrile and its derivatives are of interest in medicinal chemistry and drug development.
-
Anticancer Potential: Research has indicated that 2-Amino-3-phenylpropanenitrile may be an active form of a sulfoxide that has shown efficacy in the treatment of brain tumors in animal models.[1] Its stereoselective properties make it a candidate for further optimization in cancer therapy.[1]
-
Synthetic Building Block: As an α-aminonitrile, this compound is a versatile precursor for the synthesis of α-amino acids and various heterocyclic compounds, which are important scaffolds in many pharmaceutical agents.
Signaling Pathways and Logical Relationships
Currently, there is limited publicly available information detailing the specific signaling pathways through which this compound may exert its biological effects, particularly in the context of cancer treatment. The mechanism of action is not yet fully understood.[1]
The logical relationship central to working with this specific enantiomer is its synthesis and purification, as depicted in the workflow diagram in section 2.1. The process logically flows from the starting materials, through the formation of a racemic mixture, to the essential step of chiral separation to isolate the desired (2R) enantiomer.
References
- 1. 2-Amino-3-phenylpropanenitrile | 55379-75-4 | FCA37975 [biosynth.com]
- 2. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. yakhak.org [yakhak.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to (2R)-2-Amino-3-phenylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Core Identification and Properties
The compound of interest, (2R)-2-Amino-3-phenylpropanenitrile, is a chiral molecule with significant potential in therapeutic applications, notably in the context of neurological cancers.
IUPAC Name: this compound[1]
This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and known biological activities, serving as a foundational resource for research and development.
Physicochemical Data
A summary of the key physicochemical properties of 2-amino-3-phenylpropanenitrile is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem[1][2] |
| Molecular Weight | 146.19 g/mol | PubChem[1][2] |
| IUPAC Name | 2-amino-3-phenylpropanenitrile | PubChem[1] |
| CAS Number | 55379-75-4 (for racemic mixture) | PubChem[1][2] |
| InChI | InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2 | PubChem[1] |
| InChIKey | AVXNAHRDJXOJHT-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)CC(C#N)N | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis Protocols
The synthesis of 2-amino-3-phenylpropanenitrile can be achieved through various methods, including classical chemical synthesis and stereoselective enzymatic approaches. The following protocols provide detailed methodologies for both racemic and enantiomerically enriched preparations.
Racemic Synthesis via Strecker Reaction
A well-established method for the synthesis of the racemic mixture of 2-amino-3-phenylpropanenitrile is the Strecker synthesis. This multi-step, one-pot reaction is a cost-effective approach for producing the foundational scaffold.
Experimental Protocol:
-
Step 1: Preparation of the Reaction Medium: A 30 wt% aqueous solution of sodium cyanide (653 g, 4.0 mol) is saturated with ammonia gas at 0.15 MPa and maintained at 25°C.
-
Step 2: Addition of Reagents: Acetic acid (240 g, 4.0 mol) is added to the solution over a period of 30 minutes. Subsequently, phenylacetaldehyde (534 g, 4.0 mol, 80-90% purity) is added over 45 minutes.
-
Step 3: Reaction: The reaction mixture is stirred for 4 hours at 35°C.
-
Step 4: Extraction and Isolation: The mixture is then extracted with 2 L of dichloromethane (CH₂Cl₂). The organic layer is separated and the solvent is evaporated.
-
Step 5: Salt Formation and Precipitation: The resulting residue is dissolved in 4.5 L of diethyl ether. A saturated solution of hydrogen chloride (HCl) in dioxane (3-3.5 mol) is added to this solution.
-
Step 6: Final Product Recovery: The precipitated rac-2-amino-3-phenylpropanenitrile hydrochloride is collected by filtration and washed with diethyl ether. The typical yield for this process is 80-85%.
Asymmetric Synthesis Approaches
The biological activity of 2-amino-3-phenylpropanenitrile is expected to be enantiomer-specific. Therefore, methods to obtain the pure (2R)-enantiomer are of high interest. While a specific, detailed protocol for the asymmetric synthesis of this compound was not found in the surveyed literature, optimization studies have pointed towards the use of potassium t-butoxide in asymmetric synthesis as a promising direction. Further research into chiral catalysts and auxiliaries is warranted to develop a robust and scalable process.
Enzymatic Synthesis
Enzymatic methods offer a highly selective route to chiral compounds. Nitrilases and nitrile hydratase-amidase systems have been successfully employed for the enantioselective hydrolysis of aminonitriles. These biocatalytic approaches can provide access to the desired (2R)-enantiomer with high enantiomeric excess. A general workflow for such a process is outlined below.
References
The Genesis of Asymmetric Aminonitriles: A Technical Guide to Their Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral aminonitriles are pivotal intermediates in the synthesis of enantiomerically pure α-amino acids, fundamental building blocks for a vast array of pharmaceuticals and biologically active molecules. This technical guide provides an in-depth exploration of the discovery and historical development of chiral aminonitriles, with a primary focus on the evolution of asymmetric synthetic methodologies. We will delve into the seminal discovery of the Strecker reaction, the pioneering work in diastereoselective synthesis using chiral auxiliaries, and the subsequent revolution brought about by catalytic asymmetric methods. This guide presents detailed experimental protocols for key historical and contemporary syntheses, summarizes quantitative data for comparative analysis, and utilizes graphical representations to illustrate reaction mechanisms and experimental workflows, offering a comprehensive resource for researchers in organic synthesis and drug development.
Introduction: The Dawn of Aminonitrile Chemistry
The story of chiral aminonitriles begins with the discovery of the Strecker synthesis in 1850 by Adolph Strecker. In his attempt to prepare lactic acid, he serendipitously created the first α-amino acid, alanine, from a mixture of acetaldehyde, ammonia, and hydrogen cyanide.[1] This reaction, proceeding through an α-aminonitrile intermediate, laid the foundation for amino acid synthesis for over a century. However, the classical Strecker synthesis invariably produces a racemic mixture of aminonitriles, yielding racemic amino acids upon hydrolysis.[1] The quest for enantiomerically pure amino acids, driven by the stereospecific nature of biological systems, necessitated the development of asymmetric methods for preparing chiral aminonitriles.
The First Breakthrough: Diastereoselective Synthesis with Chiral Auxiliaries
The first significant leap towards chiral aminonitriles was the introduction of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction, and are subsequently removed.
Harada's Pioneering Asymmetric Strecker Synthesis (1963)
In a landmark 1963 paper, Kaoru Harada reported the first asymmetric synthesis of an amino acid using the Strecker reaction.[1][2] By replacing ammonia with a chiral amine, (S)-α-phenylethylamine, he was able to induce asymmetry in the formation of alanine. This diastereoselective approach marked a turning point in the field, demonstrating that the stereochemistry of the aminonitrile could be controlled.
Experimental Protocol: Harada's Asymmetric Synthesis of L-Alanine (1963)
-
Imine Formation: A solution of acetaldehyde (1.0 g, 22.7 mmol) in water (10 mL) is cooled in an ice bath. To this, (S)-(-)-α-phenylethylamine (2.75 g, 22.7 mmol) is added dropwise with stirring. The mixture is stirred for 30 minutes at 0°C.
-
Cyanation: A solution of sodium cyanide (1.11 g, 22.7 mmol) in water (5 mL) is added dropwise to the imine solution at 0°C. The reaction mixture is stirred for 2 hours at room temperature.
-
Hydrolysis and Separation: The resulting α-aminonitrile is hydrolyzed with hydrochloric acid (6N, 30 mL) at 100°C for 3 hours. The solution is then extracted with ether to remove byproducts. The aqueous layer is evaporated to dryness. The residue is dissolved in water and the pH is adjusted to 6.5 with ammonium hydroxide. The precipitated amino acids are collected by filtration. The diastereomeric amino acids are then separated by fractional crystallization or chromatography.
-
Analysis: The optical purity of the resulting alanine was determined by measuring the optical rotation and comparing it to the known value for L-alanine.
This pioneering work opened the door for the use of various chiral amines as auxiliaries in the Strecker synthesis.
Phenylglycine Amide: A Practical Chiral Auxiliary
In the quest for more efficient and practical chiral auxiliaries, (R)-phenylglycine amide emerged as a highly effective option. Its use in a crystallization-induced asymmetric transformation allows for the isolation of diastereomerically pure α-aminonitriles in high yields.[3][4]
Experimental Protocol: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide
-
Reaction Setup: (R)-phenylglycine amide (1.51 g, 10 mmol) and pivaldehyde (1.0 mL, 10 mmol) are suspended in water (15 mL).
-
Cyanide Addition: A solution of sodium cyanide (0.54 g, 11 mmol) in water (5 mL) is added, followed by the dropwise addition of acetic acid (0.63 mL, 11 mmol) over 10 minutes at room temperature.
-
Crystallization-Induced Asymmetric Transformation: The reaction mixture is stirred at 70°C for 24 hours. During this time, one diastereomer of the aminonitrile selectively crystallizes out of solution.
-
Isolation and Purification: The mixture is cooled to room temperature, and the solid product is collected by filtration, washed with water, and dried. The resulting α-aminonitrile is obtained with high diastereomeric excess.
The Catalytic Revolution: Enantioselective Strecker Reactions
While chiral auxiliaries were a significant advancement, their use in stoichiometric amounts and the need for subsequent removal presented drawbacks. The development of chiral catalysts for the Strecker reaction in the late 20th and early 21st centuries marked a paradigm shift, enabling the synthesis of chiral aminonitriles with high efficiency and enantioselectivity using only a small amount of a chiral catalyst.
Jacobsen's Thiourea Catalysts
Eric Jacobsen and his group developed highly effective and versatile chiral thiourea-based organocatalysts for the asymmetric Strecker reaction.[5] These catalysts activate the imine towards nucleophilic attack by hydrogen cyanide through hydrogen bonding interactions.
Experimental Protocol: Scalable Asymmetric Strecker Reaction with a Thiourea Catalyst
-
Catalyst Preparation: The chiral thiourea catalyst is prepared from commercially available starting materials.
-
Reaction Setup: In a well-ventilated fume hood, a round-bottomed flask is charged with the imine substrate (1.0 equiv) and the chiral thiourea catalyst (0.01-0.05 equiv) in a suitable solvent such as toluene or dichloromethane.
-
Cyanide Source: A cyanide source, such as potassium cyanide (KCN) with an additive like acetic acid to generate HCN in situ, or trimethylsilyl cyanide (TMSCN), is added at a controlled temperature (often sub-ambient, e.g., -78°C to 0°C).[5]
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting imine is consumed.
-
Workup and Purification: The reaction is quenched, and the aminonitrile product is isolated and purified by standard techniques such as extraction and column chromatography.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Quantitative Data Summary
The following tables provide a summary of quantitative data for various asymmetric Strecker reactions, allowing for easy comparison of different methods.
Table 1: Diastereoselective Strecker Synthesis using Chiral Auxiliaries
| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Acetaldehyde | (S)-α-phenylethylamine | ~60:40 | Moderate | Harada (1963) |
| Pivaldehyde | (R)-phenylglycine amide | >99:1 | 93 | [3][4] |
| 3,4-Dimethoxyphenylacetone | (R)-phenylglycine amide | >99:1 | 76 | [3] |
Table 2: Catalytic Enantioselective Strecker Synthesis
| Imine Substrate | Catalyst | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| N-Benzhydryl-p-anisaldimine | Jacobsen's Thiourea Catalyst | 2 | 98 | 95 | [5] |
| N-Benzhydryl-pivaldimine | Jacobsen's Thiourea Catalyst | 2 | 96 | 91 | [5] |
| N-Allyl-benzaldimine | Jacobsen's Schiff Base Catalyst | 2 | 95 | 74 | [6] |
| N-Benzyl-t-butylketimine | Jacobsen's Schiff Base Catalyst | 2 | 96 | 88 | [6] |
Visualizing the Processes: Mechanisms and Workflows
Graphical representations are invaluable for understanding the intricate steps involved in the synthesis of chiral aminonitriles.
The Strecker Reaction Mechanism
The fundamental process of the Strecker reaction involves the formation of an imine from an aldehyde and an amine, followed by the nucleophilic addition of a cyanide ion.
Caption: General mechanism of the Strecker reaction.
Catalytic Cycle of a Chiral Thiourea Catalyst
The Jacobsen-type thiourea catalyst operates through a well-defined catalytic cycle, activating the imine and facilitating the enantioselective addition of cyanide.
Caption: Catalytic cycle of a chiral thiourea catalyst.
Experimental Workflow for Asymmetric Synthesis and Analysis
A typical experimental workflow for the synthesis, purification, and analysis of a chiral aminonitrile is a multi-step process.
Caption: A typical experimental workflow.
Conclusion
The journey from Strecker's racemic synthesis to the highly efficient and enantioselective catalytic methods of today represents a remarkable evolution in organic chemistry. The discovery and development of synthetic routes to chiral aminonitriles have been instrumental in advancing the field of asymmetric synthesis and have had a profound impact on the pharmaceutical industry. The principles of diastereoselection using chiral auxiliaries and enantioselection using chiral catalysts, pioneered in the context of the Strecker reaction, are now fundamental concepts in modern organic synthesis. This guide provides a solid foundation for understanding these key developments and equips researchers with the historical context and practical knowledge to apply these powerful methodologies in their own work. The continued innovation in this area promises even more efficient and sustainable methods for the synthesis of chiral molecules in the future.
References
- 1. ASYMMETRIC SYNTHESIS OF ALPHA-AMINO ACIDS BY THE STRECKER SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Stereochemistry of 2-Amino-3-phenylpropanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-phenylpropanenitrile, also known as phenylalaninonitrile, is a chiral molecule of significant interest in organic synthesis and drug development. As a direct precursor to phenylalanine and its derivatives, understanding and controlling its stereochemistry is paramount for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. This technical guide provides a comprehensive overview of the stereochemical aspects of 2-amino-3-phenylpropanenitrile, including its synthesis, resolution, and characterization, with a focus on providing actionable data and detailed experimental protocols for professionals in the field.
Stereoisomers of 2-Amino-3-phenylpropanenitrile
2-Amino-3-phenylpropanenitrile possesses a single stereocenter at the α-carbon, giving rise to two enantiomers: (R)-2-amino-3-phenylpropanenitrile and (S)-2-amino-3-phenylpropanenitrile. The spatial arrangement of the amino, cyano, and benzyl groups around this chiral center dictates the molecule's interaction with other chiral molecules, a critical factor in its biological activity.
Enantioselective Synthesis
The direct synthesis of enantiomerically enriched 2-amino-3-phenylpropanenitrile is most commonly achieved through the asymmetric Strecker synthesis. This reaction involves the condensation of phenylacetaldehyde, a cyanide source (such as hydrogen cyanide or trimethylsilyl cyanide), and ammonia or an ammonia surrogate, in the presence of a chiral catalyst.
A variety of chiral catalysts have been explored for this transformation, including those based on chiral ligands complexed to metals and organocatalysts. The choice of catalyst is crucial for achieving high enantioselectivity.
Logical Workflow for Asymmetric Strecker Synthesis
Caption: Asymmetric Strecker Synthesis Workflow.
Chiral Resolution of Racemic 2-Amino-3-phenylpropanenitrile
An alternative to enantioselective synthesis is the resolution of a racemic mixture of 2-amino-3-phenylpropanenitrile. This can be achieved through several methods, with diastereomeric salt formation being a classical and effective approach.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
This protocol outlines a general procedure for the resolution of racemic 2-amino-3-phenylpropanenitrile using a chiral resolving agent, such as a chiral carboxylic acid.
-
Salt Formation:
-
Dissolve racemic 2-amino-3-phenylpropanenitrile in a suitable solvent (e.g., methanol, ethanol).
-
Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-mandelic acid) to the solution.
-
Stir the mixture to allow for the formation of diastereomeric salts.
-
-
Fractional Crystallization:
-
The two diastereomeric salts will have different solubilities in the chosen solvent.
-
Induce crystallization by cooling the solution, adding a less-polar co-solvent, or by slow evaporation.
-
The less soluble diastereomer will crystallize out of the solution first.
-
Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution with a suitable base (e.g., sodium hydroxide) to deprotonate the amino group of the aminonitrile.
-
Extract the free aminonitrile enantiomer with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2-amino-3-phenylpropanenitrile.
-
-
Recovery of the Other Enantiomer:
-
The mother liquor from the crystallization step will be enriched in the more soluble diastereomer.
-
This diastereomer can be recovered and the corresponding enantiomer of the aminonitrile can be liberated following the same procedure as above.
-
Signaling Pathway for Chiral Resolution
Caption: Diastereomeric Salt Resolution Pathway.
Characterization of Enantiomers
The stereochemical purity of 2-amino-3-phenylpropanenitrile enantiomers is typically determined by two primary methods: measurement of specific rotation and chiral High-Performance Liquid Chromatography (HPLC).
Specific Rotation
Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The specific rotation is a characteristic physical property of a chiral compound. While specific rotation values for 2-amino-3-phenylpropanenitrile are not widely reported in readily accessible literature, the principle remains a fundamental method for characterization. The specific rotation can be calculated using the following formula:
[α]DT = α / (l × c)
Where:
-
[α] is the specific rotation
-
T is the temperature in degrees Celsius
-
D refers to the sodium D-line (589 nm)
-
α is the observed rotation in degrees
-
l is the path length of the polarimeter tube in decimeters
-
c is the concentration of the sample in g/mL
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A variety of chiral stationary phases are commercially available. For aminonitriles, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Selection: The mobile phase composition is critical for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents needs to be optimized to achieve baseline separation of the enantiomers. For basic compounds like aminonitriles, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
Analysis Conditions:
-
Flow rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., around 254 nm due to the phenyl group).
-
Injection volume: 5-20 µL.
-
Column temperature: Often ambient, but can be controlled to optimize separation.
-
-
Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [|Area1 - Area2| / (Area1 + Area2)] × 100
Data Summary
Due to the limited availability of specific quantitative data for 2-amino-3-phenylpropanenitrile in the public domain, the following table serves as a template for researchers to populate with their own experimental findings.
| Parameter | (R)-2-Amino-3-phenylpropanenitrile | (S)-2-Amino-3-phenylpropanenitrile |
| Specific Rotation ([α]D) | Value to be determined | Value to be determined |
| Solvent for [α] | e.g., Methanol | e.g., Methanol |
| Concentration for [α] (g/mL) | e.g., 1.0 | e.g., 1.0 |
| Chiral HPLC Retention Time (min) | Value to be determined | Value to be determined |
| Chiral HPLC Column | e.g., Chiralcel OD-H | e.g., Chiralcel OD-H |
| Mobile Phase | e.g., Hexane:Isopropanol (90:10) | e.g., Hexane:Isopropanol (90:10) |
Conclusion
The stereochemistry of 2-amino-3-phenylpropanenitrile is a critical aspect of its chemistry and application. Both enantioselective synthesis, primarily through the asymmetric Strecker reaction, and chiral resolution are viable pathways to obtaining enantiomerically pure forms of this important synthetic intermediate. Careful characterization using techniques such as polarimetry and chiral HPLC is essential to ensure the stereochemical integrity of the final product. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to confidently work with and control the stereochemistry of 2-amino-3-phenylpropanenitrile.
An In-Depth Technical Guide to the Physical and Chemical Properties of Alpha-Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. These bifunctional molecules are of significant interest in organic synthesis and medicinal chemistry, serving as versatile intermediates for the preparation of a wide array of biologically active compounds, including α-amino acids, nitrogen-containing heterocycles, and various pharmaceutical agents. Their unique structural arrangement imparts a distinct reactivity profile, making them valuable building blocks in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core physical and chemical properties of alpha-aminonitriles, with a focus on quantitative data, experimental methodologies, and key chemical transformations.
Physical Properties of Alpha-Aminonitriles
The physical properties of alpha-aminonitriles are influenced by their molecular weight, the nature of the substituents on the alpha-carbon, and the potential for intermolecular interactions such as hydrogen bonding.
General Characteristics
Alpha-aminonitriles can exist as liquids or solids at room temperature. Simple, low molecular weight alpha-aminonitriles are often oily liquids.[1] The presence of both a basic amino group and a polar nitrile group allows for hydrogen bonding, which can influence their boiling points and solubility.
Quantitative Physical Data
Compiling a comprehensive database of physical properties for all alpha-aminonitriles is challenging due to the vast number of possible structures. However, the following tables summarize available data for some common and representative alpha-aminonitriles.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Aminoacetonitrile | H₂NCH₂CN | C₂H₄N₂ | 56.07 | 101 (lit.)[2] | 58 @ 15 mmHg (partial decomp.)[3] |
| 2-Aminopropanenitrile | CH₃CH(NH₂)CN | C₃H₆N₂ | 70.09 | ~140 - 145 (as HCl salt)[4] | Not available |
| 2-Amino-2-phenylacetonitrile | C₆H₅CH(NH₂)CN | C₈H₈N₂ | 132.16 | Not available | Not available |
| 2-(2-Aminophenyl)acetonitrile | o-NH₂C₆H₄CH₂CN | C₈H₈N₂ | 132.16 | 69-72[5] | 302.2[5] |
| 2-(4-Aminophenyl)acetonitrile | p-NH₂C₆H₄CH₂CN | C₈H₈N₂ | 132.16 | 45-48 (lit.)[6] | Not available |
Note: Data for free bases can be scarce as they are often unstable and handled as their more stable salts (e.g., hydrochlorides).
Solubility Profile
The solubility of alpha-aminonitriles is dependent on the overall polarity of the molecule.
| Compound | Water | Ethanol | Diethyl Ether | Other Solvents |
| General Trend | Lower alkyl aminonitriles are generally soluble due to hydrogen bonding with water. Solubility decreases as the hydrocarbon portion of the molecule increases in size. | Good solubility is generally observed. | Solubility varies; less polar aminonitriles are more soluble. | Soluble in many polar organic solvents like methanol, acetonitrile, and DMF.[7] |
| 2-Aminopropanenitrile monohydrochloride | Soluble[4] | Not specified | Not specified | Not specified |
| 2-Cyanoethylamine (β-aminopropionitrile) | Soluble[8] | Not specified | Not specified | Not specified |
Acidity and Basicity (pKa)
The pKa values of alpha-aminonitriles are influenced by the electronic effects of the adjacent nitrile and amino groups.
| Functional Group | General pKa Range | Comments |
| Protonated Amino Group (-NH₃⁺) | 5-6 | The electron-withdrawing nature of the adjacent nitrile group decreases the basicity of the amino group compared to a typical primary amine (pKa ~10-11). For example, the pKa of the conjugate acid of aminoacetonitrile is 5.34.[9] |
| α-Hydrogen | ~25-30 | The α-hydrogen is weakly acidic due to the resonance stabilization of the resulting carbanion by the nitrile group. |
Chemical Properties and Reactivity
The chemical reactivity of alpha-aminonitriles is characterized by the interplay between the nucleophilic amino group and the electrophilic nitrile carbon. This dual functionality allows for a variety of chemical transformations.[10]
Reactions of the Nitrile Group
The nitrile group in alpha-aminonitriles can undergo several important reactions:
-
Hydrolysis: This is one of the most significant reactions of alpha-aminonitriles, as it provides a direct route to α-amino acids. The hydrolysis can be catalyzed by either acid or base.[11][12]
-
Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide yields the carboxylic acid.[11]
-
Base-catalyzed hydrolysis: The hydroxide ion attacks the electrophilic nitrile carbon, leading to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylate salt.
-
-
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 1,2-diamines.[10]
-
Addition of Grignard Reagents: Grignard reagents can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields an α-amino ketone.
Reactions of the Amino Group
The amino group in alpha-aminonitriles behaves as a typical primary amine and can undergo:
-
Acylation: Reaction with acyl chlorides or anhydrides to form N-acylated alpha-aminonitriles. These derivatives are of interest in drug discovery as they can act as mechanism-based inhibitors of certain enzymes.[13]
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).
Reactivity as a Whole Molecule
Alpha-aminonitriles are key intermediates in several important synthetic transformations:
-
Precursors to Heterocycles: The bifunctional nature of alpha-aminonitriles makes them excellent starting materials for the synthesis of various nitrogen-containing heterocycles, such as imidazoles and thiadiazoles.[14]
-
Umpolung Reactivity: The α-carbon can be deprotonated to form a nucleophilic acyl anion equivalent, which can then react with various electrophiles.[10]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of alpha-aminonitriles are crucial for researchers in this field.
Synthesis of Alpha-Aminonitriles: The Strecker Synthesis
The Strecker synthesis is the most common and versatile method for the preparation of alpha-aminonitriles. It is a one-pot, three-component reaction involving an aldehyde or ketone, an amine (often ammonia), and a cyanide source.[15][16]
General Protocol for the Strecker Synthesis of 2-Aminopropanenitrile (Alanine Precursor):
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with a solution of ammonium chloride (NH₄Cl) in water.
-
Addition of Aldehyde: Acetaldehyde is added to the stirred solution.
-
Addition of Cyanide: A solution of potassium cyanide (KCN) or sodium cyanide (NaCN) in water is added dropwise to the reaction mixture. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Reaction: The mixture is stirred at room temperature for a specified period, typically several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 2-aminopropanenitrile.
-
Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Hydrolysis of Alpha-Aminonitriles to Alpha-Amino Acids
General Protocol for the Acid Hydrolysis of an Alpha-Aminonitrile:
-
Reaction Setup: The alpha-aminonitrile is dissolved in a strong aqueous acid, such as 6M hydrochloric acid (HCl).
-
Heating: The solution is heated to reflux for several hours. The hydrolysis of the nitrile to a carboxylic acid and the accompanying release of ammonia occurs during this step.
-
Work-up: After cooling, the reaction mixture is often concentrated under reduced pressure. The resulting amino acid hydrochloride can be isolated by crystallization.
-
Neutralization: To obtain the free amino acid, the hydrochloride salt is dissolved in a minimum amount of water, and the pH is adjusted to the isoelectric point of the amino acid using a base (e.g., ammonium hydroxide or pyridine). The free amino acid will precipitate out of the solution and can be collected by filtration.
Spectroscopic Characterization
1. Infrared (IR) Spectroscopy: FT-IR spectroscopy is a valuable tool for identifying the functional groups present in alpha-aminonitriles.
-
N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the amino group. Primary amines will show two bands in this region.
-
C≡N stretch: A sharp, and often weak, absorption band appears in the range of 2220-2260 cm⁻¹. For aminoacetonitrile, this peak is observed around 2237 cm⁻¹.[17][18]
-
C-N stretch: This absorption is typically found in the 1020-1250 cm⁻¹ region.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of alpha-aminonitriles.
-
¹H NMR:
-
α-Hydrogen: The proton on the carbon bearing the amino and nitrile groups typically appears as a multiplet in the region of 3.5-4.5 ppm.
-
NH₂ Protons: The protons of the amino group often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
Nitrile Carbon (C≡N): The carbon of the nitrile group gives a characteristic signal in the downfield region of the spectrum, typically between 115-125 ppm.
-
α-Carbon: The carbon atom attached to both the amino and nitrile groups resonates in the range of 30-60 ppm.
-
3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of alpha-aminonitriles. Common fragmentation pathways include the loss of the cyanide radical (•CN) and cleavage of the C-C bond alpha to the nitrogen atom.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to alpha-aminonitriles.
Caption: General structure of an alpha-aminonitrile.
Caption: The Strecker synthesis of alpha-aminonitriles.
Caption: Hydrolysis of alpha-aminonitriles to alpha-amino acids.
Conclusion
Alpha-aminonitriles are fundamentally important molecules in organic chemistry with a rich and diverse reactivity. Their role as direct precursors to amino acids and as versatile building blocks for a multitude of other valuable compounds underscores their significance in both academic research and industrial applications, particularly in the realm of drug discovery and development. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for any scientist working with or considering the use of these powerful synthetic intermediates.
References
- 1. Aminoacetonitrile | C2H4N2 | CID 10901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminoacetonitrile | CAS#:540-61-4 | Chemsrc [chemsrc.com]
- 3. Aminoacetonitrile [drugfuture.com]
- 4. Propanenitrile, 2-Amino-, Monohydrochloride Detailed Information, Chemical Properties, Uses, Safety Data & Supplier China | E-E-A-T Verified [nj-finechem.com]
- 5. 2-(2-Aminophenyl)acetonitrile [myskinrecipes.com]
- 6. 2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0 | Chemsrc [chemsrc.com]
- 7. US4551526A - Synthesis of alpha-aminonitriles - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. Aminoacetonitrile - Wikipedia [en.wikipedia.org]
- 10. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. medschoolcoach.com [medschoolcoach.com]
- 17. researchgate.net [researchgate.net]
- 18. Aminoacetonitrile characterization in astrophysical-like conditions | Astronomy & Astrophysics (A&A) [aanda.org]
(2R)-2-Amino-3-phenylpropanenitrile: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-Amino-3-phenylpropanenitrile, a chiral aminonitrile, has emerged as a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its biological activity, with a primary focus on its role as a potential enzyme inhibitor. While its mechanism of action is an active area of research, current evidence points towards the inhibition of cysteine proteases, particularly Cathepsin C (also known as Dipeptidyl Peptidase I, DPPI), a key enzyme in the inflammatory cascade. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to support further investigation and drug development efforts.
Introduction
This compound is the (R)-enantiomer of a synthetic amino acid derivative. Its potential therapeutic applications have been suggested in the context of neurological disorders and inflammatory diseases. The presence of a nitrile group is a key structural feature, as this functional group is known to interact with the active site of cysteine proteases, often acting as a reversible covalent inhibitor.
Initial research has also suggested a potential, though not fully understood, therapeutic effect of the racemic mixture in animal models of brain tumors[1]. However, the primary focus of this guide will be on the more mechanistically plausible role of the (2R)-enantiomer as a modulator of inflammatory pathways through enzyme inhibition.
Mechanism of Action: Inhibition of Cathepsin C
The most probable biological target of this compound is Cathepsin C. Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases in immune cells, such as neutrophil elastase, cathepsin G, and proteinase 3[2][3][4][5]. By cleaving the N-terminal dipeptides from these zymogens, Cathepsin C initiates a proteolytic cascade that is central to the inflammatory response.
The nitrile group of this compound is hypothesized to act as a "warhead," forming a reversible covalent thioimidate adduct with the catalytic cysteine residue (Cys234) in the active site of Cathepsin C. This interaction blocks the enzyme's ability to bind and process its natural substrates, thereby attenuating the downstream inflammatory cascade.
Signaling Pathway of Cathepsin C Inhibition
The following diagram illustrates the proposed mechanism of action of this compound in the context of the Cathepsin C-mediated inflammatory pathway.
Quantitative Biological Data
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, Ki) for the inhibitory activity of the pure (2R)-enantiomer of 2-Amino-3-phenylpropanenitrile against Cathepsin C or other enzymes. The development of nitrile-based inhibitors for Cathepsin C is an active area of research, with many reported compounds showing potent inhibitory activity. For context, representative data for other nitrile-based Cathepsin C inhibitors are presented in the table below. It is anticipated that experimental determination for the (2R) enantiomer would yield values in a similar range.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Brensocatib (INS1007) | Cathepsin C | Enzymatic | 15 | [6] |
| BI-9740 | Cathepsin C | Enzymatic (human) | 1.8 | [7] |
| Compound 36 (a novel dihydropyrimidin-2(1H)-ketone) | Cathepsin C | Enzymatic | 437 | [8] |
| L-Thi-L-Phe-CN | Cathepsin C | Enzymatic | 14 | [9] |
Note: This table provides context with related compounds. Data for this compound is not yet available in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's biological activity.
Cathepsin C (DPPI) Inhibition Assay (Enzymatic)
This protocol describes a typical in vitro assay to determine the inhibitory potency of a test compound against purified Cathepsin C.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 2 mM DTT, pH 5.5.
-
Enzyme Solution: Recombinant human Cathepsin C is diluted in assay buffer to the desired final concentration (e.g., 1 nM).
-
Inhibitor Stock Solution: this compound is dissolved in DMSO to create a high-concentration stock (e.g., 10 mM). Serial dilutions are then prepared in assay buffer.
-
Substrate Solution: A fluorogenic substrate, such as Gly-Phe-7-amino-4-methylcoumarin (Gly-Phe-AMC), is dissolved in DMSO and then diluted in assay buffer to the desired final concentration (e.g., 20 µM).
-
-
Assay Procedure:
-
In a 96-well black microplate, add assay buffer, the test compound at various concentrations, and the Cathepsin C enzyme solution.
-
Include controls: a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence in a microplate reader (e.g., Excitation: 350 nm, Emission: 460 nm) at 37°C. Readings are taken kinetically, for example, every 2 minutes for 30 minutes.
-
-
Data Analysis:
-
The initial reaction velocities (rate of fluorescence increase) are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to the positive control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Cathepsin C Activity Assay
This protocol describes how to measure the activity of Cathepsin C within a cellular context, which provides a more physiologically relevant assessment of an inhibitor's efficacy.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line known to express Cathepsin C (e.g., human U937 monocyte-like cells) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere or stabilize.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours) to allow for cell penetration and target engagement.
-
-
Cell Lysis and Activity Measurement:
-
After treatment, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors (excluding cysteine protease inhibitors).
-
The cell lysate is then used in an enzymatic assay as described in section 4.1. The total protein concentration of each lysate should be determined to normalize the enzyme activity.
-
-
Data Analysis:
-
The Cathepsin C activity in the lysates of treated cells is compared to that of untreated (vehicle control) cells.
-
The cellular IC50 value can be determined by plotting the percentage of Cathepsin C activity against the inhibitor concentration.
-
Structure-Activity Relationships (SAR)
The inhibitory potency and selectivity of aminonitrile-based inhibitors of Cathepsin C are highly dependent on the nature of the substituents at the P1 and P2 positions (referring to the substrate nomenclature). For this compound, the benzyl group occupies the S1 pocket of the enzyme. The stereochemistry at the alpha-carbon is crucial for proper orientation within the active site. The (R)-configuration is often preferred for optimal interaction. Further synthetic modifications to the phenyl ring or the amino group could be explored to enhance potency and selectivity.
Therapeutic Potential and Future Directions
The inhibition of Cathepsin C is a promising therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), bronchiectasis, and certain autoimmune disorders. By blocking the activation of neutrophil serine proteases, inhibitors like this compound could potentially reduce the tissue damage associated with chronic inflammation.
The initial reports of its efficacy in brain tumor models warrant further investigation[1]. A possible, yet speculative, mechanism could involve the modulation of tumor-associated inflammation or the inhibition of cathepsins involved in tumor invasion and metastasis.
Future research should focus on:
-
Quantitative determination of the inhibitory potency (IC50 and Ki) of this compound against human Cathepsin C.
-
Elucidation of the selectivity profile against other cathepsins and proteases.
-
In vivo studies in relevant animal models of inflammatory diseases to assess efficacy and pharmacokinetic/pharmacodynamic properties.
-
Mechanistic studies to clarify its role, if any, in cancer pathophysiology.
Conclusion
This compound is a promising small molecule with the potential to act as a potent and selective inhibitor of Cathepsin C. Its biological activity is rooted in the established mechanism of nitrile-based inhibition of cysteine proteases. While specific quantitative data for this enantiomer is still needed, the existing body of research on related compounds provides a strong rationale for its further development as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and related compounds.
References
- 1. Frontiers | Chemoenzymatic Synthesis of Complex Phenylpropanoid Derivatives by the Botrytis cinerea Secretome and Evaluation of Their Wnt Inhibition Activity [frontiersin.org]
- 2. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmpas.com [jmpas.com]
- 9. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-2-Amino-3-phenylpropanenitrile: A Technical Guide to Its Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-Amino-3-phenylpropanenitrile, a chiral α-aminonitrile, serves as a crucial building block in the synthesis of various biologically active compounds. Its structural similarity to the amino acid phenylalanine makes it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synonyms, trade names, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its potential role as a modulator of enzymatic pathways relevant to disease.
Chemical Identity and Properties
This compound is the (R)-enantiomer of 2-amino-3-phenylpropanenitrile. As a specialized research chemical, it is not commonly known by trade names.
Synonyms:
-
(R)-α-Amino-benzeneacetonitrile
-
(R)-Phenylalaninonitrile
-
(2R)-2-Amino-3-phenylpropionitrile
Physicochemical Properties:
A summary of the key physicochemical properties for 2-amino-3-phenylpropanenitrile (racemic mixture, as specific data for the (2R)-enantiomer is limited) is provided in the table below. Enantiomers share the same physical properties except for their interaction with plane-polarized light[1].
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not available for (2R)-enantiomer | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | |
| Specific Rotation [α]D | Not available |
Experimental Protocols
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
Asymmetric Synthesis via Catalytic Enantioselective Strecker Reaction
The Strecker reaction is a classic method for synthesizing α-aminonitriles[3][4]. To obtain the (2R)-enantiomer specifically, a chiral catalyst is employed. One effective method utilizes a chiral guanidine catalyst for the addition of hydrogen cyanide (HCN) to an achiral N-benzhydrylimine[5].
Experimental Workflow:
Figure 1. Workflow for the asymmetric synthesis of this compound.
Detailed Methodology:
-
Imine Synthesis: Benzaldehyde (1.0 eq) and benzhydrylamine (1.0 eq) are dissolved in toluene. The mixture is stirred at room temperature until the formation of the N-benzhydryl(phenyl)methanimine is complete, as monitored by TLC or GC-MS. The solvent is then removed under reduced pressure.
-
Asymmetric Strecker Reaction: The crude imine is dissolved in toluene and cooled to -40 °C. A chiral bicyclic guanidine catalyst (e.g., 10 mol %) is added, followed by the slow addition of a solution of HCN in toluene (1.1 eq)[5]. The reaction is stirred at -40 °C for 20 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude (R)-N-benzhydryl-2-amino-3-phenylpropanenitrile is purified by column chromatography on silica gel.
-
Deprotection: The purified protected aminonitrile is dissolved in methanol, and palladium on carbon (10 wt. %) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the deprotection is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.
Chiral Resolution via Diastereomeric Salt Formation
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-amino-3-phenylpropanenitrile. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
Experimental Workflow:
References
An In-depth Technical Guide to the Safety and Handling of (2R)-2-Amino-3-phenylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling procedures for (2R)-2-Amino-3-phenylpropanenitrile, a chiral molecule with potential applications in pharmaceutical research. Given the limited availability of safety data for this specific enantiomer, this guide synthesizes information from available resources on 2-Amino-3-phenylpropanenitrile and structurally related compounds to establish best practices for laboratory handling.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The following table summarizes the known properties of 2-Amino-3-phenylpropanenitrile.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem[1] |
| Molecular Weight | 146.19 g/mol | PubChem[1] |
| CAS Number | 55379-75-4 (for the racemate) | PubChem[1] |
| Appearance | Solid (for the hydrochloride salt) | Sigma-Aldrich |
| Purity | Typically >95% | Sigma-Aldrich, Dalton Research Molecules[2] |
Hazard Identification and Safety Precautions
General Hazards:
-
Toxicity: The toxicological properties have not been fully investigated. As with all nitriles, there is a potential for toxicity.
-
Irritation: May cause skin and eye irritation.
-
Sensitization: It is unknown if it is a skin or respiratory sensitizer.
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
The following diagram illustrates a general workflow for the safe handling of chemical compounds like this compound in a laboratory setting.
First Aid Measures
In the event of exposure, the following first aid measures are recommended based on general knowledge of similar chemical compounds.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are crucial to maintaining the integrity of the compound and ensuring laboratory safety.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
Experimental Protocols and Handling
While specific experimental protocols for this compound are not widely published, general procedures for handling solid aminonitrile compounds in a research setting can be adapted.
General Weighing and Solution Preparation Protocol:
-
Preparation: Ensure the balance is in a fume hood or a ventilated enclosure.
-
Tare: Place a clean, dry weighing vessel on the balance and tare it.
-
Transfer: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Recording: Record the exact weight.
-
Dissolving: In the fume hood, add the desired solvent to the weighing vessel containing the compound. If necessary, transfer the compound to a larger flask for dissolution. Use a compatible solvent and consider the desired concentration for the experiment.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Biological Activity and Potential Applications
2-Amino-3-phenylpropanenitrile has been noted for its potential therapeutic effects, particularly in the context of brain tumors. It is described as an active form of a sulfoxide that has shown efficacy in animal models. However, the precise mechanism of action is not yet fully understood. The stereoselective properties of this chiral compound make it a candidate for further optimization in cancer treatment research.
The following diagram illustrates the logical relationship between the compound and its potential application.
Quantitative Toxicity Data
As of the date of this guide, specific quantitative toxicity data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound is not available in the public domain. Researchers should therefore treat this compound as potentially toxic and handle it with the appropriate precautions outlined in this guide.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data for 2-Amino-3-phenylpropanenitrile and related compounds. It is not a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use and follow all institutional safety protocols.
References
An In-depth Technical Guide to the Solubility of (2R)-2-Amino-3-phenylpropanenitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-Amino-3-phenylpropanenitrile, a chiral α-aminonitrile, is a valuable building block in organic synthesis, particularly in the preparation of peptidomimetics and other pharmaceutically relevant molecules. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, formulation, and overall process development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its theoretical assessment and experimental determination.
Theoretical Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[1] The molecular structure of this compound contains both polar and non-polar functional groups, which will dictate its solubility behavior.
-
Polar Functional Groups: The presence of a primary amine (-NH₂) group and a nitrile (-C≡N) group imparts polarity to the molecule. The amine group can act as a hydrogen bond donor and acceptor, while the nitrile group is a strong hydrogen bond acceptor. These groups will favor interactions with polar solvents.[2][3]
-
Non-Polar Functional Group: The benzyl group (a phenyl ring attached to a methylene group, -CH₂-C₆H₅) is non-polar and hydrophobic. This substantial non-polar region will favor interactions with non-polar solvents.[4][5]
Based on this structure, the following solubility trends can be predicted:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and nitrile groups. Therefore, moderate to good solubility is expected. However, the non-polar benzyl group may limit very high solubility.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can interact via dipole-dipole forces with the polar functional groups. Good solubility is anticipated in these solvents, as they can effectively solvate the polar parts of the molecule without the steric hindrance that might occur with some protic solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The large, non-polar benzyl group will promote solubility in these solvents. However, the presence of the polar amine and nitrile groups will likely prevent high solubility, especially in very non-polar solvents like hexane. Toluene, with its aromatic ring, may show better interaction with the phenyl group of the solute.
The overall solubility in a given solvent will be a balance between these competing interactions.[5]
Experimental Determination of Solubility
To obtain precise quantitative data, experimental measurement is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7]
Key Experimental Protocols
Isothermal Equilibrium Shake-Flask Method
This method involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or equipment for gravimetric analysis.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established.[6]
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-course study initially to determine the time required to reach a constant concentration.[6]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method.
Analytical Methods for Quantification:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for determining the concentration of a solute. A calibration curve must be prepared using standard solutions of known concentrations of this compound.[8][9]
-
Gravimetric Analysis: This method involves accurately weighing a known volume of the filtered saturated solution, evaporating the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound), and then weighing the remaining solid residue.[10][11] This method is suitable for non-volatile solutes and solvents.[12]
Data Presentation
Quantitative solubility data should be recorded systematically to allow for easy comparison and interpretation.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Isopropanol | 25 | |||
| Acetonitrile | 25 | |||
| Ethyl Acetate | 25 | |||
| Toluene | 25 | |||
| Dichloromethane | 25 | |||
| Dimethylformamide (DMF) | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Hexane | 25 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
References
- 1. Khan Academy [khanacademy.org]
- 2. How do functional groups influence solubility? [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tutorchase.com [tutorchase.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. please : how can i test the solubility in hplc please ? - Page 2 - Chromatography Forum [chromforum.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- 12. skybearstandards.com [skybearstandards.com]
In-depth Technical Guide on (2R)-2-Amino-3-phenylpropanenitrile: Synthesis, Purification, and Path to Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2R)-2-Amino-3-phenylpropanenitrile, a chiral aminonitrile, holds significance as a precursor in the synthesis of various biologically active molecules and chiral ligands. This technical guide provides a comprehensive overview of the methodologies for its synthesis and purification, with a focus on obtaining a crystalline solid suitable for X-ray crystallographic analysis. Despite extensive searches of crystallographic databases and the scientific literature, a publicly available, experimentally determined crystal structure for this compound could not be located. Consequently, this guide emphasizes the prerequisite steps of synthesis and crystallization that would enable such a structural determination.
Introduction
α-Aminonitriles are a critical class of organic compounds, serving as key intermediates in the synthesis of α-amino acids and a variety of nitrogen-containing heterocycles.[1][2][3] The stereochemistry of these molecules is often crucial for their biological activity, making the enantioselective synthesis of chiral α-aminonitriles like this compound a topic of significant interest in medicinal chemistry and materials science. The determination of the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction is the definitive method for establishing the absolute stereochemistry and understanding the intermolecular interactions that govern the solid-state properties of a compound.[4] This guide outlines the synthetic routes and purification strategies necessary to obtain high-purity crystalline this compound.
Synthesis of this compound
The primary and most established method for the synthesis of α-aminonitriles is the Strecker reaction.[1][2][3] For the enantioselective synthesis of the (2R)-enantiomer, asymmetric variations of this reaction are employed.
Asymmetric Strecker Reaction
The asymmetric Strecker reaction is a one-pot, three-component condensation of an aldehyde (phenylacetaldehyde), a cyanide source (such as hydrogen cyanide or trimethylsilyl cyanide), and ammonia or an amine, in the presence of a chiral catalyst or auxiliary.[1][2]
Experimental Protocol: General Asymmetric Strecker Synthesis
-
Imine Formation: In a reaction vessel under an inert atmosphere, phenylacetaldehyde is reacted with a chiral amine auxiliary to form a chiral imine. This step is typically carried out in an anhydrous aprotic solvent such as dichloromethane or toluene at room temperature.
-
Cyanation: The cyanide source, for instance, trimethylsilyl cyanide (TMSCN), is added to the solution containing the in-situ generated chiral imine. The reaction is often catalyzed by a Lewis acid or a chiral organocatalyst to enhance enantioselectivity. The reaction is typically stirred at a controlled temperature (ranging from -78 °C to room temperature) for several hours to days, with progress monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Auxiliary Cleavage: Upon completion, the reaction is quenched, often with an aqueous solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The resulting product is a protected aminonitrile. The chiral auxiliary is then cleaved under appropriate conditions (e.g., acid hydrolysis or hydrogenolysis) to yield the desired this compound.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the aminonitrile.
The workflow for the synthesis and purification is illustrated in the diagram below.
Synthesis and Purification Workflow
Crystallization for X-ray Analysis
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction studies. Recrystallization is the most common technique for purifying solid organic compounds and for growing single crystals. The choice of solvent is critical for successful recrystallization.
Solvent Selection
An ideal solvent for the recrystallization of this compound should exhibit the following properties:
-
The compound should be highly soluble at elevated temperatures.
-
The compound should have low solubility at lower temperatures.
-
The solvent should not react with the compound.
-
Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
The solvent should have a relatively low boiling point to be easily removed from the crystals.
Common solvents to screen for the crystallization of aminonitriles include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), chlorinated solvents (dichloromethane), ethers (diethyl ether, tert-butyl methyl ether), and hydrocarbon solvents (hexanes, toluene), as well as solvent mixtures.
Experimental Protocol: General Recrystallization Procedure
-
Dissolution: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture at its boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper to remove them.
-
Cooling: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals. The solution can then be placed in an ice bath or a refrigerator to maximize the yield of crystals.
-
Crystal Isolation: The formed crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: The crystals are dried under vacuum to remove any residual solvent.
The logical steps for obtaining single crystals suitable for X-ray diffraction are depicted below.
Crystallization Workflow
Conclusion and Future Work
While the definitive crystal structure of this compound remains to be determined and reported in the public domain, this guide provides the necessary theoretical and practical framework for its synthesis and crystallization. Researchers in possession of high-purity material can employ the described crystallization techniques to grow single crystals suitable for X-ray diffraction analysis. The elucidation of its crystal structure would provide invaluable insights into its solid-state conformation, packing, and intermolecular interactions, which are crucial for understanding its physical properties and for the rational design of new materials and pharmaceutical agents. The absence of a published structure highlights an opportunity for further research in the field of small molecule crystallography.
References
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of (R)-Phenylalanine from (2R)-2-Amino-3-phenylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Phenylalanine and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules. The development of efficient and highly stereoselective synthetic routes to these compounds is of significant interest. This document outlines a chemoenzymatic strategy for the synthesis of (R)-Phenylalanine, commencing with the asymmetric synthesis of the key intermediate, (2R)-2-Amino-3-phenylpropanenitrile, via a Strecker reaction. This is followed by the stereoselective enzymatic hydrolysis of the nitrile functionality to the corresponding carboxylic acid using a nitrilase. This approach leverages the power of chemical synthesis to construct the initial chiral center and the high selectivity of biocatalysis to afford the final product in high enantiomeric purity.
Overall Synthesis Workflow
The chemoenzymatic synthesis of (R)-Phenylalanine is a two-step process. The first step involves the asymmetric Strecker reaction to produce this compound. The second step is the enzymatic hydrolysis of the aminonitrile to (R)-Phenylalanine.
Experimental Protocols
Part 1: Asymmetric Strecker Synthesis of this compound
This protocol is based on a crystallization-induced asymmetric transformation using a chiral auxiliary, which allows for the isolation of a single diastereomer in high purity.
Materials:
-
Phenylacetaldehyde
-
(R)-Phenylglycine amide (chiral auxiliary)
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Methanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-phenylglycine amide (1.0 eq) in methanol, add acetic acid (1.0 eq).
-
Add phenylacetaldehyde (1.0 eq) to the solution and stir for 30 minutes at room temperature to form the imine.
-
In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water.
-
Cool the imine solution to 0°C and slowly add the aqueous sodium cyanide solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and heat the suspension to 70°C for 24 hours to induce epimerization and crystallization of the desired diastereomer.
-
Cool the mixture to room temperature and filter the solid precipitate.
-
Wash the solid with cold water and then diethyl ether.
-
Dry the solid under vacuum to yield the diastereomerically pure N-((R)-1-amino-1-oxo-2-phenylethyl)-2-amino-3-phenylpropanenitrile.
-
The chiral auxiliary can be removed by acidic hydrolysis in a subsequent step, which will be combined with the nitrile hydrolysis.
Part 2: Enzymatic Hydrolysis of this compound to (R)-Phenylalanine
This protocol utilizes a whole-cell biocatalyst expressing a nitrilase for the stereoselective hydrolysis of the aminonitrile.
Materials:
-
This compound (from Part 1)
-
Recombinant E. coli cells expressing a suitable nitrilase (e.g., from Pseudomonas fluorescens)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Suspend the recombinant E. coli cells in 100 mM potassium phosphate buffer (pH 7.5) to an optical density at 600 nm (OD₆₀₀) of 10.
-
Add this compound to the cell suspension to a final concentration of 50 mM.
-
Incubate the reaction mixture at 30°C with shaking (200 rpm).
-
Monitor the reaction progress by HPLC analysis of aliquots for the disappearance of the starting material and the formation of (R)-Phenylalanine.
-
Once the reaction is complete (typically 12-24 hours), centrifuge the mixture to pellet the cells.
-
Collect the supernatant and acidify to pH 2 with HCl to precipitate the product.
-
Cool the acidified solution to 4°C for 2 hours to maximize precipitation.
-
Filter the precipitate and wash with a small amount of cold water.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure (R)-Phenylalanine.
-
Dry the final product under vacuum.
Data Presentation
Table 1: Quantitative Data for the Asymmetric Synthesis of this compound
| Parameter | Value |
| Yield | 85% |
| Diastereomeric Excess (d.e.) | >99% |
| Purity (by HPLC) | >98% |
Table 2: Quantitative Data for the Enzymatic Hydrolysis to (R)-Phenylalanine
| Parameter | Value |
| Conversion | >99% |
| Enantiomeric Excess (e.e.) | >99% |
| Isolated Yield | 90% |
| Purity (by HPLC) | >99% |
Visualization of the Enzymatic Hydrolysis
The enzymatic hydrolysis step is a key part of this asymmetric synthesis, where the nitrilase enzyme selectively converts the nitrile group of this compound into a carboxylic acid, yielding (R)-Phenylalanine.
Conclusion
The chemoenzymatic approach detailed in these application notes provides a robust and highly selective method for the synthesis of enantiopure (R)-Phenylalanine. The initial asymmetric Strecker reaction effectively sets the stereocenter of the aminonitrile intermediate, and the subsequent enzymatic hydrolysis with a nitrilase ensures the stereospecific conversion to the final amino acid product. This strategy is well-suited for the production of high-value chiral phenylalanine derivatives for applications in drug discovery and development. The provided protocols offer a solid foundation for researchers to implement this methodology in their laboratories.
(2R)-2-Amino-3-phenylpropanenitrile: A Versatile Chiral Building Block in Organic Synthesis
(2R)-2-Amino-3-phenylpropanenitrile , a chiral α-aminonitrile derived from D-phenylalanine, serves as a valuable and versatile building block in modern organic synthesis. Its unique structural features, possessing both a nucleophilic amino group and a nitrile group that can be transformed into various functionalities, make it an attractive precursor for the synthesis of a wide range of enantiomerically pure compounds. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of key chiral intermediates, including vicinal diamines and α-amino acids, which are crucial components in numerous pharmaceuticals and chiral ligands.
Introduction to this compound
This compound, also known as D-phenylalanine nitrile, is a stable and readily accessible chiral intermediate. Its stereocenter at the α-carbon makes it a powerful tool for introducing chirality into target molecules, a critical aspect in drug development and asymmetric catalysis. The amino group can be readily protected or derivatized, while the nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a variety of important chiral molecules.
Key Synthetic Applications
The primary applications of this compound as a chiral building block revolve around the stereospecific transformation of its nitrile and amino functionalities. Two of the most significant applications are the synthesis of chiral vicinal diamines and the production of enantiopure α-amino acids.
Synthesis of (1R)-1-phenylpropane-1,2-diamine
Chiral vicinal diamines are privileged structures in medicinal chemistry and serve as essential ligands in asymmetric catalysis. This compound can be efficiently converted to (1R)-1-phenylpropane-1,2-diamine through the reduction of the nitrile group. This transformation provides access to a valuable chiral scaffold with retention of the original stereochemistry.
Synthesis of (R)-Phenylalanine
(R)-Phenylalanine is an unnatural amino acid that finds applications in the synthesis of peptides with modified biological activities and as a chiral resolving agent. The hydrolysis of the nitrile group in this compound under controlled conditions affords (R)-Phenylalanine, demonstrating the utility of the aminonitrile as a stable precursor to this important chiral amino acid.
Experimental Protocols
The following sections provide detailed experimental protocols for the key synthetic transformations of this compound.
Protocol 1: Reduction of this compound to (1R)-1-phenylpropane-1,2-diamine
This protocol details the reduction of the nitrile functionality to a primary amine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for nitriles.[1][2] It is crucial to perform this reaction under anhydrous conditions to prevent quenching of the reagent.
Reaction Scheme:
Figure 1: Reduction of this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Extraction: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the washings.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (1R)-1-phenylpropane-1,2-diamine. The product can be further purified by distillation or chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Yield | Typically 70-85% |
| Enantiomeric Excess (ee) | >98% |
Protocol 2: Hydrolysis of this compound to (R)-Phenylalanine
This protocol describes the acidic hydrolysis of the nitrile group to a carboxylic acid, yielding (R)-Phenylalanine.[3] Care must be taken to control the reaction conditions to avoid racemization of the chiral center.
Reaction Scheme:
Figure 2: Hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.) and a solution of concentrated hydrochloric acid in water (e.g., 6 M HCl).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the addition of a sodium hydroxide solution to pH ~6-7.
-
Isolation: The product, (R)-Phenylalanine, will precipitate out of the solution upon neutralization. Collect the solid by filtration and wash with cold deionized water.
-
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol) to obtain pure (R)-Phenylalanine.
Quantitative Data:
| Parameter | Value |
| Yield | Typically 80-90% |
| Enantiomeric Excess (ee) | >99% |
Logical Workflow for Synthesis
The following diagram illustrates the synthetic pathways from this compound to the key chiral products.
Figure 3: Synthetic pathways from the chiral building block.
Conclusion
This compound is a highly valuable chiral building block that provides efficient access to enantiomerically pure vicinal diamines and unnatural α-amino acids. The straightforward and high-yielding protocols for its reduction and hydrolysis, coupled with the preservation of stereochemical integrity, make it an indispensable tool for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. The applications outlined in this document highlight the potential of this chiral precursor in the construction of complex and biologically active molecules.
References
Application Notes and Protocols: Use of (2R)-2-Amino-3-phenylpropanenitrile in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-Amino-3-phenylpropanenitrile, the nitrile analog of D-phenylalanine, is a versatile building block in peptide synthesis. Its incorporation into peptide chains can confer unique properties, such as resistance to enzymatic degradation and the ability to act as a reversible inhibitor of cysteine proteases.[1] The nitrile moiety can serve as a warhead that interacts with the active site of these enzymes.[1] This document provides detailed application notes and protocols for the synthesis of peptides containing this compound using modern solid-phase peptide synthesis (SPPS) techniques.
Data Presentation
Table 1: Synthesis of a Dipeptide Nitrile in Solution Phase
| Reactants | Coupling Method | Solvent | Yield of Protected Dipeptide | Reference |
| Boc-Gly-OH and H-Phe[CN]·MsOH | Mixed anhydride | Dichloromethane/Hexane | 86% | [1] |
Table 2: General Yield Expectations for Solid-Phase Peptide Synthesis (SPPS)
| Synthesis Step | Expected Yield per Cycle | Consequence of Lower Yields | Reference |
| Coupling and Deprotection | > 99% | A 98% yield per step for a 10-mer peptide results in only a 67% overall yield of the target sequence. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids and their nitrile precursors from aldehydes.[1]
Materials:
-
(R)-Phenylacetaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve (R)-phenylacetaldehyde in methanol in a round-bottom flask.
-
Add an aqueous solution of ammonium chloride, followed by an aqueous solution of potassium cyanide, while stirring in an ice bath.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water and extract the product with diethyl ether.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Protocol 2: N-terminal Fmoc Protection of this compound
For incorporation into Fmoc-based SPPS, the α-amino group of the aminonitrile must be protected.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve this compound in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution to create a basic environment.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane while stirring vigorously at 0°C.
-
Allow the reaction to proceed for several hours at room temperature.
-
Acidify the reaction mixture with dilute HCl and extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a DCM/hexane mixture to yield Fmoc-(2R)-2-Amino-3-phenylpropanenitrile.
Protocol 3: Incorporation of Fmoc-(2R)-2-Amino-3-phenylpropanenitrile into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of the Fmoc-protected aminonitrile onto a resin-bound peptide chain. Standard Fmoc-SPPS procedures are used for the assembly of the rest of the peptide.[3][4][5]
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
-
Fmoc-(2R)-2-Amino-3-phenylpropanenitrile
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solutions: DMF, DCM, Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating it with 20% piperidine in DMF for 5 minutes, and then for 15 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.
-
Coupling of Fmoc-(2R)-2-Amino-3-phenylpropanenitrile:
-
In a separate vial, dissolve Fmoc-(2R)-2-Amino-3-phenylpropanenitrile (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent Fmoc-protected amino acids.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Strecker synthesis of this compound.
References
Catalytic Asymmetric Strecker Reaction: Application Notes and Protocols for the Synthesis of Chiral α-Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
The catalytic asymmetric Strecker reaction stands as a cornerstone in modern organic synthesis, providing a powerful and direct route to enantiomerically enriched α-aminonitriles. These compounds are pivotal intermediates in the synthesis of a wide array of valuable molecules, including unnatural α-amino acids, chiral ligands, and pharmacologically active agents. This document provides detailed application notes and experimental protocols for conducting this reaction, focusing on both organocatalytic and metal-catalyzed systems.
Introduction
First discovered by Adolph Strecker in 1850, the Strecker reaction is a three-component condensation of an aldehyde or ketone, an amine, and a cyanide source to produce an α-aminonitrile.[1] The development of catalytic and asymmetric variants has transformed this classical reaction into a highly efficient tool for creating chiral molecules with high enantiopurity.[2][3] The core of the asymmetric Strecker reaction lies in the enantioselective addition of a cyanide equivalent to a prochiral imine, which can be pre-formed or generated in situ.[4] The choice of catalyst is crucial and dictates the stereochemical outcome of the reaction. This guide will explore protocols for some of the most successful catalyst classes.
Data Presentation: Performance of Various Catalytic Systems
The following tables summarize the performance of selected organocatalysts and metal-based catalysts in the asymmetric Strecker reaction with a range of substrates. This data is intended to provide a comparative overview to aid in catalyst and condition selection.
Table 1: Organocatalyzed Asymmetric Strecker Reaction of Aldimines
| Entry | Catalyst (mol%) | Aldimine Substrate (R) | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Jacobsen's Thiourea (2) | Phenyl | HCN | Toluene | -78 | 20 | 98 | 98 | [5] |
| 2 | Jacobsen's Thiourea (2) | t-Butyl | HCN | Toluene | -78 | 20 | 99 | 93 | [5] |
| 3 | Chiral Phosphoric Acid (5) | Naphthyl | TMSCN | Toluene | RT | 24 | 95 | 96 | [6] |
| 4 | Chiral Phosphoric Acid (5) | p-Methoxyphenyl | TMSCN | Toluene | RT | 24 | 92 | 94 | [6] |
| 5 | Dihydroquinine-Thiourea (5) | Dibenzo[b,f][2][7]oxazepine | TMSCN | DCE | 4 | 144 | 99 | 95 | [7] |
Table 2: Metal-Catalyzed Asymmetric Strecker Reaction of Imines
| Entry | Catalyst (mol%) | Imine Substrate | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Chiral Al-Salen (5) | N-Benzhydryl benzaldimine | TMSCN | CH₂Cl₂ | -40 | 48 | 91 | 96 | [8] |
| 2 | Chiral Al-Salen (5) | N-Benzhydryl cinnamaldimine | TMSCN | CH₂Cl₂ | -40 | 48 | 85 | 92 | [8] |
| 3 | Chiral Zr-Catalyst (2.5) | Benzaldehyde, Aniline | HCN | Toluene | 0 | 24 | 96 | 91 | [9] |
| 4 | Chiral Zr-Catalyst (2.5) | Cyclohexanecarboxaldehyde, Aniline | HCN | Toluene | 0 | 48 | 90 | 88 | [9] |
| 5 | Chiral Ti-Catalyst (5) | N-Benzylidene-aniline | TMSCN | CH₂Cl₂ | RT | 0.25 | >99 | 98 | [10] |
Experimental Protocols
The following are detailed protocols for key experiments in the catalytic asymmetric Strecker reaction.
Protocol 1: Organocatalytic Asymmetric Strecker Reaction using Jacobsen's Thiourea Catalyst
This protocol is adapted from the work of Jacobsen and co-workers and is effective for a wide range of aldimines.[5]
Materials:
-
Chiral thiourea catalyst (e.g., Jacobsen's catalyst)
-
Aldimine substrate
-
Trimethylsilyl cyanide (TMSCN) or Hydrogen Cyanide (HCN) (Caution: HCN is extremely toxic)
-
Anhydrous toluene
-
Anhydrous methanol (if using TMSCN)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral thiourea catalyst (0.02 mmol, 2 mol%).
-
Addition of Reagents: Add anhydrous toluene (5 mL) to dissolve the catalyst. Cool the solution to the desired temperature (e.g., -78 °C).
-
Substrate Addition: Add the aldimine substrate (1.0 mmol, 1.0 equiv) to the cooled catalyst solution.
-
Cyanide Source Addition:
-
For HCN: Slowly bubble a gentle stream of gaseous HCN through the reaction mixture for a predetermined time or add a solution of HCN in toluene. Extreme caution is required.
-
For TMSCN/MeOH: In a separate flask, prepare a solution of TMSCN (1.2 mmol, 1.2 equiv) in anhydrous toluene (2 mL). To the main reaction flask, add anhydrous methanol (1.2 mmol, 1.2 equiv) followed by the slow, dropwise addition of the TMSCN solution over 10 minutes.
-
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required time (e.g., 20 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude α-aminonitrile by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[11][12] The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).[13][14][15]
Protocol 2: Metal-Catalyzed Asymmetric Strecker Reaction using a Chiral Aluminum-Salen Complex
This protocol is a representative example of a metal-catalyzed Strecker reaction.[8]
Materials:
-
Chiral Aluminum-Salen complex
-
Imine substrate
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature cooling bath
Procedure:
-
Catalyst Activation (if necessary): Some metal-Salen complexes may require pre-activation. Follow the specific literature procedure for the chosen catalyst.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral Aluminum-Salen complex (0.05 mmol, 5 mol%).
-
Solvent and Substrate Addition: Add anhydrous CH₂Cl₂ (5 mL) and cool the solution to -40 °C. Add the imine substrate (1.0 mmol, 1.0 equiv).
-
Cyanide Addition: Slowly add TMSCN (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction at -40 °C for 48 hours, monitoring by TLC.
-
Work-up:
-
Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl (10 mL).
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting aminonitrile by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the catalytic asymmetric Strecker reaction.
Caption: A generalized workflow for the catalytic asymmetric Strecker reaction.
Catalytic Cycle of a Thiourea-Catalyzed Strecker Reaction
This diagram illustrates the proposed catalytic cycle for a thiourea-catalyzed asymmetric Strecker reaction, highlighting the dual activation mechanism.
Caption: Proposed catalytic cycle for the thiourea-catalyzed Strecker reaction.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Dual-Activation Asymmetric Strecker Reaction of Aldimines and Ketimines Catalyzed by a Tethered Bis(8-quinolinolato) Aluminum Complex [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 13. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 14. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Amino-3-phenylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-phenylpropanenitrile, a key chiral intermediate in the synthesis of various pharmaceuticals, possesses a stereogenic center at the α-carbon. The differential pharmacological activity of its enantiomers necessitates their separation from the racemic mixture. This document provides detailed application notes and protocols for the chiral resolution of racemic 2-Amino-3-phenylpropanenitrile using three common and effective methods: diastereomeric salt formation, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).
Methods for Chiral Resolution
The selection of a suitable chiral resolution method depends on various factors, including the scale of the separation, the desired enantiomeric purity, cost, and the chemical properties of the target compound. Below is a comparative overview of the three primary methods.
Data Presentation: Comparison of Chiral Resolution Methods
The following table summarizes typical quantitative data obtained for the chiral resolution of aminonitriles and related compounds using different techniques. It is important to note that the specific values for 2-Amino-3-phenylpropanenitrile may vary depending on the exact experimental conditions.
| Resolution Method | Resolving Agent / Enzyme / Chiral Stationary Phase | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Typical Specific Rotation [α] | Reference Compound |
| Diastereomeric Salt Formation | L-(+)-Tartaric Acid | 47 | >95 | +36° (c=1, water) | 2-Amino-2-phenylacetonitrile |
| Enzymatic Kinetic Resolution | Lipase (e.g., from Candida antarctica) | ~50 (for one enantiomer) | >99 | Varies | Amino acid esters |
| Chiral HPLC | Teicoplanin-based CSP | >95 (analytical) | >99 | Not Applicable | Amino Acid Enantiomers |
Experimental Protocols
Diastereomeric Salt Formation
This classical method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] The desired enantiomer is then recovered by neutralizing the separated diastereomeric salt.
Protocol: Resolution of racemic 2-Amino-3-phenylpropanenitrile with L-(+)-Tartaric Acid
-
Materials:
-
Racemic 2-Amino-3-phenylpropanenitrile
-
L-(+)-Tartaric Acid
-
Glacial Acetic Acid
-
Methanol
-
Sodium Hydroxide solution (e.g., 1 M)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
-
-
Procedure:
-
Dissolve racemic 2-Amino-3-phenylpropanenitrile (1.0 eq) in glacial acetic acid.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.9-1.0 eq) in glacial acetic acid, heating gently if necessary.
-
Add the L-(+)-tartaric acid solution to the solution of the racemic amine with stirring.
-
Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for a period to allow for salt formation and initial crystallization (e.g., 1 hour).
-
Allow the mixture to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum.
-
To recover the free amine, suspend the diastereomeric salt in water and add a sodium hydroxide solution until the pH is basic (e.g., pH 10-12).
-
Extract the liberated free amine with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched 2-Amino-3-phenylpropanenitrile.
-
Determine the yield, enantiomeric excess (by chiral HPLC or NMR with a chiral shift reagent), and specific rotation.
-
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[2] This method is known for its high selectivity and mild reaction conditions.
Protocol: Lipase-Catalyzed Kinetic Resolution of racemic 2-Amino-3-phenylpropanenitrile
-
Materials:
-
Racemic 2-Amino-3-phenylpropanenitrile
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
An acylating agent (e.g., ethyl acetate or vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
-
Standard laboratory glassware and equipment (reaction vessel, shaker or stirrer, temperature control)
-
-
Procedure:
-
To a solution of racemic 2-Amino-3-phenylpropanenitrile (1.0 eq) in an anhydrous organic solvent, add the acylating agent (0.5-1.0 eq).
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the mixture with agitation (shaking or stirring) at a controlled temperature (e.g., 30-50 °C).
-
Monitor the progress of the reaction by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product.
-
When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The reaction mixture will contain the unreacted enantiomer of 2-Amino-3-phenylpropanenitrile and the acylated enantiomer. These can be separated by standard chromatographic techniques (e.g., column chromatography) or by acid-base extraction.
-
For separation by extraction:
-
Evaporate the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1 M HCl) to extract the unreacted amine.
-
Neutralize the aqueous layer with a base and extract the amine.
-
The acylated product will remain in the organic layer.
-
-
Determine the yield and enantiomeric excess of both the recovered amine and the acylated product.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[3] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol: Analytical and Preparative Chiral HPLC of 2-Amino-3-phenylpropanenitrile
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., a teicoplanin-based CSP such as Astec CHIROBIOTIC T).
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water, formic acid, triethylamine).
-
Racemic 2-Amino-3-phenylpropanenitrile standard.
-
-
Analytical Method Development:
-
Dissolve a small amount of racemic 2-Amino-3-phenylpropanenitrile in the mobile phase.
-
Start with a simple mobile phase, for example, a mixture of methanol and water with a small amount of formic acid or triethylamine to improve peak shape. A common starting point is 80:20 (v/v) methanol/water with 0.1% formic acid.
-
Inject the sample onto the chiral column and monitor the separation at a suitable wavelength (e.g., 254 nm).
-
Optimize the mobile phase composition (ratio of organic modifier to aqueous phase, type of organic modifier, and additives) to achieve baseline separation of the two enantiomers with good resolution.
-
Once an optimal analytical method is developed, it can be scaled up for preparative separation.
-
-
Preparative Separation:
-
Use a larger dimension preparative chiral column with the same stationary phase as the analytical column.
-
Increase the flow rate and injection volume according to the column dimensions.
-
Dissolve the racemic 2-Amino-3-phenylpropanenitrile in the mobile phase at a higher concentration.
-
Perform repeated injections and collect the fractions corresponding to each enantiomer.
-
Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.
-
Analyze the purity of the collected fractions using the analytical chiral HPLC method.
-
Visualizations
Workflow and Mechanism Diagrams
Caption: General workflow for the chiral resolution of a racemic mixture.
References
Application Note: Synthesis of Unnatural Amino Acids via Asymmetric Strecker Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Unnatural amino acids (UAAs) are crucial building blocks in modern medicinal chemistry and drug discovery.[1][2] They are integrated into pharmaceutical compounds to provide chiral scaffolds, introduce conformational constraints, and enhance biological activity and metabolic stability.[2] The Strecker synthesis, first reported in 1850, remains one of the most versatile and cost-effective methods for producing α-amino acids from readily available aldehydes or ketones.[3][4][5] Modern advancements have focused on asymmetric variations of this reaction to produce enantiomerically pure UAAs. This document details the application of asymmetric Strecker synthesis, using intermediates like (2R)-2-Amino-3-phenylpropanenitrile as a conceptual basis for creating a diverse range of chiral α-amino acids.
The core of the methodology involves the formation of an α-aminonitrile from an imine, followed by hydrolysis to the corresponding amino acid. The key to producing unnatural amino acids with specific stereochemistry lies in controlling the cyanide addition step using chiral catalysts or auxiliaries.
Core Methodology: Asymmetric Strecker Synthesis
The asymmetric Strecker reaction is a three-component reaction involving an aldehyde (or ketone), an amine, and a cyanide source, orchestrated by a chiral entity to induce stereoselectivity. The process can be broadly categorized into two main steps: the formation of a chiral α-aminonitrile and its subsequent hydrolysis.
References
- 1. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
Application Note: Experimental Protocol for the Enantioselective Synthesis of (2R)-2-Amino-3-phenylpropanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction (2R)-2-Amino-3-phenylpropanenitrile, a chiral α-aminonitrile, is a valuable building block in organic synthesis, particularly for the preparation of non-natural α-amino acids.[1][2] The Strecker reaction, first reported in 1850, represents the most common and effective method for synthesizing α-aminonitriles.[2][3] This reaction is a three-component condensation involving an aldehyde, an amine, and a cyanide source.[4] While the classic Strecker synthesis yields a racemic mixture, modern advancements have led to the development of asymmetric variants that produce enantiomerically pure products, which are crucial for pharmaceutical applications.[5][6]
This document provides a detailed experimental protocol for the enantioselective synthesis of this compound via an organocatalyzed asymmetric Strecker reaction.
Data Presentation: Comparison of Strecker Reaction Protocols
The following table summarizes quantitative data from various Strecker-type syntheses of α-aminonitriles to illustrate the range of conditions and outcomes.
| Starting Aldehyde | Amine Source | Cyanide Source | Catalyst/Method | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Benzaldehyde | Aniline | TMSCN | Indium (10 mol%) | Water | 3.5 | 98 | Racemic | [5] |
| Phenylacetaldehyde | Ammonia | KCN | Asymmetric Transformation with (R)-mandelic acid | Ethanol | 18 | High | >97 | [7] |
| General Aldehyde | General Amine | Acetone Cyanohydrin | None | Water | 8-10 | Not Specified | Racemic | [8] |
| Acetaldehyde | Ammonia | Hydrogen Cyanide | None (Classic Method) | Water | Not Specified | Not Specified | Racemic | [1][2] |
Experimental Protocol: Asymmetric Strecker Synthesis
This protocol describes a representative organocatalytic method for the synthesis of this compound. The choice of a suitable chiral catalyst is critical for achieving high enantioselectivity.
Materials and Reagents:
-
Phenylacetaldehyde (C₈H₈O)
-
Ammonia (7N solution in Methanol)
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral organocatalyst (e.g., a chiral thiourea or phosphoric acid derivative)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or balloon with inert gas
-
Low-temperature cooling bath (e.g., -78 °C, dry ice/acetone)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral organocatalyst (5-10 mol%). Dissolve the catalyst in anhydrous dichloromethane (DCM).
-
Imine Formation: Cool the solution to the desired temperature (e.g., -78 °C). Add freshly distilled phenylacetaldehyde (1.0 equiv) to the flask. Subsequently, add a 7N solution of ammonia in methanol (1.2 equiv) dropwise over 10 minutes. Allow the mixture to stir for 30-60 minutes at this temperature to facilitate the formation of the corresponding imine.
-
Cyanation: Add trimethylsilyl cyanide (TMSCN) (1.2 equiv) dropwise to the reaction mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5] Let the reaction stir until completion, which may take several hours (typically 12-24 h).
-
Quenching and Workup: Upon completion, quench the reaction by adding a 1M HCl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess of the final product using chiral High-Performance Liquid Chromatography (HPLC).
Safety Precautions:
-
Trimethylsilyl cyanide (TMSCN) and other cyanide sources are highly toxic.[4] All manipulations should be performed in a well-ventilated fume hood.
-
Handle all organic solvents and reagents with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Phenylpropanenitrile | 1823-91-2 | Benchchem [benchchem.com]
- 7. Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind using a principle of O. Dimroth - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Scale-up Synthesis of (2R)-2-Amino-3-phenylpropanenitrile
Introduction
(2R)-2-Amino-3-phenylpropanenitrile, a chiral α-aminonitrile, is a valuable building block in the pharmaceutical industry. It serves as a key precursor for the synthesis of various biologically active molecules, including peptide mimics and other complex chiral compounds. The primary challenge in its production lies in achieving high enantioselectivity on a large scale, ensuring the formation of the desired (R)-enantiomer while minimizing costs and environmental impact. The asymmetric Strecker reaction is a prominent method for synthesizing such chiral aminonitriles.[1][2] This document outlines a representative protocol for the kilogram-scale synthesis of this compound via a catalytic asymmetric Strecker reaction and discusses a potential biocatalytic alternative.
Comparative Data on Synthesis Strategies
The selection of a synthesis route for scale-up depends on various factors including yield, enantioselectivity, cost, safety, and environmental impact. Below is a summary of typical results for the asymmetric Strecker synthesis on a lab scale and the target parameters for scale-up.
Table 1: Asymmetric Strecker Synthesis Parameters
| Parameter | Lab-Scale Example[3][4] | Target for Scale-Up (1 kg Product) |
| Scale | 0.2 - 1.0 mmol | ~7.0 mol |
| Key Reactants | Phenylacetaldehyde, N-Benzhydrylimine, HCN/TMSCN | Phenylacetaldehyde, Ammonia, Sodium Cyanide |
| Catalyst | Chiral Guanidine or Al/Ti Complex | Chiral Guanidine Catalyst |
| Catalyst Loading | 1 - 10 mol% | 0.5 - 2.0 mol% |
| Solvent | Toluene, CH₂Cl₂ | Toluene or MTBE |
| Temperature | -78°C to -40°C | -20°C to 0°C |
| Reaction Time | 12 - 24 hours | 8 - 16 hours |
| Typical Yield | 85 - 96% | > 85% |
| Enantiomeric Excess (ee) | 86 - 95% | > 95% ee |
Table 2: Comparison of Chemical vs. Biocatalytic Routes
| Metric | Catalytic Asymmetric Strecker | Biocatalytic Dehydration |
| Reagent Toxicity | High (Cyanide salts) | Low (Aqueous buffers) |
| Operating Conditions | Cryogenic temperatures, inert atmosphere | Mild (Ambient temp, atmospheric pressure) |
| Stereoselectivity | Good to Excellent (>95% ee achievable) | Excellent (>99% ee often reported) |
| Waste Profile | Organic solvents, catalyst metals, cyanide waste | Aqueous waste, biodegradable components |
| Process Maturity | Well-established, widely used in industry | Emerging, requires specific enzyme development |
| Substrate Scope | Generally broad | Can be highly specific to the enzyme |
Experimental Protocols
Protocol 1: Kilogram-Scale Asymmetric Strecker Synthesis
This protocol is a representative procedure based on established principles of asymmetric catalysis for the Strecker reaction. The use of a chiral catalyst ensures the preferential formation of the (R)-enantiomer.
Safety Precautions: This procedure involves highly toxic sodium cyanide and flammable solvents. It must be performed in a well-ventilated area or a walk-in fume hood by trained personnel. Appropriate personal protective equipment (PPE), including cyanide-resistant gloves, safety goggles, and a lab coat, is mandatory. An emergency cyanide poisoning antidote kit must be readily available.
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control (-20°C to 100°C), and inert atmosphere capabilities (N₂/Ar).
-
20 L dropping funnel.
-
50 L extraction vessel.
-
Filtration apparatus suitable for kilogram quantities.
-
Recirculating chiller.
Reagents:
-
Phenylacetaldehyde: 1.0 kg (8.32 mol)
-
Ammonia (7N solution in Methanol): 1.43 L (10.0 mol, 1.2 eq)
-
Sodium Cyanide (NaCN): 489 g (9.98 mol, 1.2 eq)
-
Chiral Guanidine Catalyst: (e.g., catalyst 1 from ref.[3]) 1-2 mol%
-
Toluene: 40 L
-
Hydrochloric Acid (2M): For work-up
-
Sodium Bicarbonate (saturated solution): For work-up
-
Magnesium Sulfate (anhydrous): For drying
-
Tert-butyl methyl ether (MTBE): For extraction and crystallization
Procedure:
-
Imine Formation (In Situ):
-
Charge the 100 L reactor with 20 L of Toluene and the chiral guanidine catalyst (1-2 mol%).
-
Cool the solution to -10°C under a nitrogen atmosphere.
-
Add the 7N methanolic ammonia solution (1.43 L) to the reactor.
-
Slowly add phenylacetaldehyde (1.0 kg) over 1 hour, maintaining the temperature at -10°C.
-
Stir the mixture for 2 hours at -10°C to facilitate the formation of the corresponding imine.
-
-
Cyanation Reaction:
-
In a separate, dry vessel, dissolve sodium cyanide (489 g) in 5 L of water. (EXTREME CAUTION) .
-
Slowly add the aqueous NaCN solution to the reactor over 2-3 hours, ensuring the internal temperature does not rise above -5°C.
-
Stir the reaction mixture vigorously at -5°C to 0°C for 8-12 hours. Monitor the reaction progress by HPLC until phenylacetaldehyde consumption is complete.
-
-
Work-up and Extraction:
-
Once the reaction is complete, slowly quench by adding 10 L of cold water.
-
Allow the mixture to warm to room temperature. The layers will separate.
-
Transfer the entire mixture to the 50 L extraction vessel. Separate the organic layer.
-
Extract the aqueous layer twice with 10 L of MTBE.
-
Combine all organic layers and wash sequentially with 10 L of 2M HCl, 10 L of water, and 10 L of saturated sodium bicarbonate solution.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
-
Purification and Isolation:
-
Filter off the magnesium sulfate and wash the filter cake with MTBE.
-
Concentrate the filtrate under reduced pressure to a volume of approximately 5 L.
-
Cool the concentrated solution to 0-5°C to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold MTBE, and dry under vacuum at 30°C.
-
The expected yield is >85% with an enantiomeric excess of >95%.
-
Protocol 2: Conceptual Biocatalytic Synthesis Route
This protocol outlines a conceptual "green" alternative using an engineered aldoxime dehydratase, based on recent advances in biocatalysis.[5] This method avoids the direct use of cyanide in the key stereoselective step.
Equipment:
-
100 L Bioreactor with pH, temperature, and dissolved oxygen control.
-
Centrifuge for cell harvesting.
-
Extraction and purification equipment as described in Protocol 1.
Procedure Outline:
-
Substrate Preparation: Phenylacetaldehyde is converted to phenylacetaldoxime via a standard reaction with hydroxylamine.
-
Enzyme Production: A suitable host organism (e.g., E. coli) expressing a highly active and stereoselective (R)-aldoxime dehydratase is cultivated in the 100 L bioreactor. The cells are harvested by centrifugation.
-
Biotransformation:
-
The harvested cells (or the purified enzyme) are suspended in a buffered aqueous solution within the bioreactor.
-
Phenylacetaldoxime (e.g., at a loading of 50-80 g/L) is added to the bioreactor.[5]
-
The reaction is maintained at an optimal temperature (e.g., 30°C) and pH for 24-48 hours.
-
The reaction is monitored by HPLC for the formation of this compound.
-
-
Downstream Processing:
-
The biomass is removed by centrifugation or filtration.
-
The aqueous product stream is extracted with an organic solvent (e.g., MTBE).
-
The organic extract is washed, dried, and concentrated.
-
The final product is isolated via crystallization as described in the chemical protocol.
-
Visualizations
Caption: Workflow for the scale-up asymmetric Strecker synthesis.
Caption: Key parameter relationships in process scale-up.
References
Application Notes and Protocols for the Derivatization of (2R)-2-Amino-3-phenylpropanenitrile for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-Amino-3-phenylpropanenitrile, a chiral aminonitrile, is a key intermediate in the synthesis of various pharmaceutical compounds. Its enantiomeric purity is a critical quality attribute that necessitates accurate and reliable analytical methods for its determination. Direct analysis of enantiomers can be challenging; therefore, derivatization with a chiral derivatizing agent (CDA) to form diastereomers is a common and effective strategy. These diastereomers can then be separated and quantified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document provides detailed application notes and protocols for two established methods for the derivatization and subsequent analysis of this compound:
-
Method 1: Pre-column derivatization with o-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NALC), for enantioselective analysis by HPLC with UV or fluorescence detection.
-
Method 2: Derivatization with N-trifluoroacetyl-L-prolyl chloride (TPC) for the analysis of enantiomers by GC-MS.
These methods are widely applicable in research, development, and quality control settings for the assessment of enantiomeric purity and quantification of this compound.
Method 1: Enantioselective Analysis by HPLC after Derivatization with o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NALC)
This method involves the pre-column derivatization of the primary amine group of this compound with OPA and the chiral thiol NALC to form fluorescent and UV-active diastereomeric isoindole derivatives. These derivatives are then separated on a standard reversed-phase HPLC column.
Experimental Workflow
Application Notes and Protocols for the Biocatalytic Synthesis of (2R)-2-Amino-3-phenylpropanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2R)-2-Amino-3-phenylpropanenitrile is a valuable chiral building block in the synthesis of various pharmaceuticals, particularly as a precursor to optically pure D-phenylalanine and its derivatives. Traditional chemical methods for the synthesis of such chiral amines often involve hazardous reagents, protecting groups, and multiple steps, leading to significant waste and high costs. Biocatalysis offers a green and efficient alternative, leveraging the high stereoselectivity of enzymes to produce enantiomerically pure compounds under mild reaction conditions. This document provides detailed application notes and protocols for the biocatalytic synthesis of this compound, focusing on a chemoenzymatic approach that combines a chemical Strecker-type reaction with an enzymatic dynamic kinetic resolution (DKR) catalyzed by an (R)-selective nitrilase.
Chemoenzymatic Synthesis via Dynamic Kinetic Resolution
This approach involves two main stages: the initial chemical synthesis of racemic 2-amino-3-phenylpropanenitrile, followed by the enzymatic dynamic kinetic resolution to selectively hydrolyze the (R)-enantiomer to the corresponding carboxylic acid, which can then be converted back to the desired nitrile, or directly isolate the unreacted (S)-enantiomer and the (R)-acid product. A more efficient DKR process involves the in-situ racemization of the unreacted (S)-enantiomer, allowing for a theoretical yield of 100% for the desired (R)-product.
Logical Workflow of the Chemoenzymatic Synthesis
Caption: Chemoenzymatic cascade for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Racemic 2-Amino-3-phenylpropanenitrile
This protocol describes the synthesis of the racemic starting material for the enzymatic resolution.
Materials:
-
Phenylacetaldehyde
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH4Cl)
-
Methanol
-
Water
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride (1.2 equivalents) in water.
-
Add phenylacetaldehyde (1 equivalent) to the ammonium chloride solution with vigorous stirring.
-
In a separate flask, dissolve potassium cyanide (1.1 equivalents) in a minimal amount of water.
-
Slowly add the potassium cyanide solution to the phenylacetaldehyde/ammonium chloride mixture. The reaction is exothermic, so maintain the temperature below 30°C using an ice bath.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 2-amino-3-phenylpropanenitrile.
Note: This reaction should be performed with extreme caution in a well-ventilated fume hood due to the use of highly toxic potassium cyanide.
Protocol 2: Dynamic Kinetic Resolution using an (R)-selective Nitrilase
This protocol outlines the enzymatic resolution of the racemic aminonitrile to yield the desired (R)-amino acid, which can be further processed if the nitrile is required. The key to a dynamic kinetic resolution is the in-situ racemization of the undesired (S)-enantiomer.
Biocatalyst:
-
Whole cells of Escherichia coli expressing a recombinant (R)-selective nitrilase. Several nitrilases have shown (R)-selectivity towards structurally similar mandelonitrile and could be screened for this reaction.[1]
Materials:
-
Racemic 2-amino-3-phenylpropanenitrile
-
Buffer solution (e.g., 0.1 M sodium carbonate buffer, pH 10-11)
-
Whole-cell biocatalyst (lyophilized or as a cell paste)
Procedure:
-
Prepare a reaction mixture containing the racemic 2-amino-3-phenylpropanenitrile (e.g., 10-50 mM) in the alkaline buffer solution. The alkaline pH is crucial for the in-situ racemization of the (S)-nitrile.[1]
-
Add the whole-cell biocatalyst to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the concentrations of both nitrile enantiomers and the resulting (R)-2-amino-3-phenylpropanoic acid.
-
Upon reaching the desired conversion, terminate the reaction by centrifuging to remove the whole cells.
-
The supernatant containing the (R)-amino acid can be further purified by standard methods such as ion-exchange chromatography.
Note: The optimal pH for racemization and enzyme activity might need to be carefully balanced. Some nitrilases may exhibit reduced stability at highly alkaline pH.[2]
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the biocatalytic synthesis of this compound based on literature values for similar reactions.
Table 1: Comparison of Different (R)-selective Nitrilase Candidates for Kinetic Resolution
| Enzyme Source/Variant | Substrate Conc. (mM) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of Product (ee, %) | Reference |
| Nitrilase from Pseudomonas fluorescens EBC191 (Wild Type) | 20 | 24 | 45 | >95 (R) | Adapted from[1] |
| Engineered Nitrilase Variant 1 | 20 | 12 | >99 (DKR) | >99 (R) | Hypothetical |
| Engineered Nitrilase Variant 2 | 50 | 18 | >98 (DKR) | >98 (R) | Hypothetical |
Table 2: Effect of pH on Dynamic Kinetic Resolution
| pH | Racemization Rate (relative) | Enzyme Activity (relative) | Final Conversion (%) | Final ee (%) |
| 8.0 | Low | High | 55 | 90 |
| 9.0 | Moderate | Moderate | 85 | 95 |
| 10.0 | High | Moderate | >99 | >99 |
| 11.0 | Very High | Low | 70 | 98 |
Signaling Pathways and Experimental Workflows in DOT Language
Enzymatic Reaction Pathway for Nitrilase-Catalyzed Hydrolysis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R)-2-Amino-3-phenylpropanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R)-2-Amino-3-phenylpropanenitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via asymmetric Strecker reactions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Incomplete reaction of starting materials (phenylacetaldehyde, cyanide source, chiral amine/catalyst). | - Ensure all reagents are pure and dry. - Optimize reaction time and temperature. - Verify the stoichiometry of all reactants. - Consider a different chiral auxiliary or catalyst. |
| Side reactions consuming starting materials or product. | - Lower the reaction temperature to minimize side reactions. - Investigate alternative cyanide sources that may be less prone to side reactions. | |
| Loss of product during workup and purification. | - Optimize extraction and purification procedures. - For purification by crystallization, carefully select the solvent system to maximize yield. | |
| Low Enantiomeric Excess (ee) | Racemization of the product or intermediates. | - Perform the reaction at lower temperatures. - The choice of solvent can influence stereoselectivity; screen different solvents. - Ensure the chiral auxiliary or catalyst is of high enantiomeric purity. |
| Inefficient chiral induction. | - Screen different chiral auxiliaries or catalysts. - The substrate-to-catalyst ratio can be critical; optimize this ratio. | |
| Presence of Phenylacetaldehyde Impurity | Incomplete reaction. | - Increase the reaction time or temperature moderately. - Ensure an adequate amount of the cyanide source and amine are present. |
| Degradation of the product back to starting materials (retro-Strecker reaction). | - Work up the reaction mixture promptly upon completion. - Avoid prolonged exposure to acidic or basic conditions during workup. | |
| Presence of Phenylacetic Acid or Phenylacetamide Impurities | Hydrolysis of the nitrile group. | - Avoid excessive water in the reaction mixture. - Perform the reaction under anhydrous conditions if possible. - Use non-aqueous workup procedures. - Purify the final product quickly after synthesis. |
| Formation of the Undesired (S)-Enantiomer | Ineffective chiral control. | - Verify the enantiomeric purity of the chiral auxiliary or catalyst. - Optimize the reaction conditions (temperature, solvent, concentration) to favor the formation of the desired (R)-enantiomer. |
| Racemization. | - As mentioned above, lower reaction temperatures and careful selection of reagents and solvents can minimize racemization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities include:
-
Unreacted Starting Materials: Phenylacetaldehyde and the cyanide source.
-
The Undesired Enantiomer: (S)-2-Amino-3-phenylpropanenitrile.
-
Hydrolysis Products: Phenylalanine, phenylacetamide, and phenylacetic acid can form if the nitrile group is hydrolyzed during the reaction or workup.
-
Side-Reaction Products: Strecker degradation of the product can lead back to phenylacetaldehyde. Other minor byproducts can arise from the self-condensation of phenylacetaldehyde.
Q2: How can I minimize the formation of the undesired (S)-enantiomer?
Minimizing the formation of the (S)-enantiomer is critical for achieving high enantiomeric purity. Key strategies include:
-
Use of a Highly Enantiopure Chiral Auxiliary or Catalyst: The stereochemical purity of your chiral source directly impacts the enantiomeric excess of your product.
-
Optimization of Reaction Conditions: Temperature, solvent, and the concentration of reactants can all influence the stereochemical outcome of the reaction. It is often necessary to screen various conditions to find the optimal parameters for your specific chiral system.
-
Crystallization-Induced Asymmetric Transformation: In some cases, it is possible to design a synthesis where the desired diastereomeric intermediate selectively crystallizes from the reaction mixture, driving the equilibrium towards the formation of that intermediate.[1]
Q3: What analytical techniques are best for determining the purity and enantiomeric excess of my product?
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a suitable achiral column is commonly used to determine the chemical purity by separating the desired product from starting materials and byproducts.
-
Enantiomeric Excess (ee) Analysis: Chiral HPLC is the gold standard for determining the enantiomeric excess. This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.
Q4: Can I use a standard Strecker reaction and then resolve the racemic mixture?
Yes, this is a viable alternative to asymmetric synthesis. The classical Strecker synthesis will produce a racemic mixture (a 50:50 mixture of the (R) and (S) enantiomers).[2] This mixture can then be resolved into its individual enantiomers using techniques such as:
-
Formation of Diastereomeric Salts: Reacting the racemic amine with a chiral acid (like tartaric acid) forms diastereomeric salts, which have different physical properties and can be separated by crystallization.[2] The desired enantiomer can then be recovered from the separated salt.
-
Chiral Chromatography: Preparative chiral HPLC can be used to separate the enantiomers on a larger scale.
Experimental Protocols
Asymmetric Strecker Synthesis using a Chiral Auxiliary
This protocol is a general guideline and may require optimization for specific substrates and chiral auxiliaries.
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetaldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).
-
Add the chiral amine auxiliary (e.g., (R)-phenylglycinol) (1 equivalent).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral imine. The progress of the reaction can be monitored by techniques like TLC or NMR.
-
-
Cyanide Addition:
-
Cool the reaction mixture to a low temperature (e.g., -78 °C to 0 °C) to enhance stereoselectivity.
-
Slowly add a cyanide source (e.g., trimethylsilyl cyanide (TMSCN) or hydrogen cyanide (HCN)) (1.1 equivalents). Caution: Cyanide compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Allow the reaction to stir at the low temperature for several hours until the reaction is complete (monitor by TLC or HPLC).
-
-
Workup and Purification:
-
Quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization to yield the desired this compound.
-
Data Presentation
The following table summarizes potential impurities and their typical analytical detection methods. Quantitative data for impurities is highly dependent on the specific reaction conditions and should be determined empirically for each synthesis.
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Typical Analytical Method |
| Phenylacetaldehyde | C₈H₈O | 120.15 | GC-MS, HPLC |
| (S)-2-Amino-3-phenylpropanenitrile | C₉H₁₀N₂ | 146.19 | Chiral HPLC |
| Phenylalanine | C₉H₁₁NO₂ | 165.19 | HPLC, LC-MS |
| Phenylacetamide | C₈H₉NO | 135.16 | HPLC, LC-MS |
| Phenylacetic acid | C₈H₈O₂ | 136.15 | HPLC, LC-MS |
Visualization
Troubleshooting Workflow for this compound Synthesis
Caption: A flowchart outlining the troubleshooting process for the synthesis of this compound.
References
Technical Support Center: Synthesis of (2R)-2-Amino-3-phenylpropanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R)-2-Amino-3-phenylpropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the asymmetric Strecker synthesis. This reaction involves the condensation of phenylacetaldehyde, a cyanide source (such as hydrogen cyanide or sodium cyanide), and ammonia or an ammonia source, in the presence of a chiral catalyst or auxiliary to stereoselectively form the desired (2R)-enantiomer.
Q2: Why is controlling the stereochemistry crucial in this synthesis?
A2: this compound is a chiral molecule. In pharmaceutical applications, typically only one enantiomer (in this case, the R-enantiomer) exhibits the desired biological activity, while the other enantiomer (the S-enantiomer) may be inactive or even cause undesirable side effects. Therefore, controlling the stereochemistry to produce the pure (2R)-enantiomer is critical for both efficacy and safety.
Q3: What are the key challenges in the synthesis of this compound?
A3: The primary challenges include:
-
Achieving high enantioselectivity to obtain the desired (2R)-enantiomer.
-
Minimizing side reactions, such as racemization and the formation of byproducts from the starting materials.
-
Ensuring the stability of the starting material, phenylacetaldehyde, which can undergo self-condensation.[1]
-
Purification of the final product to remove the unwanted enantiomer, catalysts, and any side products.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee) of this compound
Possible Causes:
-
Ineffective Chiral Catalyst or Auxiliary: The chosen chiral catalyst or auxiliary may not be providing sufficient stereocontrol.
-
Racemization: The product, α-aminonitrile, can be prone to racemization, especially under basic conditions. The presence of aldehydes can also catalyze the racemization of amino acid esters.
-
Incorrect Reaction Temperature: Temperature can significantly influence the stereoselectivity of the reaction.
Solutions:
-
Catalyst/Auxiliary Screening: Experiment with different chiral catalysts (e.g., thiourea-based catalysts, chiral phosphoric acids) or auxiliaries (e.g., (R)-phenylglycine amide) to find one that provides higher enantioselectivity for this specific substrate.
-
pH Control: Maintain the reaction at a mildly acidic to neutral pH to minimize base-catalyzed racemization.
-
Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance between reaction rate and enantioselectivity. Lower temperatures often favor higher enantioselectivity.
-
Crystallization-Induced Asymmetric Transformation: If using a chiral auxiliary like (R)-phenylglycine amide, one diastereomer may selectively precipitate from the solution, driving the equilibrium towards the formation of that diastereomer and resulting in a high diastereomeric and enantiomeric excess.[2][3]
Issue 2: Presence of Significant Impurities and Byproducts
Possible Causes:
-
Phenylacetaldehyde Self-Condensation: Phenylacetaldehyde is susceptible to self-aldol condensation under basic conditions, leading to the formation of (E)-2,4-diphenylbut-2-enal and other related impurities.[1]
-
Formation of Diastereomers: When using a chiral auxiliary, the formation of the undesired diastereomer is a common side reaction.
-
Hydrolysis of the Nitrile Group: Premature or undesired hydrolysis of the nitrile can occur, especially if water is present under acidic or basic conditions.
Solutions:
-
Control of Basicity: Carefully control the addition of base to the reaction mixture to minimize the self-condensation of phenylacetaldehyde.
-
Reaction Conditions for Diastereoselectivity: Optimize solvent and temperature to favor the formation of the desired diastereomer. For instance, with a galactopyranosyl amine auxiliary, the choice of solvent can influence which diastereomer is predominantly formed.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent premature hydrolysis of the nitrile group.
Issue 3: Difficulty in Purifying the Final Product
Possible Causes:
-
Similar Physical Properties of Enantiomers/Diastereomers: Enantiomers have identical physical properties (except for optical rotation), making them inseparable by standard chromatography. Diastereomers have different physical properties but can still be challenging to separate.
-
Presence of Multiple Byproducts: A complex mixture of byproducts can complicate the purification process.
Solutions:
-
Chiral HPLC: Utilize chiral High-Performance Liquid Chromatography (HPLC) for the analytical and preparative separation of enantiomers.
-
Diastereomeric Salt Resolution: Convert the racemic aminonitrile into a mixture of diastereomeric salts by reacting it with a chiral acid or base. These diastereomeric salts can then be separated by crystallization or chromatography, followed by the liberation of the desired enantiomer.
-
Crystallization: As mentioned, crystallization-induced asymmetric transformation can be a powerful purification method that combines reaction and purification in one step.[2][3]
Quantitative Data Summary
| Parameter | Condition A (Catalytic) | Condition B (Auxiliary-based) | Reference |
| Chiral Inductor | Chiral Thiourea Catalyst | (R)-Phenylglycine Amide | General Literature |
| Typical Yield | 70-95% | 76-93% (of desired diastereomer) | [2] |
| Enantiomeric Excess (ee) | 85-99% | >98% (after conversion) | [2] |
| Diastereomeric Ratio (dr) | N/A | >99:1 (for the crystallized product) | [2] |
| Key Side Products | (S)-enantiomer, Phenylacetaldehyde self-condensation products | Undesired diastereomer, Phenylacetaldehyde self-condensation products | [1] |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary ((R)-Phenylglycine Amide)
This protocol is based on the principle of crystallization-induced asymmetric transformation.
-
Imine Formation: In a reaction vessel, dissolve (R)-phenylglycine amide hydrochloride and phenylacetaldehyde in a mixture of methanol and water.
-
Cyanide Addition: To the solution, add a solution of sodium cyanide in water.
-
Reaction and Crystallization: Stir the reaction mixture at room temperature. The desired diastereomer of the α-aminonitrile is expected to selectively crystallize out of the solution over time.
-
Isolation: Filter the solid precipitate and wash with a cold solvent (e.g., ethanol/water mixture) to isolate the diastereomerically pure product.
-
Auxiliary Cleavage and Nitrile Hydrolysis: The chiral auxiliary can be cleaved, and the nitrile group hydrolyzed in subsequent steps to yield (2R)-2-Amino-3-phenylpropanoic acid (D-Phenylalanine), which can then be converted back to the nitrile if desired, though typically the amino acid is the final target.
Protocol 2: Chiral HPLC Analysis of this compound
-
Column: Use a chiral stationary phase (CSP) column suitable for the separation of amine enantiomers (e.g., a polysaccharide-based or macrocyclic antibiotic-based column).
-
Mobile Phase: A typical mobile phase for normal-phase separation could be a mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine to improve peak shape. For reversed-phase, a mixture of acetonitrile and water with a buffer can be used.
-
Detection: Use a UV detector, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention times of the (2R) and (2S) enantiomers will be different, allowing for their quantification and the determination of the enantiomeric excess.
Visualizations
References
Technical Support Center: Byproducts of the Strecker Synthesis of Aminonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproducts during the Strecker synthesis of aminonitriles.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Aminonitrile
Q1: My Strecker synthesis is resulting in a low yield of the target aminonitrile. What are the potential causes and how can I improve it?
A1: Low yields in Strecker synthesis can stem from several factors. The primary areas to investigate are reactant quality, reaction conditions, and the presence of side reactions.
Possible Causes and Solutions:
-
Poor Quality Aldehyde/Ketone: The starting carbonyl compound may contain impurities or have degraded.
-
Solution: Use a freshly distilled or purified aldehyde/ketone. Ensure proper storage to prevent oxidation or polymerization.
-
-
Suboptimal pH: The reaction pH is critical for both imine formation and cyanide addition.
-
Incorrect Stoichiometry: The molar ratios of the reactants (aldehyde/ketone, ammonia/amine, and cyanide source) are crucial.
-
Solution: A slight excess of the ammonia/amine and cyanide source is often beneficial to drive the reaction to completion. However, a large excess of cyanide can lead to the formation of cyanohydrins.
-
-
Inefficient Imine Formation: The initial condensation to form the imine is a reversible equilibrium.
-
Solution: The use of a dehydrating agent, such as magnesium sulfate (MgSO₄), can help shift the equilibrium towards the imine, thereby improving the overall yield of the aminonitrile.[1]
-
-
Side Reactions: The formation of byproducts such as hydantoins or amidines consumes the starting materials and the aminonitrile product.
-
Solution: Refer to the specific troubleshooting sections for these byproducts below to adjust reaction conditions accordingly.
-
Problem 2: Presence of Hydantoin Byproducts
Q2: I have identified hydantoin impurities in my reaction mixture. How are these formed and what steps can I take to prevent them?
A2: Hydantoin formation is a common side reaction in Strecker synthesis, particularly when ammonium carbonate or bicarbonate is used or when carbon dioxide is present. This pathway is known as the Bucherer-Bergs synthesis.
Mechanism of Hydantoin Formation:
Hydantoins are formed when the intermediate aminonitrile reacts with carbonate or carbon dioxide to form a carbamate, which then cyclizes.
Preventative Measures:
-
Choice of Reagents:
-
Solution: Avoid using ammonium carbonate or bicarbonate as the ammonia source if hydantoin formation is a concern. Instead, use ammonia gas or a solution of ammonia in an appropriate solvent, or an ammonium salt like ammonium chloride.
-
-
Exclusion of Carbon Dioxide:
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric carbon dioxide.
-
-
Control of Reaction Temperature:
-
Solution: Lowering the reaction temperature can sometimes disfavor the cyclization reaction leading to hydantoins.
-
-
Work-up Procedure:
-
Solution: Promptly work up the reaction mixture after the formation of the aminonitrile to minimize its exposure to conditions that favor hydantoin formation.
-
Problem 3: Formation of Amidine Byproducts
Q3: My product is contaminated with amidine byproducts. What leads to their formation and how can I minimize them?
A3: Amidines can be formed from the reaction of the aminonitrile with ammonia or an amine, particularly under certain conditions.
Mechanism of Amidine Formation:
The nitrile group of the aminonitrile can be attacked by ammonia or an amine, followed by rearrangement to form an amidine.
Strategies for Minimization:
-
Control of Ammonia/Amine Concentration:
-
Solution: While a slight excess of ammonia or amine is often used, a large excess can promote amidine formation. Careful control of the stoichiometry is important.
-
-
Temperature Management:
-
Solution: Higher reaction temperatures can favor the formation of amidines. Conducting the reaction at a lower temperature can help to minimize this side reaction.
-
-
Reaction Time:
-
Solution: Prolonged reaction times can increase the likelihood of amidine formation. Monitor the reaction progress (e.g., by TLC or LC-MS) and work up the reaction as soon as the formation of the desired aminonitrile is complete.
-
Problem 4: Incomplete Hydrolysis of Aminonitrile to Amino Acid
Q4: The hydrolysis of my aminonitrile to the corresponding amino acid is incomplete. How can I drive this reaction to completion?
A4: The hydrolysis of the nitrile group to a carboxylic acid is a crucial second step in the Strecker synthesis of amino acids and can be challenging.
Troubleshooting Incomplete Hydrolysis:
-
Insufficiently Strong Acid/Base:
-
Solution: The hydrolysis typically requires strong acidic (e.g., concentrated HCl or H₂SO₄) or basic (e.g., NaOH or KOH) conditions. Ensure the concentration of the acid or base is sufficient.
-
-
Inadequate Temperature or Reaction Time:
-
Solution: This hydrolysis step often requires elevated temperatures and prolonged reaction times. Increase the temperature and/or extend the reaction time, while monitoring for potential degradation of the amino acid product.
-
-
Steric Hindrance:
-
Solution: For sterically hindered aminonitriles, hydrolysis can be particularly slow. More forcing conditions (higher temperatures, longer times, stronger acid/base) may be necessary.
-
-
Formation of Stable Intermediates:
-
Solution: The hydrolysis proceeds through an amide intermediate. In some cases, this amide can be resistant to further hydrolysis. A two-step hydrolysis, where the aminonitrile is first converted to the amino amide and then subsequently hydrolyzed to the amino acid under different conditions, might be more effective.
-
Frequently Asked Questions (FAQs)
Q5: What are the most common byproducts in the Strecker synthesis of aminonitriles?
A5: The most frequently encountered byproducts are:
-
Hydantoins: Formed via the Bucherer-Bergs reaction pathway, especially in the presence of carbonate or CO₂.
-
Amidines: Resulting from the reaction of the aminonitrile with excess ammonia or amine.
-
Unhydrolyzed Aminonitriles: If the subsequent hydrolysis step to the amino acid is incomplete.
-
Cyanohydrins: Formed by the direct addition of cyanide to the starting aldehyde or ketone, which can be a competing reaction.
Q6: How can I detect and quantify the byproducts in my reaction mixture?
A6: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and detecting the presence of multiple components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating and identifying the desired product and byproducts based on their retention times and mass-to-charge ratios. It can also be used for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structures of the main product and any significant impurities. Quantitative NMR (qNMR) can be used for precise quantification.
Q7: What is the effect of cyanide concentration on byproduct formation?
A7: The concentration of the cyanide source can influence the product distribution.
-
Too Low: Insufficient cyanide will lead to a low yield of the aminonitrile.
-
Too High: An excess of cyanide can increase the formation of the cyanohydrin byproduct. It is generally recommended to use a slight excess (e.g., 1.1-1.5 equivalents) relative to the aldehyde or ketone.
Q8: Can the quality of the starting aldehyde affect the byproduct profile?
A8: Yes, the purity of the aldehyde is crucial. Aldehydes are prone to oxidation to carboxylic acids and polymerization.
-
Oxidized Aldehyde: Carboxylic acid impurities can alter the pH of the reaction and may lead to undesired salt formation.
-
Polymerized Aldehyde: Polymeric impurities will not participate in the desired reaction, leading to lower yields and complicating the purification process. It is always recommended to use freshly purified aldehydes.
Data Presentation
Table 1: Influence of Reaction Parameters on Byproduct Formation in Strecker Synthesis
| Parameter | Effect on Hydantoin Formation | Effect on Amidine Formation | Effect on Cyanohydrin Formation | Recommended Condition |
| Ammonia Source | High with (NH₄)₂CO₃ | Moderate | Low | NH₃ (gas or solution), NH₄Cl |
| Temperature | Increases with temperature | Increases with temperature | Generally less sensitive | Moderate (e.g., room temp to 50°C) |
| pH | Favored under basic conditions with CO₂ | Can be favored by high amine concentration | Favored under acidic conditions | Weakly acidic to neutral (pH 7-9) |
| Cyanide Conc. | Indirect effect | Indirect effect | Increases with higher concentration | Slight excess (1.1-1.5 eq.) |
| Reaction Time | Increases with time | Increases with time | Forms relatively quickly | Monitor for completion to avoid prolonged times |
Experimental Protocols
Protocol 1: General Procedure for Strecker Synthesis of an α-Aminonitrile
-
To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C, add a solution of ammonium chloride (1.2 eq) in water.
-
Add a solution of sodium or potassium cyanide (1.2 eq) in water dropwise while maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aminonitrile by column chromatography or crystallization.
Protocol 2: Analysis of Byproducts by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Data Analysis: Identify the desired aminonitrile and potential byproducts (hydantoin, amidine) by their expected exact masses.
-
Visualizations
Caption: Byproduct formation pathways in the Strecker synthesis.
Caption: Troubleshooting workflow for Strecker synthesis issues.
References
Technical Support Center: Synthesis of (2R)-2-Amino-3-phenylpropanenitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis and increase the yield of (2R)-2-Amino-3-phenylpropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing enantiomerically pure this compound?
A1: The most common and effective method is the catalytic asymmetric Strecker reaction.[1] This method involves the reaction of an imine (or its precursors: an aldehyde and an amine) with a cyanide source in the presence of a chiral catalyst.[1][2] The classical Strecker synthesis produces a racemic (1:1) mixture of both enantiomers; therefore, a chiral catalyst or auxiliary is essential to achieve high enantioselectivity for the desired (2R) product.[1][3]
Q2: Why is my reaction yielding a racemic mixture or low enantiomeric excess (ee)?
A2: A racemic mixture is the expected outcome of a standard Strecker reaction without a chiral influence.[1] If you are attempting an asymmetric synthesis and observing low enantiomeric excess, it could be due to several factors:
-
Ineffective Catalyst: The chosen chiral catalyst may not be suitable for the specific substrate, or it may have degraded due to improper storage or handling.
-
Suboptimal Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can decrease enantioselectivity.
-
Racemization: The product may be racemizing during the reaction or the work-up and purification steps.
Q3: What are the critical parameters that influence the yield and enantioselectivity of the synthesis?
A3: Several factors critically impact the success of the asymmetric Strecker synthesis:
-
Chiral Catalyst: The choice of catalyst is paramount. Highly effective catalysts include those based on chiral thioureas, guanidines, or metal complexes.[4][5][6]
-
Cyanide Source: Common sources include hydrogen cyanide (HCN), trimethylsilyl cyanide (TMSCN), potassium cyanide (KCN), and sodium cyanide (NaCN).[5] While KCN and NaCN are inexpensive, they have different solubility and reactivity profiles compared to TMSCN.[5] Safety is a major concern when handling any cyanide source.[7]
-
Solvent: The reaction solvent can significantly influence catalyst activity and selectivity. Anhydrous solvents are typically required.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.[4]
-
Imine Formation: Efficient formation of the imine intermediate is crucial. This can be facilitated by removing water, for example, by using a dehydrating agent.[7]
Q4: What safety precautions should be taken when using cyanide sources?
A4: All cyanide compounds are extremely toxic and must be handled with extreme caution in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is critical to avoid acidification of cyanide salts (like KCN or NaCN), as this will generate highly toxic hydrogen cyanide gas.[7][8] All cyanide waste must be quenched and disposed of according to institutional safety protocols.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Overall Yield | Incomplete imine formation. The reaction between the aldehyde (phenylacetaldehyde) and the amine source is an equilibrium.[7] | • Ensure starting materials are pure and dry.• Use anhydrous solvents.• Add a dehydrating agent, such as magnesium sulfate (MgSO₄), to remove water and drive the equilibrium toward the imine.[7] |
| Ineffective cyanide addition. | • Verify the quality and reactivity of the cyanide source.• Optimize the reaction temperature; some additions are more efficient at specific temperatures. | |
| Catalyst inactivity. | • Use a fresh batch of catalyst.• Ensure the catalyst is stored under appropriate conditions (e.g., inert atmosphere, low temperature). | |
| Low Enantiomeric Excess (ee) | Reaction temperature is too high. | • Perform the reaction at a lower temperature. Many asymmetric Strecker reactions show improved enantioselectivity at temperatures between -40 °C and -78 °C.[4][9] |
| Inappropriate chiral catalyst or catalyst loading. | • Screen a variety of chiral catalysts known to be effective for the Strecker reaction (e.g., thiourea or guanidine derivatives).[4][5]• Optimize the catalyst loading (mol%). | |
| Presence of moisture. | • Conduct the reaction under strictly anhydrous conditions, as water can interfere with many chiral catalytic systems. | |
| Product Degradation or Side Reactions | Hydrolysis of the nitrile group. The aminonitrile product can hydrolyze back to an amino acid or other byproducts, especially in the presence of acid or base with water.[10] | • Perform the work-up under neutral or mildly basic/acidic conditions at low temperatures.• Minimize the time the product is in aqueous solutions. |
| Difficulty in Product Purification | Incomplete removal of the catalyst. | • If using a basic catalyst (e.g., guanidine), perform an acidic wash (e.g., with aqueous oxalic acid) during the work-up to extract it into the aqueous phase.[4]• For other catalysts, consult the literature for specific removal techniques. |
| Formation of complex byproducts. | • Monitor the reaction by TLC or LC-MS to identify the optimal reaction time and avoid the formation of degradation products.• Optimize flash chromatography conditions (e.g., solvent system, silica gel deactivation) for better separation. |
Data on Catalytic Asymmetric Strecker Reactions
The selection of an appropriate catalytic system is crucial for achieving high yield and enantiopurity. The table below summarizes data from a published procedure for a highly enantioselective Strecker synthesis.
| Catalyst | Substrate | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Chiral Bicyclic Guanidine (10 mol %) | N-benzhydrylimine of Phenylacetaldehyde | HCN | Toluene | -40 | 20 | 96 | 86 (R) | [4] |
Experimental Protocols
Protocol: Catalytic Asymmetric Strecker Synthesis using a Chiral Guanidine Catalyst
This protocol is adapted from a literature procedure demonstrating a highly enantioselective synthesis of an α-aminonitrile.[4]
Materials:
-
N-benzhydrylimine of phenylacetaldehyde
-
Chiral bicyclic guanidine catalyst
-
Hydrogen Cyanide (HCN) solution in toluene
-
Anhydrous Toluene
-
Saturated aqueous oxalic acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged flask, add the N-benzhydrylimine of phenylacetaldehyde (1.0 eq) and the chiral bicyclic guanidine catalyst (0.10 eq).
-
Dissolve the solids in anhydrous toluene under an argon atmosphere.
-
Cool the reaction mixture to -40 °C using an appropriate cooling bath.
-
Slowly add a pre-cooled solution of hydrogen cyanide in toluene (1.2 eq) to the reaction mixture via syringe over 10 minutes.
-
Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous oxalic acid solution (to remove the catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound derivative.
Visualizations
Experimental Workflow
Caption: Figure 1. General Experimental Workflow for Asymmetric Strecker Synthesis.
Troubleshooting Logic for Low Enantiomeric Excess (ee)
Caption: Figure 2. Troubleshooting Logic for Low Enantiomeric Excess (ee).
Simplified Asymmetric Strecker Reaction Mechanism
Caption: Figure 3. Simplified Catalytic Cycle for Asymmetric Strecker Reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric three-component acyl-Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Strecker Synthesis | NROChemistry [nrochemistry.com]
Technical Support Center: Optimization of Aminonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of aminonitrile synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of aminonitriles, particularly via the Strecker reaction.
Problem 1: Low or No Product Yield
Q: My Strecker reaction is resulting in a very low yield or no desired aminonitrile product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Strecker reaction can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2][3][4]
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the aldehyde/ketone and amine are pure. Impurities can lead to side reactions. Consider purifying starting materials if their purity is questionable.
-
Accurate Stoichiometry: Carefully measure and calculate the molar equivalents of your reactants. An excess of one reactant may not always be beneficial and can sometimes lead to side product formation.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent can significantly impact the reaction. While a broad range of solvents can be tolerated, the optimal choice is often substrate-dependent. Experiment with different solvents such as water, methanol, tetrahydrofuran (THF), or even solvent-free conditions.[5][6]
-
Temperature Control: Some reactions require specific temperature control. For instance, some asymmetric syntheses are performed at cryogenic temperatures.[7] Conversely, some reactions may require heating to proceed at a reasonable rate. Monitor the reaction temperature closely.
-
Reaction Time: Strecker reactions can have highly variable reaction times, sometimes ranging from minutes to several days.[8] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check if the reaction has stalled or if the product is decomposing over time.
-
-
Catalyst Issues:
-
Catalyst Choice: A variety of catalysts can be used, including Lewis acids, Brønsted acids, organocatalysts, and metal catalysts.[9][6] In some cases, an uncatalyzed reaction with potassium cyanide (KCN) as the cyanide source gives optimal yields.[9][8] If using a catalyst, ensure it is active and consider screening different types of catalysts.
-
Catalyst Loading: The amount of catalyst can be critical. Optimize the catalyst loading to find the most effective concentration.
-
-
Cyanide Source:
-
Reactivity: Different cyanide sources (e.g., KCN, NaCN, trimethylsilyl cyanide (TMSCN), hydrogen cyanide (HCN)) have different reactivities and solubilities.[7][10] TMSCN, for instance, may require activation by a Lewis acid in some cases.[8]
-
Safety: Always handle cyanide sources with extreme caution in a well-ventilated fume hood due to their high toxicity.[8][10]
-
Below is a troubleshooting workflow for low yield:
Caption: Troubleshooting workflow for low aminonitrile synthesis yield.
Problem 2: Presence of Significant Side Products
Q: My reaction mixture shows the formation of significant side products. What are the common side reactions and how can I minimize them?
A: The formation of side products is a common issue. Key side reactions to consider are cyanohydrin formation and aldol-type condensation.[9][8]
-
Cyanohydrin Formation: This occurs when the cyanide ion attacks the carbonyl group of the aldehyde or ketone directly, instead of the imine. This can be a competing reaction, especially if imine formation is slow.
-
Mitigation: Ensure efficient imine formation. This can be achieved by using a dehydrating agent or by choosing reaction conditions that favor imine formation. The choice of catalyst can also influence the relative rates of imine and cyanohydrin formation.
-
-
Aldol-Type Condensation: Aldehydes with α-hydrogens can undergo self-condensation, leading to polymeric byproducts and reducing the yield of the desired aminonitrile.
-
Mitigation: This is more prevalent with certain aldehydes. Optimizing the reaction temperature and the rate of addition of reagents can sometimes minimize this side reaction. Using a less basic catalyst or reaction medium might also be beneficial.
-
Problem 3: Difficulty with Product Purification
Q: I am having trouble purifying my aminonitrile product. What are some effective purification strategies?
A: Purification can be challenging due to the nature of the product and potential byproducts.
-
Standard Techniques:
-
Extraction: After the reaction, a standard workup involving extraction with an organic solvent (like diethyl ether) and washing with brine and water is a common first step.[5]
-
Drying: The organic layer should be thoroughly dried over an anhydrous salt like sodium sulphate.[5]
-
Filtration and Concentration: After drying, filter the solution and concentrate it under reduced pressure.[11]
-
-
Chromatography:
-
Flash Chromatography: This is a very common and effective method for purifying aminonitriles.[11] The choice of solvent system for chromatography will depend on the polarity of your specific product.
-
Acid Sensitivity: Be aware that some aminonitriles may be sensitive to the acidic nature of silica gel.[1] In such cases, using neutral or basic alumina for chromatography might be a better option.
-
Frequently Asked Questions (FAQs)
Q1: What is the classical Strecker synthesis?
A1: The Strecker synthesis is a three-component reaction involving an aldehyde or ketone, an amine (or ammonia), and a cyanide source to form an α-aminonitrile.[9][12] This aminonitrile can then be hydrolyzed to produce an α-amino acid.[10][12]
Caption: Simplified reaction pathway for the Strecker synthesis.
Q2: Which cyanide source should I use?
A2: The choice of cyanide source depends on several factors including the specific reaction, safety considerations, and desired reactivity.
-
Potassium Cyanide (KCN) and Sodium Cyanide (NaCN): These are inexpensive and effective but highly toxic and have poor solubility in many organic solvents.[7] They are often used in aqueous or biphasic systems.
-
Trimethylsilyl Cyanide (TMSCN): This is often easier to handle and more soluble in organic solvents.[13] However, it can be more expensive and may require a catalyst for activation.[9][8]
-
Hydrogen Cyanide (HCN): While historically used, HCN is an extremely toxic gas and is generally avoided in modern laboratory settings in favor of safer alternatives.[10]
-
Alternative, Non-toxic Sources: Research is ongoing into safer cyanide sources, such as a mixture of potassium ferri- and ferrocyanides.[14][15]
Q3: Can I use ketones instead of aldehydes in the Strecker reaction?
A3: Yes, ketones can be used in place of aldehydes. This will result in the formation of α,α-disubstituted aminonitriles.[12] However, the reaction with ketones can sometimes be slower or less efficient than with aldehydes.
Q4: How can I achieve an asymmetric synthesis of aminonitriles?
A4: Achieving enantioselectivity in aminonitrile synthesis is a significant area of research. Common approaches include the use of chiral auxiliaries or, more commonly, chiral catalysts.[7] A variety of chiral organocatalysts have been developed that can provide high enantiomeric excess.[6]
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Yield of an N-Acylated α-Aminonitrile
| Entry | Cyanide Source | Catalyst | Solvent | Yield (%) |
| 1 | KCN | None | THF | 94 |
| 2 | KCN | None | Dioxane | 91 |
| 3 | KCN | None | Acetonitrile | 88 |
| 4 | KCN | None | Methanol | 85 |
| 5 | TMSCN | None | THF | 0 |
| 6 | TMSCN | Cu(OTf)₂ | Dichloromethane | 55 |
| 7 | TMSCN | InCl₃ | Dichloromethane | 45 |
Data adapted from a study on N-acylated α-aminonitriles.[9][8] The reaction was performed at room temperature for 24 hours.
Table 2: Synthesis of Various α-Aminonitriles using an Indium Catalyst in Water
| Entry | Aldehyde | Amine | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 30 | 98 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 30 | 95 |
| 3 | Cinnamaldehyde | Aniline | 45 | 92 |
| 4 | 2-Furaldehyde | Aniline | 35 | 96 |
| 5 | Butyraldehyde | Aniline | 60 | 85 |
| 6 | 2-Pyridinecarboxaldehyde | Aniline | 40 | 94 |
| 7 | 2-Thiophenecarboxaldehyde | Aniline | 35 | 95 |
| 8 | Benzaldehyde | Benzylamine | 30 | 94 |
| 9 | Benzaldehyde | Cyclohexylamine | 45 | 90 |
| 10 | Acetophenone | Aniline | 90 | 79 |
Reaction conditions: Aldehyde/Ketone (1 mmol), Amine (1 mmol), TMSCN (1.2 mmol), Indium powder (10 mol%) in water (1 mL) at room temperature.[5]
Experimental Protocols
General Procedure for One-Pot, Three-Component Strecker Reaction using an Indium Catalyst
This protocol is adapted from a literature procedure for a green synthesis of α-aminonitriles.[5]
-
To a mixture of the amine (1 mmol) and aldehyde (1 mmol) in water (1 mL), add indium powder (11 mg, 10 mol%).
-
Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the resulting mixture.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add diethyl ether to the reaction mixture.
-
Filter the solution and wash it with brine and water.
-
Dry the organic layer over anhydrous sodium sulphate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude aminonitrile.
-
Purify the crude product by flash chromatography if necessary.
Caution: All cyanide-containing compounds are extremely toxic. Handle them with extreme caution in a well-ventilated fume hood.[8]
Caption: General experimental workflow for aminonitrile synthesis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pcrbio.com [pcrbio.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 13. sciforum.net [sciforum.net]
- 14. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. lookchem.com [lookchem.com]
Technical Support Center: (2R)-2-Amino-3-phenylpropanenitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-2-Amino-3-phenylpropanenitrile. The information is presented in a question-and-answer format to directly address common issues, particularly racemization, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. For this compound, maintaining the stereochemical integrity at the chiral center (the carbon atom bonded to the amino and cyano groups) is often critical for its intended biological activity or for the synthesis of enantiomerically pure target molecules like L-phenylalanine. Racemization leads to a decrease in the enantiomeric excess (ee) and can result in a final product with diminished or altered efficacy and potential side effects.[1][2]
Q2: What is the primary mechanism of racemization for α-aminonitriles like this compound?
A2: The primary mechanism of racemization for α-aminonitriles involves the deprotonation of the α-carbon (the chiral center) by a base. This abstraction of the α-proton leads to the formation of a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both the (R) and (S) enantiomers and thus, racemization.[3][4][5]
Q3: Which reaction conditions are most likely to cause racemization of this compound?
A3: Racemization is most commonly observed under basic conditions, especially with strong bases. Elevated temperatures and prolonged reaction times also significantly increase the rate of racemization. The choice of solvent can also play a crucial role, with polar aprotic solvents sometimes facilitating racemization more than polar protic solvents.[3][6][7]
Q4: Can racemization occur under acidic conditions during the hydrolysis of the nitrile group?
A4: While less common than base-catalyzed racemization, racemization can occur under harsh acidic conditions, particularly with prolonged heating. The mechanism under acidic conditions is different and may involve the formation of an achiral intermediate through tautomerization. However, base-catalyzed racemization is generally the more significant concern for α-aminonitriles.[7]
Q5: How can I determine the enantiomeric excess (ee) of my this compound sample?
A5: The most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound is through chiral High-Performance Liquid Chromatography (HPLC).[8][9][10][11][12] Other techniques such as chiral gas chromatography (after suitable derivatization), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed.
Troubleshooting Guide: Racemization Issues
Problem 1: Significant loss of enantiomeric excess (ee) is observed after a reaction.
| Question | Possible Cause | Suggested Solution |
| What were the reaction conditions (base, solvent, temperature, time)? | The base used may be too strong, leading to rapid deprotonation of the α-carbon. | Use a weaker, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or pyridine instead of stronger bases like sodium hydroxide or potassium carbonate. In some cases, an organic base may be preferable to an inorganic one.[4][5] |
| The reaction temperature may have been too high. | Conduct the reaction at a lower temperature. It is advisable to perform a temperature screening study to find the optimal balance between reaction rate and retention of stereochemical integrity. | |
| The reaction may have been run for an unnecessarily long time. | Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed. | |
| The solvent may be promoting racemization. | If using a polar aprotic solvent like DMF or DMSO, consider switching to a less polar or a polar protic solvent. Water has been shown to suppress racemization in some cases.[3] |
Problem 2: Racemization occurs during the work-up procedure.
| Question | Possible Cause | Suggested Solution |
| What were the work-up conditions (e.g., aqueous washes, extractions)? | Exposure to basic aqueous solutions during work-up can cause racemization. | If a basic wash is necessary, use a mild base (e.g., saturated sodium bicarbonate solution) and minimize the contact time. Perform the wash at a low temperature (e.g., 0 °C). |
| Prolonged exposure to even mildly basic or acidic conditions can be detrimental. | Neutralize the reaction mixture carefully and proceed with the extraction and isolation as quickly as possible. |
Problem 3: The starting material, this compound, has a lower than expected enantiomeric excess.
| Question | Possible Cause | Suggested Solution |
| How was the starting material stored? | Improper storage, such as at elevated temperatures or in the presence of basic or acidic impurities, could lead to gradual racemization over time. | Store this compound in a cool, dry, and neutral environment. It is good practice to re-analyze the enantiomeric excess of the starting material before use if it has been stored for a long period. |
Data Presentation: Influence of Reaction Parameters on Racemization
The following tables summarize the expected impact of various reaction parameters on the enantiomeric excess (ee) of α-aminonitriles, based on studies of closely related compounds such as N-acetyl-phenylalanine.[4][5] This data should serve as a general guideline for troubleshooting racemization issues with this compound.
Table 1: Effect of Base on Enantiomeric Excess of N-Acetyl-phenylalanine Derivatives
| Base | Relative Strength | Expected Impact on ee |
| N,N-Diisopropylethylamine (DIPEA) | Strong, non-nucleophilic | High potential for racemization |
| Pyridine | Weak | Lower potential for racemization |
| 2,6-Lutidine | Weak, sterically hindered | Lower potential for racemization |
| Sodium Bicarbonate (NaHCO₃) | Weak | Low potential for racemization |
Data extrapolated from studies on N-acetyl-phenylalanine amidation reactions.[4]
Table 2: General Effect of Solvent, Temperature, and Time on Racemization
| Parameter | Condition | Expected Impact on ee |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Higher potential for racemization |
| Polar Protic (e.g., H₂O, EtOH) | Lower potential for racemization | |
| Non-polar (e.g., Toluene, Hexane) | Generally low potential for racemization | |
| Temperature | High (e.g., > 50 °C) | Significant decrease in ee |
| Room Temperature (e.g., 20-25 °C) | Moderate potential for racemization | |
| Low (e.g., 0 °C or below) | Minimal loss of ee | |
| Reaction Time | Prolonged | Increased risk of racemization |
| Short | Reduced risk of racemization |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Determining Enantiomeric Excess of 2-Amino-3-phenylpropanenitrile
This protocol provides a general method for the analysis of the enantiomeric excess of 2-Amino-3-phenylpropanenitrile. Optimization may be required depending on the specific HPLC system and column used.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is often effective for the separation of amino acid derivatives. Examples include columns with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[8][9][10][11][12]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting mobile phase composition is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a small amount of the 2-Amino-3-phenylpropanenitrile sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic 2-Amino-3-phenylpropanenitrile to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Protocol 2: General Procedure for Minimizing Racemization During a Base-Mediated Reaction of this compound
This protocol outlines general steps to minimize racemization when using this compound in a reaction that requires a base.
-
Materials:
-
This compound (of known, high ee)
-
Anhydrous, non-polar, or polar aprotic solvent (e.g., toluene, THF, or acetonitrile)
-
Weak, non-nucleophilic base (e.g., pyridine or 2,6-lutidine)
-
Other reagents as required for the specific reaction.
-
-
Procedure:
-
Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.
-
Dissolve this compound and any other solid reagents in the chosen anhydrous solvent.
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or -20 °C) using an ice bath or a cryocooler.
-
Slowly add the weak, non-nucleophilic base to the reaction mixture dropwise.
-
Allow the reaction to proceed at the low temperature, monitoring its progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, quench it promptly by adding a suitable quenching agent (e.g., a saturated solution of ammonium chloride).
-
Perform the work-up at a low temperature, if possible. If an aqueous wash is required, use neutral or slightly acidic water and minimize the contact time.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purify the product using a suitable method (e.g., column chromatography or recrystallization).
-
Determine the enantiomeric excess of the final product using the chiral HPLC method described in Protocol 1.
-
Visualizations
Caption: Mechanism of base-catalyzed racemization.
Caption: Troubleshooting workflow for racemization.
References
- 1. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inexpensive chemical method for preparation of enantiomerically pure phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. eijppr.com [eijppr.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Challenges in the Purification of Chiral Aminonitriles
Welcome to the technical support center for the purification of chiral aminonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis, purification, and analysis of these critical chiral intermediates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of chiral aminonitriles?
The main bottleneck in the commercialization and use of chiral aminonitriles is their large-scale production with controlled chirality.[1][2] Key challenges include:
-
Achieving High Enantiomeric Purity: Separating enantiomers is inherently difficult due to their identical physical properties in an achiral environment. Developing a selective method is often the primary hurdle.
-
Racemization: Chiral aminonitriles can be prone to racemization (loss of enantiomeric purity), especially under non-optimal pH or temperature conditions during purification.[3]
-
Chemical Instability: Aminonitriles can be unstable, particularly at basic pH (>9), where they can irreversibly hydrate to the corresponding amides.[4] This degradation can complicate purification and lower yields.
-
Method Scalability: A method that works well on an analytical scale may not be suitable for the larger quantities required for drug development, making scalability a significant concern.[5]
-
Removal of Catalysts and Auxiliaries: In asymmetric synthesis, stoichiometric chiral auxiliaries or catalysts are often used and must be completely removed from the final product.[1][2]
Q2: My chiral HPLC/SFC separation is failing (poor resolution, no separation). What are the common causes?
Failure to achieve separation on a chiral stationary phase (CSP) is a common issue. The causes can range from incorrect column selection to suboptimal mobile phase conditions.
-
Incorrect Column Choice: The "three-point interaction" model is fundamental to chiral recognition. If the analyte cannot form a transient diastereomeric complex with the CSP, no separation will occur. Screening a variety of columns with different chiral selectors is often necessary.[6]
-
Inappropriate Mobile Phase: The mobile phase composition, including the organic modifier and additives, is critical. Forgetting or using the wrong acidic or basic additive can lead to a complete loss of separation.[6]
-
Low Column Efficiency: Chiral stationary phases often suffer from high resistance to mass transfer, meaning that efficiency can drop off quickly at higher flow rates.[7] Reducing the flow rate may improve resolution.
-
Column "Memory Effects": CSPs can retain additives from previous runs. This "additive memory effect" can significantly impact the retention and selectivity of subsequent analyses, sometimes persisting for thousands of column volumes.[6]
Q3: How can I accurately determine the enantiomeric excess (ee) of my purified aminonitrile?
The most common technique is chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[8]
-
Direct Chiral HPLC: This is the preferred method, where the enantiomers are separated directly on a chiral column and quantified using a standard detector like UV.
-
Indirect HPLC via Derivatization: If a direct method is unsuccessful, aminonitriles can be derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral resolving agents can be used in NMR to induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess.[9]
-
Capillary Electrophoresis (CE): CE is a powerful alternative to HPLC for chiral separations, offering high efficiency and requiring only small amounts of sample and chiral selector.[10]
Q4: My aminonitrile appears to be degrading during purification. What can I do?
Aminonitrile instability is often pH-related. At a pH above 9, they can be irreversibly hydrated to form α-amino amides.[4]
-
Control the pH: Ensure that all buffers and solutions used during workup and purification are maintained at a neutral or slightly acidic pH. For derivatization reactions that are typically performed at basic pH, it may be necessary to perform them at neutral pH to avoid this side reaction.[4]
-
Temperature Management: Biotransformations and chemical reactions can lose enantioselectivity at higher temperatures.[11] Keeping purification steps at lower, controlled temperatures can help maintain both stability and enantiomeric purity.
-
Minimize Time in Solution: Prolonged exposure to purification conditions (e.g., long chromatography runs) can increase the opportunity for degradation. Optimize methods to be as efficient as possible.
Q5: I'm observing racemization of my chiral aminonitrile. How can I prevent it?
Racemization involves the epimerization of the chiral center. This can be facilitated by the presence of corresponding imines in solution, particularly at elevated temperatures.[12]
-
Avoid Harsh Conditions: High temperatures and extreme pH levels can promote racemization. Use the mildest conditions possible for your purification.
-
Choose the Right Technique: In some cases, a crystallization-induced asymmetric transformation can be used. This technique leverages the epimerization of the unwanted diastereomer in solution while the desired diastereomer crystallizes, driving the equilibrium to produce a high yield of a single diastereomer.[12]
-
Careful Selection of Reagents: During synthesis or derivatization, the choice of reagents can significantly impact racemization. For example, in the synthesis of related α-bromonitriles, using thionyl chloride for dehydration resulted in a high enantiomeric excess, while phosphoryl chloride led to significant racemization.[3]
Section 2: Troubleshooting Guides
Guide 1: Chiral HPLC/SFC Method Development & Optimization
| Problem | Potential Cause | Recommended Solution |
| Poor or No Enantiomeric Separation | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase (e.g., wrong organic modifier, missing additive). 3. Unsuitable temperature. | 1. Screen a diverse set of CSPs (e.g., polysaccharide-based, cyclodextrin-based). 2. Systematically vary the organic modifier (e.g., ethanol, isopropanol) and its concentration. Test different acidic/basic additives (e.g., TFA, DEA). 3. Optimize the column temperature, as it can significantly affect selectivity. |
| Shifting Retention Times | 1. Slow column equilibration, especially with low buffer concentrations.[13] 2. Column degradation, particularly silica-based amino columns in aqueous environments.[13] 3. "Memory effect" from previous analyses.[6] | 1. Ensure the column is thoroughly equilibrated with the mobile phase before injection. A flush with a higher buffer concentration may help.[13] 2. Check the pH at the column outlet to ensure it matches the mobile phase. Avoid operating outside the column's recommended pH range. 3. Dedicate a column to a specific method or flush thoroughly with a strong, miscible solvent like isopropanol or THF (for immobilized columns) between methods.[7][14] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Mismatch between injection solvent and mobile phase.[15] 4. Partial blockage of the column inlet frit.[14] | 1. Reduce the sample concentration or injection volume. 2. Add a mobile phase modifier (acid or base) to suppress unwanted ionic interactions. 3. Dissolve the sample in the mobile phase or a weaker solvent. 4. Filter all samples and mobile phases. Try back-flushing the column to dislodge particulates.[14] |
| High Column Backpressure | 1. Blockage of the inlet frit by particulates from the sample or mobile phase.[14] 2. Sample precipitation on the column due to a strong injection solvent.[14] 3. Mobile phase viscosity. | 1. Use a guard column and regularly replace it. Filter all samples and mobile phases.[14] 2. Dissolve the sample in the mobile phase. 3. Check the viscosity of your mobile phase combination; consider switching to a less viscous solvent or increasing the temperature. |
Guide 2: Alternative Purification Techniques
| Problem | Consideration | Recommended Technique |
| Compound is Unsuitable for Chromatography | Analyte is unstable on silica, has poor solubility, or is difficult to detect by UV. | Crystallization-Induced Asymmetric Transformation: If applicable, this method can purify and enhance the diastereomeric ratio of the aminonitrile in a single step, avoiding chromatography.[12] It requires that the unwanted diastereomer can epimerize in the crystallization solvent. |
| Difficulty Scaling Up the Purification | HPLC and SFC can be costly and have limited loadability for large-scale purification.[5] | Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, offering high loadability and eliminating issues like irreversible adsorption and column degradation. It is emerging as a scalable, cost-effective alternative for chiral separations.[5] |
Section 3: Experimental Protocols
Protocol 1: General Method for Chiral HPLC Analysis
This protocol provides a starting point for developing a chiral separation method.
-
Column Selection: Begin by screening several chiral columns with different stationary phases (e.g., Daicel CHIRALPAK series).
-
Mobile Phase Preparation:
-
For normal phase mode, use a mixture of hexane/isopropanol or hexane/ethanol.
-
For reverse phase mode, use a mixture of acetonitrile/water or methanol/water.
-
Additives are often crucial. Start by testing 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds.
-
-
Initial Conditions:
-
Flow Rate: Start with a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) as chiral separations are often more efficient at lower velocities.[7]
-
Temperature: Begin at ambient temperature (e.g., 25 °C).
-
Detection: Use a UV detector at an appropriate wavelength for your compound.
-
-
Optimization:
-
If no separation is observed, change the percentage of the organic modifier.
-
If resolution is poor, decrease the flow rate.[7]
-
Vary the column temperature; lower temperatures often increase selectivity but may broaden peaks, while higher temperatures can improve efficiency.
-
If still unsuccessful, screen a different chiral column.
-
Protocol 2: Column Flushing and Regeneration
Proper column care is essential, especially when switching between methods with different additives.
-
Initial Flush: Flush the column with a solvent that is miscible with both the old and new mobile phases. Isopropanol (IPA) is an excellent choice for switching between normal and reverse phase.[7]
-
Strong Solvent Wash (Immobilized Columns Only): For stubborn contaminants on immobilized columns (e.g., CHIRALPAK IA, IB), a flush with a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can be effective. Warning: Do not use these solvents on coated chiral columns as they can permanently damage the stationary phase.[14]
-
Equilibration: Before starting the next analysis, equilibrate the column with the new mobile phase for at least 10-20 column volumes, or until the baseline and system pressure are stable. For methods with low concentration additives, equilibration can be very slow.[13]
Section 4: Data Tables
Table 1: Comparison of Chiral Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | High precision and versatility, widely applicable.[5] | High cost (columns, solvents), column degradation, limited scalability and loadability.[5] | Analytical quantification (ee determination) and small-scale preparative work. |
| Chiral SFC | Lower operational cost, reduced organic solvent consumption.[5] | Higher initial system cost, potential solubility issues for highly polar analytes.[5] | Moderately polar compounds, "greener" alternative to HPLC. |
| CPC/CCC | No solid support (no irreversible adsorption), high loadability, scalable, lower solvent cost.[5] | Technique is less common, requires development of a biphasic solvent system. | Large-scale preparative purification. |
| Crystallization | Can be highly efficient, cost-effective, and scalable; combines purification and resolution.[12] | Compound must be crystalline, requires epimerization conditions for high yields. | Crystalline aminonitrile diastereomers that can epimerize in solution. |
Table 2: Example Enantiomeric Excess (ee%) Values for Chiral Aminonitriles
The following values are illustrative and depend heavily on the specific synthetic and purification methods used.
| Aminonitrile Type | Method | Reported ee% | Reference Context |
| α-Aminonitriles | Asymmetric Strecker reaction with chiral amide organocatalyst | Up to 99% | Synthesis of various α-aminonitriles using a recyclable catalyst.[2] |
| α-Aminonitriles from ketimines | Enantioselective Strecker reaction with squaramide catalyst | High enantioselectivity | Organocatalytic synthesis.[1] |
| α-Bromonitriles | Dehydration of α-bromoamides with thionyl chloride | Up to 94% | Synthesis from amino acids, highlighting the impact of the dehydration reagent on enantiopurity.[3] |
| Phenylglycinonitrile | Biotransformation with Rhodococcus erythropolis | >99% (S)-isomer | Enzymatic hydrolysis of the nitrile to the corresponding acid.[11] |
Section 5: Visual Workflows
Caption: General workflow for the purification and analysis of chiral aminonitriles.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. uma.es [uma.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. proper use of amino column - Chromatography Forum [chromforum.org]
- 14. chiraltech.com [chiraltech.com]
- 15. chiraltech.com [chiraltech.com]
Technical Support Center: Chiral HPLC Separation of 2-Amino-3-phenylpropanenitrile Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chiral High-Performance Liquid Chromatography (HPLC) separation of 2-Amino-3-phenylpropanenitrile enantiomers. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide (Question & Answer Format)
This guide addresses specific issues that may arise during the experimental process.
Question 1: Why am I seeing poor or no resolution between the enantiomers?
Answer:
Poor or no resolution is the most common issue in chiral separations. The primary cause is a lack of enantioselectivity between the analyte and the Chiral Stationary Phase (CSP). Several factors can contribute to this.
Potential Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving chiral separation. 2-Amino-3-phenylpropanenitrile is a primary amine, a class of compounds known to be challenging to separate due to potential interactions with residual silanols on the silica support.[1]
-
Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based (amylose or cellulose derivatives), cyclofructan-based, and macrocyclic glycopeptide-based CSPs are excellent starting points for primary amines.[1][2] Cyclofructan-based CSPs, in particular, have shown high success rates for separating primary amines in Polar Organic Mode (POM).[1]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP, thereby affecting selectivity.[3]
-
Solution: Systematically vary the mobile phase.
-
Mode Screening: Test different chromatography modes, including Normal Phase (NP), Reversed-Phase (RP), and Polar Organic Mode (POM). POM is often beneficial for compounds that are not soluble in typical NP solvents.
-
Solvent Ratio: Adjust the ratio of the organic modifiers (e.g., isopropanol/hexane in NP, or acetonitrile/methanol in POM).
-
Additives: The addition of acidic or basic additives is often crucial. For basic analytes like this, a small amount of a basic additive (e.g., diethylamine (DEA) or triethylamine (TEA)) can improve peak shape and sometimes resolution by masking active silanol groups.[4][5] Conversely, an acidic additive (e.g., trifluoroacetic acid (TFA)) might be necessary in other modes.[6]
-
-
-
Incorrect Temperature: Temperature can alter the thermodynamics of the chiral recognition process.
-
Solution: Evaluate the effect of column temperature. Generally, lower temperatures can improve resolution, but this is not always the case.[7] Test a range, for example, from 10°C to 40°C, to find the optimum.
-
// Nodes start [label="Poor or No\nResolution", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Causes cause1 [label="Inappropriate CSP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Suboptimal Mobile Phase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Incorrect Temperature\nor Flow Rate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol1a [label="Screen Polysaccharide,\nCyclofructan, or\nMacrocyclic Glycopeptide CSPs", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2a [label="Screen NP, RP, and\nPolar Organic Modes", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Vary Solvent Ratio", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2c [label="Add Acidic/Basic\nModifiers (TFA/TEA)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3a [label="Optimize Temperature\n(e.g., 10-40°C)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Optimize Flow Rate\n(e.g., 0.5-1.0 mL/min)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1; start -> cause2; start -> cause3;
cause1 -> sol1a [label="Solution"]; cause2 -> sol2a [label="Solutions"]; sol2a -> sol2b; sol2b -> sol2c;
cause3 -> sol3a [label="Solutions"]; sol3a -> sol3b; } } Caption: Troubleshooting workflow for poor enantiomeric resolution.
Question 2: Why are my peaks showing significant tailing or broadening?
Answer:
Peak tailing or broadening reduces resolution and affects the accuracy of quantification. For primary amines like 2-Amino-3-phenylpropanenitrile, this is frequently caused by undesirable secondary interactions.
Potential Causes and Solutions:
-
Silanol Interactions: The primary amine functional group can interact strongly with residual acidic silanol groups on the surface of the silica-based CSP, leading to peak tailing.[1][4]
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetrical peaks.
-
Solution: Reduce the injection volume or the concentration of the sample. Prepare a dilution series to determine the optimal analyte concentration.
-
-
Suboptimal Flow Rate: A flow rate that is too high can lead to peak broadening due to increased mass transfer resistance.
-
Solution: Optimize the flow rate. While 1.0 mL/min is a common starting point for analytical columns, reducing the flow rate (e.g., to 0.5 mL/min) can increase efficiency and improve peak shape, leading to better resolution.
-
Question 3: My retention times are unstable and drifting. What is the cause?
Answer:
Drifting retention times compromise the reliability and reproducibility of the method. This issue usually points to a lack of system equilibration or changes in the mobile phase or column condition.
Potential Causes and Solutions:
-
Insufficient Column Equilibration: Chiral separations can require longer equilibration times than achiral separations, especially when mobile phase additives are used.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting injections. A minimum of 20-30 column volumes is a good starting point. Monitor the baseline until it is stable.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a mixture of solvents with very different volatilities (e.g., hexane and isopropanol), consider using a solvent premixer or ensuring the laboratory temperature is stable.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the column temperature, leading to shifts in retention time.
-
Solution: Use a column thermostat to maintain a constant, controlled temperature throughout the analysis.
-
Experimental Protocols & Data
Generic Protocol for Chiral Method Development
This protocol provides a systematic approach to developing a separation method for 2-Amino-3-phenylpropanenitrile enantiomers.
-
Analyte Preparation:
-
Dissolve the racemic 2-Amino-3-phenylpropanenitrile standard in a solvent that is compatible with the initial mobile phase to be tested. A typical starting concentration is 1 mg/mL.
-
The sample solvent should ideally be the mobile phase itself or a weaker solvent to avoid peak distortion.[8]
-
-
Initial Screening of Chiral Stationary Phases (CSPs):
-
Select a set of 2-3 columns for initial screening based on their reported success with primary amines.[1] Refer to the table below for suggestions.
-
Begin with a standard mobile phase for each column, as recommended by the manufacturer. A common starting point for normal phase is Hexane/Isopropanol (90:10 v/v).[5][8]
-
-
Mobile Phase and Mode Optimization:
-
If the initial screening does not yield separation, proceed to test different modes (Normal Phase, Polar Organic, Reversed-Phase).
-
For each mode, systematically vary the type and percentage of the organic modifier.
-
Introduce acidic and/or basic additives to the mobile phase. For this analyte, start with a basic additive like 0.1% TEA or DEA in NP or POM modes.[4]
-
-
Optimization of Flow Rate and Temperature:
-
Once partial separation is achieved, optimize the flow rate. Start at 1.0 mL/min and evaluate lower flow rates (e.g., 0.8, 0.5 mL/min) to improve resolution.
-
Evaluate the effect of temperature on the separation. Test at 15°C, 25°C, and 40°C to see how selectivity (α) and resolution (Rs) are affected.
-
-
Method Validation:
-
Once optimal conditions are found, perform injections of individual enantiomers (if available) to confirm elution order.
-
Assess system suitability parameters, including resolution, tailing factor, and repeatability of retention times and peak areas.
-
Data Tables
Table 1: Recommended Chiral Stationary Phases (CSPs) for Primary Amines
| CSP Type | Chiral Selector Example | Mode Compatibility | Key Characteristics |
| Polysaccharide-Based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | NP, POM, RP | Broad applicability and high success rate. Coated versions may offer higher selectivity than immobilized ones for some amines.[9] |
| Cyclofructan-Based | Derivatized Cyclofructan 6 | NP, POM | Demonstrates a very high success rate for separating underivatized primary amines, especially in Polar Organic Mode (POM).[1] |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | POM, RP | Possess ionic groups, making them ideal for polar and ionic compounds like amino acids and their derivatives.[10] |
| Crown Ether-Based | (+)-(18-Crown-6)-tetracarboxylic acid | RP | Specifically efficient for separating primary amines using acidic aqueous mobile phases.[6][11] |
Table 2: Typical Mobile Phase Systems for Chiral Separation
| Mode | Typical Solvents | Common Additives | Considerations for 2-Amino-3-phenylpropanenitrile |
| Normal Phase (NP) | Hexane / Isopropanol (IPA) or Ethanol (EtOH) | Basic: 0.1% TEA or DEAAcidic: 0.1% TFA | Good starting point. Add TEA to prevent peak tailing.[5] |
| Polar Organic (POM) | Acetonitrile (ACN) / Methanol (MeOH) or EtOH | Basic: 0.1% TEA or DEAAcidic: 0.1% TFA | Highly effective for primary amines, especially with cyclofructan CSPs.[1][6] |
| Reversed-Phase (RP) | Water / ACN or MeOH | Buffers: Phosphate, AcetateAcids: Formic Acid, TFA | Requires analyte to have some hydrophobic character for retention. Inclusion complexing is a key mechanism on cyclodextrin phases.[12] |
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize 2-Amino-3-phenylpropanenitrile before analysis? A1: Not necessarily. Direct analysis of underivatized primary amines is often possible and preferred as it avoids extra sample preparation steps.[10] Modern CSPs, particularly cyclofructan and macrocyclic glycopeptide phases, are very effective for the direct separation of such compounds.[1][10] Derivatization is typically a fallback strategy if direct methods fail.
Q2: What is the "three-point interaction" model and why is it important? A2: The three-point interaction model is a theoretical concept stating that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the chiral analyte and the CSP.[5] At least one of these interactions must be stereochemically dependent. This model helps in understanding why certain CSPs work for specific molecules and guides the selection of columns and mobile phases that can promote the necessary interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance).
Q3: Can I use the same chiral column for both normal-phase and reversed-phase modes? A3: It depends on the column. Many modern polysaccharide-based columns are immobilized (covalently bonded) to the silica, making them robust and compatible with a wide range of solvents, allowing them to be switched between NP, RP, and POM modes.[13] However, older "coated" polysaccharide columns are not as robust and can be damaged by certain solvents. Always check the manufacturer's instructions for your specific column to confirm solvent compatibility.
Q4: How does a basic additive like Triethylamine (TEA) improve the chromatography of a primary amine? A4: Silica-based stationary phases have residual silanol groups (Si-OH) which are acidic. The basic primary amine group (-NH2) on your analyte can interact strongly with these sites via ion exchange, leading to delayed elution and peak tailing. TEA is a stronger base that acts as a "silanol-masking agent." It preferentially interacts with the silanol groups, preventing the analyte from doing so and resulting in more symmetrical peaks and more reproducible retention.[4]
Q5: My separation is baseline-resolved, but the elution order of the enantiomers is wrong for my needs. How can I reverse it? A5: Reversing the elution order can sometimes be achieved by changing the chromatographic conditions.
-
Change the CSP: The most reliable way is to switch to a CSP with the opposite absolute configuration of the chiral selector, if available (e.g., switching from a (+)-selector to a (-)-selector).
-
Change the Mobile Phase: In some cases, changing the mobile phase composition, such as the type of alcohol modifier in normal phase (e.g., ethanol to isopropanol) or the type and concentration of an additive, can reverse the elution order.[3]
-
Change the Temperature: Temperature can also influence which enantiomer is retained more strongly, although this is less common.
// Nodes prep [label="1. Analyte & Standard\nPreparation (1 mg/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; screen_csp [label="2. CSP Screening\n(Polysaccharide, Cyclofructan)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_mode [label="3. Mobile Phase / Mode Screening\n(NP, POM, RP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; additives [label="4. Additive Optimization\n(e.g., 0.1% TEA)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="5. Parameter Optimization\n(Flow Rate & Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; validate [label="6. Validation & System Suitability", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_sep [label="No Separation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; partial_sep [label="Partial Separation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges prep -> screen_csp; screen_csp -> screen_mode; screen_mode -> no_sep; no_sep -> screen_csp [label="Try Different CSP"]; screen_mode -> partial_sep; partial_sep -> additives; additives -> optimize; optimize -> validate; } } Caption: A systematic workflow for chiral method development.
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. yakhak.org [yakhak.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Asymmetric Aminonitrile Synthesis
Welcome to the technical support center for asymmetric aminonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high enantioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving high enantioselectivity in aminonitrile synthesis?
A1: The primary methods for synthesizing enantioenriched α-aminonitriles revolve around the asymmetric Strecker reaction. There are two main approaches:
-
Chiral Auxiliaries: This method involves the use of a stoichiometric amount of a chiral amine which, after reaction with an aldehyde or ketone, forms a chiral imine. The subsequent diastereoselective addition of a cyanide source leads to the chiral aminonitrile. A drawback is the need to remove the auxiliary group later.[1]
-
Catalytic Enantioselective Cyanation: This is the more modern and widely used approach. It employs a chiral catalyst (organocatalyst, metal complex, or enzyme) to control the stereochemical outcome of the cyanide addition to an achiral imine.[1][2] This method is often preferred due to the use of sub-stoichiometric amounts of the chiral source.
Q2: What are the common sources of cyanide used in these reactions?
A2: Due to the high toxicity of hydrogen cyanide (HCN) gas, various alternative cyanide sources are commonly used in the laboratory:
-
Trimethylsilyl cyanide (TMSCN): A versatile and commonly used reagent.[1][3]
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN): Often used in biphasic systems or with phase-transfer catalysts.[4]
-
Ethyl cyanoformate: Considered a relatively safer cyanide source.
-
Acetone cyanohydrin: Another alternative to HCN.[3]
Q3: How does the structure of the imine substrate affect enantioselectivity?
A3: The steric and electronic properties of the substituents on the imine play a crucial role in enantioselectivity. The N-substituent is particularly important for achieving high selectivity with certain catalysts. For example, N-benzhydryl imines have been shown to be critical for high enantioselectivity in reactions catalyzed by a chiral bicyclic guanidine.[5] The catalyst's interaction with the substrate, often through hydrogen bonding or other non-covalent interactions, dictates the facial selectivity of the cyanide attack.[6][7]
Q4: Can this methodology be applied to the synthesis of α,α-disubstituted aminonitriles?
A4: The synthesis of chiral α,α-disubstituted (quaternary) aminonitriles is challenging. While the traditional Strecker reaction using ketones can produce these compounds, achieving high enantioselectivity is difficult. However, recent advances have shown that catalytic asymmetric reactions of cyanoketimines with enals can provide access to these valuable building blocks.
Troubleshooting Guide: Overcoming Low Enantioselectivity
Problem 1: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst | The choice of catalyst is critical. If you are observing low ee, consider the following: • Catalyst Screening: Test a range of catalysts with different chiral backbones and functional groups (e.g., thiourea, squaramide, BINOL-derived catalysts).[1][8] • Catalyst Loading: Vary the catalyst loading. While higher loading might increase the rate, it can sometimes negatively impact enantioselectivity. An optimal loading is typically between 1-10 mol%. |
| Incorrect Reaction Temperature | Temperature significantly influences the transition state energies of the two competing diastereomeric pathways. • Lower the Temperature: In many cases, lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1] |
| Inappropriate Solvent | The solvent can affect catalyst solubility, substrate conformation, and the stability of the transition state. • Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether).[8] Non-polar aprotic solvents are often preferred. |
| Substrate-Catalyst Mismatch | Not all catalysts work well for all substrates. • Modify the Substrate: If possible, consider modifying the N-substituent of the imine, as this can have a profound effect on the stereochemical outcome.[5] |
| Presence of Water | Water can hydrolyze the imine and may interfere with the catalyst's activity. • Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The catalyst may be degraded or poisoned. • Catalyst Quality: Ensure the catalyst is pure and has been stored correctly. • Incompatible Additives: Some additives can interfere with the catalyst. If using additives, try running the reaction without them to see if the yield improves. |
| Poor Imine Formation | The reaction relies on the in-situ formation of the imine. • Dehydrating Agent: Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. |
| Slow Reaction Rate | The reaction may be too slow at the optimized temperature for enantioselectivity. • Increase Catalyst Loading: A higher catalyst loading can increase the reaction rate. • Increase Concentration: Increasing the concentration of the reactants may also improve the reaction rate. |
| Unsuitable Cyanide Source | The chosen cyanide source may not be reactive enough under the reaction conditions. • Cyanide Source Screening: Try different cyanide sources (e.g., TMSCN, KCN with an additive, ethyl cyanoformate). |
Data Presentation
Table 1: Comparison of Chiral Organocatalysts in the Asymmetric Strecker Reaction of N-Benzhydryl Imines
| Entry | Catalyst (mol%) | Substrate (Aldehyde) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Chiral Guanidine (10) | Benzaldehyde | Toluene | -40 | 20 | 96 | 86 (R) |
| 2 | Chiral Guanidine (10) | p-Methoxybenzaldehyde | Toluene | -40 | 20 | 95 | 91 (R) |
| 3 | Chiral Guanidine (10) | Pivalaldehyde | Toluene | -40 | 22 | ~95 | 84 (S) |
| 4 | Chiral Guanidine (10) | Cyclohexanecarboxaldehyde | Toluene | -40 | 22 | ~95 | 76 (S) |
| 5 | Dihydroquinine-thiourea (5) | Dibenzo[b,f][1][6]oxazepine | Toluene | rt | 48 | 84 | 89 |
| 6 | Dihydroquinine-thiourea (2) | Dibenzo[b,f][1][6]oxazepine | DCE | 4 | 144 | >99 | 95 |
Data synthesized from multiple sources for illustrative comparison.[5][8]
Experimental Protocols
Representative Experimental Protocol for Organocatalyzed Asymmetric Strecker Reaction
This protocol is a general guideline for the asymmetric Strecker reaction of an N-benzhydrylimine catalyzed by a chiral thiourea organocatalyst.
Materials:
-
N-Benzhydrylimine (1.0 equiv)
-
Chiral thiourea catalyst (e.g., derived from dihydroquinine) (0.05 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Anhydrous toluene (or other suitable solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (0.05 mmol) and the N-benzhydrylimine (1.0 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
Slowly add trimethylsilyl cyanide (1.5 mmol) to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-aminonitrile.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Proposed Catalytic Cycle for a Chiral Thiourea Catalyst
References
- 1. mdpi.com [mdpi.com]
- 2. organocatalytic-synthesis-of-aminonitriles-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. Solvent-Free Synthesis of Racemic α-Aminonitriles [organic-chemistry.org]
- 4. Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Synthesis of (2R)-2-Amino-3-phenylpropanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2R)-2-Amino-3-phenylpropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the enantioselective synthesis of this compound is the asymmetric Strecker reaction. This reaction involves the condensation of benzaldehyde and an ammonia source to form an imine, followed by the addition of a cyanide source, catalyzed by a chiral catalyst to control the stereochemistry.
Q2: What types of catalysts are typically used for the asymmetric Strecker synthesis of this compound?
A2: A variety of chiral catalysts can be employed, broadly categorized into two main classes: organocatalysts and metal-based catalysts. Common organocatalysts include thiourea derivatives and chiral phosphoric acids. Metal-based catalysts often involve complexes of titanium or zirconium. The choice of catalyst is a critical factor influencing both the yield and the enantioselectivity of the reaction.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Several parameters are crucial for optimizing the synthesis of this compound. These include the choice of catalyst, solvent, temperature, reaction time, and the nature of the cyanide source. The purity of starting materials, particularly the aldehyde, is also critical to prevent side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting materials (e.g., benzaldehyde) and the formation of the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the conversion and enantiomeric excess.
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst | Ensure the catalyst is properly stored and handled. If necessary, use a fresh batch of catalyst. For some catalysts, pre-activation may be required. |
| Poor quality of reagents | Use freshly distilled benzaldehyde to remove any benzoic acid impurity. Ensure the amine and cyanide sources are of high purity. | |
| Presence of water | The reaction is often sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect reaction temperature | The optimal temperature can be catalyst-dependent. Consult the literature for the specific catalyst you are using. Some reactions require sub-zero temperatures to proceed efficiently. | |
| Significant side product formation | Aldehyde self-condensation or other side reactions | Control the rate of addition of reagents and maintain the recommended reaction temperature. The purity of the aldehyde is crucial. |
| Retro-Strecker reaction | In some cases, the aminonitrile product can revert to the starting imine and cyanide.[1] This can sometimes be mitigated by optimizing the reaction time and temperature. |
Low Enantioselectivity (ee%)
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess | Racemic background reaction | The uncatalyzed reaction can produce the racemic product, lowering the overall ee%. Ensure the catalyst loading is optimal. Lowering the reaction temperature can sometimes suppress the background reaction. |
| Catalyst poisoning | Impurities in the starting materials or solvent can deactivate the chiral catalyst. Ensure all reagents and the solvent are of high purity. | |
| Inappropriate solvent | The solvent can have a significant impact on the enantioselectivity.[2] The polarity and coordinating ability of the solvent can influence the catalyst-substrate interaction. Screen different solvents to find the optimal one for your catalyst system. | |
| Catalyst-substrate mismatch | Not all catalysts are equally effective for all substrates. The chosen catalyst may not be optimal for the benzaldehyde-derived imine. It may be necessary to screen different types of chiral catalysts. |
Catalyst Performance Data
The choice of catalyst has a significant impact on the yield and enantiomeric excess (ee%) of the this compound synthesis. Below is a summary of representative data for different catalyst types.
| Catalyst Type | Catalyst Example | Yield (%) | ee% (R) | Reference |
| Chiral Thiourea | (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-thiourea | 95 | 91 | [3] |
| Chiral Phosphoric Acid | (R)-TRIP | 85 | 92 | Fictional, representative data |
| Metal Complex | Jacobsen's Catalyst (Salen-Al(III) complex) | 92 | 88 | Fictional, representative data |
Note: The data for Chiral Phosphoric Acid and Metal Complex are representative examples and may not reflect the full potential of these catalyst classes, which can often achieve very high enantioselectivities under optimized conditions.
Experimental Protocols
Protocol 1: Asymmetric Strecker Reaction using a Chiral Thiourea Catalyst
This protocol is a general guideline based on procedures for thiourea-catalyzed Strecker reactions.[4]
Materials:
-
Benzaldehyde
-
Benzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral thiourea catalyst (e.g., a derivative of (1R,2R)-diaminocyclohexane)
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral thiourea catalyst (5-10 mol%).
-
Add anhydrous toluene as the solvent.
-
Add benzaldehyde (1.0 eq) and benzylamine (1.0 eq) to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture to the recommended temperature for the specific catalyst (e.g., -20 °C to -78 °C).
-
Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at this temperature for the specified time (typically 12-48 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Protocol 2: Asymmetric Strecker Reaction using a Chiral Phosphoric Acid Catalyst
This protocol is a general guideline based on procedures for chiral phosphoric acid-catalyzed reactions.[5]
Materials:
-
Benzaldehyde
-
Ammonia source (e.g., ammonium chloride) or an amine
-
Potassium cyanide (KCN)
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Acetic acid
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral phosphoric acid catalyst (5-10 mol%) in the anhydrous solvent.
-
Add benzaldehyde (1.0 eq) and the amine/ammonia source (1.1 eq).
-
Stir the mixture at the specified temperature (often room temperature or slightly elevated) for the imine formation step.
-
In a separate flask, prepare a solution or suspension of the cyanide source (e.g., KCN, 1.5 eq) and an additive if required (e.g., acetic acid).
-
Slowly add the cyanide source to the reaction mixture.
-
Stir the reaction for the required time (can range from a few hours to several days), monitoring by TLC.
-
After the reaction is complete, quench with water or a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
-
Analyze the final product for yield and enantiomeric purity.
Visualizations
Experimental Workflow for Asymmetric Strecker Synthesis
Caption: General experimental workflow for the asymmetric Strecker synthesis of this compound.
Troubleshooting Logic for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity in the asymmetric Strecker synthesis.
References
- 1. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Solvent-Controlled Asymmetric Strecker Reaction: [research.amanote.com]
- 3. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Emerging progress in chiral phosphoric acid-catalyzed asymmetric synthesis of unnatural α-amino acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Navigating Solvent Effects on Strecker Reaction Stereoselectivity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the investigation of solvent effects on the stereoselectivity of the Strecker reaction. The information is designed to assist in optimizing reaction conditions to achieve desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: How significant is the effect of solvent on the stereoselectivity of the Strecker reaction?
A1: The choice of solvent can have a profound impact on both the diastereoselectivity and enantioselectivity of the Strecker reaction. The solvent can influence the stability of transition states, the solubility of reactants and intermediates, and the aggregation state of catalysts or chiral auxiliaries. In some cases, changing the solvent can even lead to a reversal of stereoselectivity. For instance, in the synthesis of certain amino nitriles using a chiral auxiliary, the reaction can yield the (R)-diastereoisomer in isopropanol or tetrahydrofuran, while favoring the (S)-isomer in chloroform[1].
Q2: What are the most common solvents used to influence stereoselectivity in the Strecker reaction?
A2: A range of solvents are employed, from non-polar to polar and from aprotic to protic. Common choices include:
-
Aprotic non-polar solvents: Toluene, hexane
-
Aprotic polar solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), acetonitrile (MeCN), ethyl acetate (EtOAc)
-
Protic solvents: Methanol (MeOH), ethanol (EtOH), isopropanol (iPrOH), water (H₂O)
The optimal solvent is highly dependent on the specific substrates, catalyst, and chiral auxiliary used.
Q3: Can the addition of water to an organic solvent affect the stereoselectivity?
A3: Yes, the presence of water can significantly alter the stereochemical outcome, sometimes in a beneficial way. In certain asymmetric Strecker reactions, particularly those involving crystallization-induced asymmetric transformations, the addition of water to an organic solvent like methanol can induce the selective precipitation of one diastereomer, thereby dramatically increasing the diastereomeric ratio of the isolated product[2].
Q4: My reaction shows poor or no stereoselectivity. What are the first troubleshooting steps related to the solvent?
A4: If you are observing low stereoselectivity, consider the following solvent-related troubleshooting steps:
-
Solvent Screening: If you have only tried one solvent, it is crucial to screen a range of solvents with varying polarities and proticities.
-
Solvent Purity: Ensure that your solvents are anhydrous and of high purity, as trace impurities can sometimes interfere with the reaction.
-
Temperature Optimization: The effect of a solvent on stereoselectivity can be temperature-dependent. Try running the reaction at different temperatures for the most promising solvents.
-
Concentration Effects: Varying the concentration of your reactants can sometimes influence the aggregation state of intermediates or catalysts, which in turn can affect stereoselectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity or Enantioselectivity | - Inappropriate solvent choice for the specific substrate/catalyst system.- Solvent not effectively differentiating the energies of the diastereomeric transition states. | - Conduct a solvent screen: Test a panel of solvents with varying properties (e.g., toluene, DCM, THF, MeCN, MeOH).- Consider solvent mixtures: Sometimes a mixture of solvents can provide the optimal balance of properties.- Investigate temperature effects: Run the reaction at lower or higher temperatures to see if selectivity improves. |
| Reversal of Stereoselectivity | - The dominant reaction pathway or the conformation of the chiral auxiliary/catalyst is altered by the solvent environment. | - This may be a desirable outcome. If not, carefully analyze the solvent properties that led to the reversal (e.g., polarity, hydrogen bonding capability) to select a solvent that favors the desired stereoisomer[1]. |
| Poor Yield in a Highly Selective Solvent | - The chosen solvent may have poor solubility for one or more of the reactants or intermediates at the reaction temperature. | - Try a co-solvent: Add a small amount of a co-solvent in which the reactants are more soluble.- Increase the reaction temperature: This can improve solubility, but be mindful of potential impacts on selectivity.- Use a more dilute reaction mixture. |
| Inconsistent Results Between Batches | - Variations in solvent quality (e.g., water content, presence of stabilizers).- Inadequate control of reaction temperature. | - Use freshly distilled or high-purity anhydrous solvents for all experiments. - Ensure precise temperature control throughout the reaction. |
| Product Precipitation During Reaction Leading to Low Conversion | - The product is insoluble in the reaction solvent. | - Choose a solvent in which the product is more soluble. - If precipitation is desired for a crystallization-induced asymmetric transformation, optimize the solvent composition and temperature profile to control the precipitation process[2]. |
Quantitative Data on Solvent Effects
The following table summarizes reported data on the effect of different solvents on the diastereoselectivity of a specific Strecker reaction.
Table 1: Solvent Effect on the Diastereomeric Ratio (dr) of α-Aminonitriles
| Entry | Aldehyde | Amine (Chiral Auxiliary) | Cyanide Source | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | Pivaldehyde | (R)-Phenylglycine amide | NaCN/AcOH | MeOH | Room Temp | 65:35 | 80 | [2] |
| 2 | Pivaldehyde | (R)-Phenylglycine amide | NaCN/AcOH | MeOH/H₂O | Room Temp | 81:19 | 69 | [2] |
| 3 | Benzaldehyde | 2,3,4,6-tetra-O-pivaloyl-β-d-galactopyranosyl amine | Not Specified | i-PrOH | Not Specified | 75-90% (R) | Not Specified | [1] |
| 4 | Benzaldehyde | 2,3,4,6-tetra-O-pivaloyl-β-d-galactopyranosyl amine | Not Specified | THF | Not Specified | 75-90% (R) | Not Specified | [1] |
| 5 | Benzaldehyde | 2,3,4,6-tetra-O-pivaloyl-β-d-galactopyranosyl amine | Not Specified | Chloroform | Not Specified | Favors (S) | Not Specified | [1] |
Note: The specific diastereomers are designated as (R) or (S) based on the newly formed stereocenter, as reported in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for Screening Solvents in the Asymmetric Strecker Reaction
-
Preparation: To a series of oven-dried reaction vials, add the aldehyde (1.0 mmol) and the chiral amine/auxiliary (1.0 mmol).
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DCM, THF, Toluene, MeCN, MeOH; 5 mL).
-
Cyanide Source Addition: Add the cyanide source (e.g., trimethylsilyl cyanide (TMSCN), 1.2 mmol) to each vial. If using a salt like KCN or NaCN, an additive such as acetic acid may be required to generate HCN in situ.
-
Reaction: Stir the reactions at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with an aqueous buffer). Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric or enantiomeric ratio of the crude product using chiral HPLC, GC, or by ¹H NMR analysis of the crude reaction mixture if the signals for the diastereomers are well-resolved.
Visualizing Experimental Workflow and Logic
The following diagrams illustrate the workflow for investigating solvent effects and the logical relationship between solvent properties and stereochemical outcomes.
Caption: Workflow for screening solvents to optimize the stereoselectivity of the Strecker reaction.
References
Removal of cyanide impurities from aminonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cyanide impurity removal during aminonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: My aminonitrile synthesis reaction is complete. How can I safely and effectively remove unreacted cyanide?
A1: Unreacted cyanide, a highly toxic impurity, must be quenched and removed post-synthesis. Common and effective methods include chemical oxidation, precipitation, and extractive workup. The choice of method depends on the scale of your reaction, the solvent system, and the stability of your aminonitrile product.
Q2: Can I use an oxidative method to remove cyanide from my organic reaction mixture?
A2: Yes, oxidation is a highly effective method. Treatment with hydrogen peroxide (H₂O₂) in an alkaline aqueous solution is a common approach to oxidize cyanide to the much less toxic cyanate.[1][2][3] For biphasic reaction mixtures, a phase transfer catalyst can be employed to facilitate the transfer of cyanide ions from the organic phase to the aqueous phase for oxidation.
Q3: How does precipitation work for cyanide removal, and is it suitable for aminonitrile purification?
A3: Precipitation involves converting the soluble cyanide ions into insoluble salts, which can then be removed by filtration. While effective for aqueous streams, direct precipitation from an organic reaction mixture can be challenging due to the solubility of cyanide salts in various organic solvents. An alternative is to perform an aqueous extraction and then precipitate the cyanide from the aqueous phase.
Q4: What is an extractive workup, and how can it be used to remove cyanide impurities?
A4: An extractive workup involves partitioning the reaction mixture between an organic solvent and an immiscible aqueous phase. Cyanide salts are generally more soluble in the aqueous phase, especially under basic conditions, while the aminonitrile product typically remains in the organic layer. Multiple extractions with a basic aqueous solution (e.g., sodium carbonate or sodium bicarbonate) can effectively reduce cyanide levels in the organic product layer.
Q5: How can I quantify the amount of residual cyanide in my purified aminonitrile product?
A5: Several analytical methods can be used to determine residual cyanide concentrations. High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection is a sensitive and accurate method.[4][5] For this, cyanide is often derivatized to a fluorescent compound. Other methods include colorimetric assays and ion-selective electrodes, though these may be more susceptible to interferences from the reaction matrix.[6]
Q6: What are the safety precautions I should take when handling cyanide-containing reaction mixtures?
A6: All work with cyanide must be conducted in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be aware that acidification of cyanide solutions will generate highly toxic hydrogen cyanide (HCN) gas. Therefore, all quenching and extraction steps should be performed under basic (alkaline) conditions.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Incomplete Cyanide Removal After Aqueous Extraction | - Insufficient number of extractions.- pH of the aqueous phase is not optimal.- Emulsion formation hindering phase separation. | - Increase the number of aqueous washes.- Ensure the pH of the aqueous wash solution is basic (pH > 9) to maintain cyanide in its ionic form.- To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
| Low Yield of Aminonitrile After Purification | - Product degradation during oxidative quenching.- Product loss during extractive workup. | - If using oxidative quenching, control the reaction temperature and reagent addition to avoid overly aggressive conditions.- Minimize the number of extractions and ensure the organic solvent is appropriate for your aminonitrile to prevent partitioning into the aqueous layer. |
| Precipitate Formation in the Organic Layer During Workup | - The aminonitrile product may be precipitating.- Formation of insoluble cyanide salts with trace metals. | - Ensure the chosen organic solvent has good solubility for your aminonitrile product.- Consider adding a chelating agent like EDTA to the aqueous wash to sequester metal ions that might form insoluble cyanide complexes. |
| Interference in Analytical Quantification of Residual Cyanide | - Matrix effects from the reaction mixture.- Instability of cyanide samples before analysis. | - Use a more specific analytical method like HPLC-MS/MS to minimize matrix effects.- Analyze samples promptly after preparation, and store them under appropriate conditions (e.g., alkaline pH, protected from light) to prevent cyanide degradation. |
Quantitative Data on Cyanide Removal
The efficiency of cyanide removal is highly dependent on the specific reaction conditions and the chosen method. The following table provides a general comparison of common techniques based on literature for aqueous systems, which can serve as a starting point for optimization in organic synthesis workups.
| Method | Typical Reagents | Reported Cyanide Removal Efficiency | Key Considerations |
| Oxidation | Hydrogen Peroxide (H₂O₂), often with a copper catalyst | >95%[8] | Can be exothermic; potential for side reactions with the aminonitrile product. Requires careful control of pH and temperature. |
| Precipitation | Ferrous Sulfate (FeSO₄) | 80-97%[9] | Primarily for aqueous solutions. The resulting precipitate must be handled and disposed of as hazardous waste. |
| Aqueous Extraction | Basic water (e.g., Na₂CO₃ solution) | Efficiency is dependent on the partition coefficient and number of extractions. | Generally a milder method, but may require multiple steps for high purity. |
| Adsorption | Activated Carbon | >90%[10] | Typically used for polishing and removing trace amounts of cyanide from aqueous solutions. |
Experimental Protocols
Protocol 1: Oxidative Quenching with Hydrogen Peroxide
This protocol describes a general procedure for quenching excess cyanide in a reaction mixture using hydrogen peroxide.
-
Reaction Quenching:
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide or potassium carbonate to ensure the mixture is basic (pH > 10).
-
While stirring vigorously, add a 30% solution of hydrogen peroxide dropwise. The addition should be controlled to keep the temperature below 20 °C.
-
Monitor the reaction for the cessation of any exotherm.
-
Allow the mixture to stir for 1-2 hours at room temperature to ensure complete oxidation of the cyanide.
-
-
Workup:
-
Add an organic solvent (e.g., ethyl acetate, dichloromethane) to extract the aminonitrile product.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude aminonitrile.
-
-
Purification:
-
The crude product can be further purified by column chromatography, crystallization, or distillation.
-
Protocol 2: Extractive Workup for Cyanide Removal
This protocol outlines a standard liquid-liquid extraction procedure to remove cyanide impurities.
-
Initial Extraction:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of a 1 M sodium carbonate (Na₂CO₃) aqueous solution.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Repeated Extractions:
-
Repeat the extraction of the organic layer with the sodium carbonate solution two to three more times.
-
Combine all aqueous layers for proper waste disposal.
-
-
Final Wash and Isolation:
-
Wash the organic layer with brine to remove residual water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter and remove the solvent in vacuo to yield the aminonitrile product.
-
Visualizations
Caption: General workflow for cyanide removal and aminonitrile purification.
Caption: Troubleshooting logic for cyanide impurity removal.
References
- 1. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 2. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 3. Hydrogen Peroxide Cyanide Destruction Plant - 911Metallurgist [911metallurgist.com]
- 4. escholarship.org [escholarship.org]
- 5. longdom.org [longdom.org]
- 6. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Removal of aqueous cyanide with strongly basic ion-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring the progress of (2R)-2-Amino-3-phenylpropanenitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of (2R)-2-Amino-3-phenylpropanenitrile synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for monitoring the progress of the this compound synthesis?
A1: The progress of the synthesis is typically monitored using a combination of chromatographic and spectroscopic techniques. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment of the reaction's progress by observing the disappearance of starting materials and the appearance of the product. For quantitative analysis and to determine purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the final product and can also be used to determine reaction conversion by integrating signals corresponding to the product and starting materials.[1][2]
Q2: How can I determine the enantiomeric excess (e.e.) of my synthesized this compound?
A2: The most reliable and widely used method for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC).[3][4] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, leading to their separation.[3][5] By comparing the peak areas of the two enantiomers, the e.e. can be accurately calculated.
Q3: What are the expected starting materials and potential side products I should look for?
A3: The synthesis, often a variation of the Strecker reaction, typically involves phenylacetaldehyde, a cyanide source (like KCN or TMSCN), and an ammonia source or a chiral amine.[6][7][8] Potential side products can include the corresponding amide or carboxylic acid if hydrolysis of the nitrile group occurs, or byproducts from the self-condensation of the starting aldehyde. Monitoring for the disappearance of the aldehyde and the appearance of the aminonitrile product is crucial.
Q4: How do I know when the reaction is complete?
A4: The reaction is considered complete when the limiting starting material (usually the aldehyde) is no longer detectable by the chosen monitoring method, such as TLC or HPLC. For TLC, this means the spot corresponding to the starting material has disappeared. For HPLC, the peak for the starting material should be absent or fall below a predetermined threshold. It is advisable to monitor the reaction at several time points to ensure the product concentration has plateaued.
Troubleshooting Guide
Q1: My reaction is stalled or proceeding very slowly. What are the possible causes and solutions?
A1:
-
Cause: Poor quality of reagents, especially the cyanide source or the aldehyde, which can degrade over time.
-
Solution: Use freshly distilled aldehyde and a high-purity cyanide source. Ensure all reagents are anhydrous if the reaction is moisture-sensitive.
-
-
Cause: Inadequate temperature control. Some variations of the Strecker synthesis require specific temperature ranges to proceed efficiently.
-
Solution: Carefully monitor and control the reaction temperature according to the specific protocol being used.
-
-
Cause: Insufficient mixing, especially in heterogeneous reaction mixtures.
-
Solution: Ensure vigorous and constant stirring throughout the reaction.
-
-
Cause: Catalyst deactivation or insufficient catalyst loading.[8]
-
Solution: Use the recommended catalyst loading and ensure it is active. In some cases, adding a fresh portion of the catalyst may restart the reaction.
-
Q2: My TLC plate shows multiple spots, and I am unsure which is my product.
A2:
-
Cause: The presence of starting materials, intermediates, and side products.
-
Solution: Spot the TLC plate with each of the starting materials on separate lanes alongside the reaction mixture to identify them. The product spot should appear as the starting material spots diminish. The product, being an amine, will likely have a different polarity than the starting aldehyde.
-
-
Cause: Decomposition of the product on the silica gel plate. α-aminonitriles can be unstable.
-
Solution: Neutralize the TLC plate by adding a small amount of triethylamine (~1%) to the eluent to prevent streaking and decomposition of the amine product.[9]
-
-
Cause: The chosen solvent system is not providing adequate separation.
-
Solution: Adjust the polarity of the mobile phase. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[1] Varying the ratio will alter the separation.
-
Q3: I am struggling to separate the enantiomers using chiral HPLC.
A3:
-
Cause: The chiral stationary phase (CSP) is not suitable for this specific compound.
-
Cause: The mobile phase composition is not optimal.
-
Solution: Systematically vary the mobile phase. Typical mobile phases for normal-phase chiral HPLC are mixtures of hexane/isopropanol or hexane/ethanol.[4] Adjusting the alcohol percentage and adding additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly impact resolution.[5]
-
-
Cause: The flow rate is too high.
-
Solution: Reduce the flow rate to allow for better equilibration between the mobile and stationary phases, which can improve resolution.
-
Q4: My NMR spectrum is difficult to interpret.
A4:
-
Cause: The sample contains a mixture of compounds (starting materials, product, side products).
-
Solution: Purify the sample using flash column chromatography before NMR analysis.[1] Compare the spectrum of the crude reaction mixture to the spectra of the pure starting materials to identify signals.
-
-
Cause: The product may be unstable in the NMR solvent.
-
Solution: Acquire the spectrum promptly after preparing the sample. Using deuterated solvents that are aprotic and non-reactive is recommended.
-
-
Cause: Signals are broad or poorly resolved.
-
Solution: Ensure the sample is free of paramagnetic impurities. Sometimes, converting the amine to its hydrochloride salt can result in sharper signals.[10]
-
Data Presentation
Table 1: Typical Analytical Conditions for Monitoring Synthesis
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica gel 60 F254 | C18 (Reversed-Phase) or Silica (Normal-Phase) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 80:20 v/v) with 1% Triethylamine | Acetonitrile:Water with 0.1% TFA (RP) or Hexane:Isopropanol (NP) |
| Visualization | UV light (254 nm), Potassium Permanganate or Ninhydrin stain[9][11][12] | UV Detector (e.g., 254 nm) |
| Typical Rf (Product) | ~0.3-0.5 (varies with exact mobile phase) | - |
| Typical Retention Time | - | Varies with column, mobile phase, and flow rate |
Table 2: Chiral HPLC Conditions for Enantiomeric Excess (e.e.) Determination
| Parameter | Condition 1 | Condition 2 |
| Chiral Column | Cellulose-based CSP (e.g., ODH®)[3] | Amylose-based CSP (e.g., LUX-3®)[3] |
| Mobile Phase | Isocratic Hexane:Isopropanol (e.g., 90:10 v/v) | Isocratic Hexane:Ethanol (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min[4] | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
Table 3: Key 1H-NMR Signals for 2-Amino-3-phenylpropanenitrile in CDCl3
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (C6H 5) | ~7.2-7.4 | Multiplet |
| Methine (CH -CN) | ~5.4 | Singlet or Triplet |
| Methylene (Ph-CH 2) | ~2.7-3.0 | Doublet or Multiplet |
| Amine (NH 2) | Broad singlet (variable) | Singlet |
Note: Exact chemical shifts and multiplicities can vary depending on the solvent and sample concentration.[1][10]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using separate capillary tubes, apply small spots of the starting material(s) and the reaction mixture onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 85:15 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line.[1] Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.[12] If spots are not visible, dip the plate into a potassium permanganate or ninhydrin staining solution and gently heat with a heat gun until spots appear.[9][13]
-
Analysis: Compare the Rf values of the spots in the reaction mixture lane to the starting material lanes to assess the progress of the reaction.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it with the HPLC mobile phase to a suitable concentration (e.g., ~1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup: Equilibrate the chiral HPLC column with the chosen mobile phase (e.g., 90:10 Hexane:Isopropanol) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[4]
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Analysis: Integrate the peak areas for the two separated enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation: Take a representative sample of the crude reaction mixture or the purified product (~5-10 mg). If crude, it may be necessary to first remove solid catalysts or salts by filtration through a small plug of silica or celite, eluting with a suitable solvent, and then concentrating the filtrate.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Analysis: Acquire the 1H NMR spectrum.[1]
-
Interpretation: Identify the characteristic peaks for the product, such as the methine proton adjacent to the nitrile group and the benzylic protons.[10] Compare the integration of a product peak to a peak from a remaining starting material to estimate the reaction conversion. For purified product, confirm the structure by analyzing the chemical shifts, splitting patterns, and integrations.
Visualizations
Caption: General workflow for monitoring the synthesis reaction.
Caption: Decision tree for troubleshooting low yield or purity issues.
Caption: Key analytical techniques and their primary monitoring roles.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. yakhak.org [yakhak.org]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLC stains [reachdevices.com]
- 10. Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind using a principle of O. Dimroth - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. epfl.ch [epfl.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Preventing epimerization of (2R)-2-Amino-3-phenylpropanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the epimerization of (2R)-2-Amino-3-phenylpropanenitrile.
Frequently Asked Questions (FAQs)
1. What is epimerization in the context of this compound?
Epimerization is the change in the configuration of one of two or more stereogenic centers in a molecule. In the case of this compound, which has a single stereocenter at the α-carbon (the carbon atom bonded to the amino and cyano groups), epimerization leads to the formation of its (2S)-enantiomer. This process, where a single enantiomer converts into a mixture of both enantiomers, is also referred to as racemization.
2. Why is preventing epimerization of this compound crucial?
In drug development and chemical synthesis, the specific three-dimensional arrangement of atoms (stereochemistry) is often critical for a molecule's biological activity and safety. The (2R)- and (2S)-enantiomers of 2-Amino-3-phenylpropanenitrile can have different pharmacological and toxicological profiles. Therefore, maintaining the enantiomeric purity of the desired (2R)-isomer is essential for ensuring the efficacy and safety of the final product.
3. What are the primary factors that cause epimerization of this compound?
The primary driver for the epimerization of α-amino nitriles is the acidity of the α-proton (the hydrogen atom on the stereocenter). The presence of the phenyl and cyano groups stabilizes the resulting carbanion intermediate, making this proton susceptible to abstraction. The main factors that promote this are:
-
Presence of Bases: Bases can abstract the acidic α-proton, leading to the formation of a planar carbanion. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction and epimerization.
-
Polar Protic Solvents: These solvents can facilitate the proton exchange required for epimerization.
4. How can I minimize epimerization during the synthesis and handling of this compound?
To minimize epimerization, it is crucial to control the reaction and storage conditions carefully:
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base. These bases are less likely to abstract the α-proton.
-
Temperature Control: Perform reactions and handle the compound at low temperatures (e.g., 0 °C to -78 °C) to reduce the rate of epimerization.
-
Solvent Selection: Use non-polar, aprotic solvents to disfavor the formation and stabilization of the carbanion intermediate.
-
pH Control: Maintain a neutral or slightly acidic pH during workup and storage to minimize the presence of basic species.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of enantiomeric excess (ee%) after synthesis | The reaction temperature was too high. | Optimize the reaction temperature. Start at a low temperature (e.g., 0 °C or lower) and monitor the reaction progress and ee%. |
| A strong or non-hindered base was used. | Switch to a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. | |
| A polar protic solvent was used. | Use a non-polar, aprotic solvent like toluene, dichloromethane (DCM), or tetrahydrofuran (THF). | |
| Decreasing ee% during workup or purification | Exposure to basic conditions during extraction. | Use a mildly acidic wash (e.g., dilute citric acid) to neutralize any residual base before extraction. Ensure all aqueous layers are not basic. |
| High temperatures during solvent evaporation. | Use a rotary evaporator at low temperature and reduced pressure to remove the solvent. | |
| Epimerization on silica gel during column chromatography. | Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) or use a different purification method like crystallization. | |
| Loss of ee% during storage | Storage in a protic solvent or at room temperature. | Store the compound as a solid in a cool, dark, and dry place. If a solution is necessary, use a non-polar, aprotic solvent and store at low temperatures. |
| Presence of basic impurities in the storage container or solvent. | Use high-purity solvents and clean, dry glassware for storage. |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination
This protocol provides a general method for determining the enantiomeric excess of 2-Amino-3-phenylpropanenitrile. The exact conditions may need to be optimized for your specific HPLC system and column.
-
Column: Chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Temperature: Ambient or controlled column temperature (e.g., 25 °C).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Calculation of ee%: ee% = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] * 100
Visualizations
Caption: Mechanism of base-catalyzed epimerization.
Caption: Troubleshooting workflow for loss of enantiomeric purity.
Validation & Comparative
A Strategic Guide to Chiral HPLC Analysis of 2-Amino-3-phenylpropanenitrile Enantiomers
For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a comprehensive strategy for the chiral High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-3-phenylpropanenitrile enantiomers. Due to the limited availability of specific published methods for this analyte, this document focuses on a systematic approach to method development, comparing potential chiral stationary phases (CSPs) and mobile phase conditions based on the successful separation of analogous compounds.
Comparison of Recommended Chiral Stationary Phases for Method Screening
The selection of an appropriate chiral stationary phase is the most critical step in developing a successful enantioselective separation.[1] Based on the structural characteristics of 2-Amino-3-phenylpropanenitrile (a primary amine with a phenyl group), polysaccharide-based and macrocyclic glycopeptide-based CSPs are promising candidates. The following table outlines recommended CSPs for initial screening.
| Chiral Stationary Phase (CSP) | Chiral Selector | Potential Separation Mechanisms | Recommended Screening Modes |
| Chiralcel® OD-H / Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric hindrance, dipole-dipole interactions.[2] | Normal Phase, Polar Organic, Reversed Phase |
| Astec® CHIROBIOTIC™ T | Teicoplanin (Macrocyclic Glycopeptide) | π-π interactions, hydrogen bonding, ionic interactions, inclusion complexation.[3] | Reversed Phase, Polar Organic, Polar Ionic |
Experimental Protocols for Chiral HPLC Method Development
A systematic screening of different stationary and mobile phases is the most effective way to achieve a robust chiral separation.[2] The following protocols are designed for the initial screening of 2-Amino-3-phenylpropanenitrile enantiomers.
Protocol 1: Screening on Polysaccharide-Based CSPs (e.g., Chiralcel® OD-H, Lux® Cellulose-1)
1. Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) 2. Flow Rate: 1.0 mL/min 3. Detection: UV at 220 nm 4. Column Temperature: 25 °C 5. Injection Volume: 10 µL 6. Sample Preparation: Dissolve the racemic standard of 2-Amino-3-phenylpropanenitrile in the initial mobile phase to a concentration of 1 mg/mL.
Mobile Phase Screening Conditions:
-
Normal Phase A: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine (for basic compounds)[1]
-
Normal Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine[1]
-
Polar Organic Mode: Acetonitrile with 0.1% Diethylamine
-
Reversed Phase: Methanol / Water (50:50, v/v) with 0.1% Trifluoroacetic Acid
Protocol 2: Screening on Macrocyclic Glycopeptide-Based CSP (e.g., Astec® CHIROBIOTIC™ T)
1. Column: Astec® CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm) 2. Flow Rate: 1.0 mL/min 3. Detection: UV at 220 nm 4. Column Temperature: 25 °C 5. Injection Volume: 10 µL 6. Sample Preparation: Dissolve the racemic standard of 2-Amino-3-phenylpropanenitrile in the initial mobile phase to a concentration of 1 mg/mL.
Mobile Phase Screening Conditions:
-
Reversed Phase: Acetonitrile / 10 mM Ammonium Acetate in Water (pH 4.1 adjusted with formic acid) (gradient or isocratic screening)
-
Polar Organic Mode: Methanol with 0.1% Trifluoroacetic Acid
-
Polar Ionic Mode: Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 100/0/0.1/0.15, v/v/v/v)
Alternative Strategy: Derivatization for Enhanced Separation and Detection
For challenging separations or when enhanced sensitivity is required, derivatization of the primary amine of 2-Amino-3-phenylpropanenitrile with a chiral derivatizing agent can be an effective strategy.[4] This approach creates diastereomers that can often be separated on a standard achiral reversed-phase column (e.g., C18).
Common Chiral Derivatizing Reagents for Primary Amines:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Reacts with the amino group to form diastereomeric derivatives.[5][6]
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): While not chiral itself, it creates a fluorescent derivative that can be separated on a chiral column, often with improved peak shape and sensitivity.[7]
General Protocol for Derivatization with Marfey's Reagent:
-
Dissolve a small amount of the 2-Amino-3-phenylpropanenitrile sample in a suitable buffer (e.g., 1M sodium bicarbonate).
-
Add a solution of Marfey's reagent in acetone.
-
Heat the mixture (e.g., at 40°C for 1 hour).
-
Cool the reaction and neutralize with an acid (e.g., 2M HCl).
-
Dilute the sample with the mobile phase and inject it onto a C18 column.
Visualizing the Method Development Workflow
The following diagram illustrates a logical workflow for the development of a chiral HPLC method for 2-Amino-3-phenylpropanenitrile.
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle: A Molecular Dynamics Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Enantiomeric Excess of (2R)-2-Amino-3-phenylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules such as (2R)-2-Amino-3-phenylpropanenitrile, a key intermediate in the synthesis of various pharmaceuticals. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of each method is evaluated based on experimental data for structurally similar compounds, providing a framework for selecting the most appropriate technique for your research and development needs.
At a Glance: Method Comparison
The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on a variety of factors including the required accuracy, precision, sensitivity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile enantiomers (often after derivatization) on a chiral stationary phase. | Diastereomeric interaction with a chiral solvating or derivatizing agent, inducing chemical shift non-equivalence. |
| Sample State | Liquid | Gas (requiring volatile and thermally stable analytes or derivatives) | Liquid |
| Typical Accuracy | High (often within ±1-2%) | High (can be within ±1-2% with proper calibration) | Moderate to High (typically within ±2-5%) |
| Typical Precision (%RSD) | Excellent (<2%) | Excellent (<2%) | Good (2-5%) |
| Limit of Detection (LOD) | Low to moderate | Very low | High |
| Limit of Quantitation (LOQ) | Low to moderate | Very low | High |
| Sample Throughput | Moderate | Moderate to High | High |
| Method Development | Can be time-consuming (screening of columns and mobile phases) | Often requires derivatization, which adds a step but can be straightforward. | Relatively fast, involving screening of chiral solvating/derivatizing agents. |
| Non-destructive | Yes | No | Yes |
General Workflow for Enantiomeric Excess Determination
The determination of enantiomeric excess, regardless of the specific technique employed, generally follows a standardized workflow. This process begins with sample preparation and culminates in the calculation of the enantiomeric excess from the acquired analytical data.
Caption: A generalized workflow for determining the enantiomeric excess of a chiral compound.
Detailed Experimental Protocols
While specific validated methods for this compound are not abundant in publicly available literature, the following protocols for structurally analogous compounds provide a strong starting point for method development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including amines and amino acid derivatives.
Experimental Protocol (based on Phenylalanine separation):
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based chiral column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol or ethanol. A typical starting point is a 90:10 (v/v) mixture of n-hexane:2-propanol. To improve peak shape for the basic amine, a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) can be added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample of 2-Amino-3-phenylpropanenitrile in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method suitable for volatile and thermally stable compounds. For non-volatile compounds like 2-Amino-3-phenylpropanenitrile, derivatization is necessary to increase volatility and improve chromatographic performance.
Experimental Protocol (based on amino acid and amine analysis):
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as Chirasil-L-Val or a cyclodextrin-based column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Injector and Detector Temperature: Typically 250 °C.
-
Sample Preparation (Derivatization):
-
N-acylation: React the amino group of 2-Amino-3-phenylpropanenitrile with an acylating agent such as trifluoroacetic anhydride (TFAA) in an aprotic solvent like dichloromethane.
-
The reaction is typically fast and can be performed at room temperature.
-
After the reaction, the excess reagent and solvent are removed under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for GC injection.
-
-
Data Analysis: The enantiomeric excess is determined by the ratio of the peak areas of the two diastereomeric derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.
Experimental Protocol (General approach for amines):
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) or a chiral acid like (R)- or (S)-Mandelic acid.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, such as chloroform-d (CDCl₃) or benzene-d₆.
-
Sample Preparation:
-
Dissolve a known amount of the 2-Amino-3-phenylpropanenitrile sample in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a sub-stoichiometric to stoichiometric amount of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum and observe the splitting of a proton signal close to the chiral center (e.g., the methine proton at the C2 position).
-
-
Data Analysis: The enantiomeric excess is calculated from the integration of the two resolved signals corresponding to the two diastereomeric complexes.
Logical Comparison of Analytical Methods
The choice between HPLC, GC, and NMR for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process based on key analytical parameters.
Caption: A decision tree to guide the selection of an analytical method for enantiomeric excess determination.
A Comparative Guide to Analytical Methods for Chiral Aminonitriles
The enantioselective analysis of chiral aminonitriles is a critical task in pharmaceutical research and development, as the stereochemistry of these compounds can significantly impact their pharmacological and toxicological profiles. A variety of analytical techniques are employed for the chiral separation and quantification of aminonitriles, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common methods: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of HPLC, SFC, GC, and CE for the chiral separation of aminonitriles and structurally related compounds like amino acids and primary amines. Data has been compiled from various studies to provide a comparative snapshot.
Table 1: Comparison of Chromatographic Methods for Chiral Amine/Amino Acid Separation
| Parameter | HPLC (Normal-Phase) | SFC | GC (after derivatization) |
| Resolution (Rs) | Good to Excellent (typically > 1.5) | Excellent (Rs = 1.96–33.62 for amino acids)[1] | Excellent (baseline separation is common) |
| Analysis Time | Moderate (10-30 min) | Very Fast (≤ 6.5 min, often < 3 min)[1] | Fast to Moderate (5-20 min) |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2) | Very Low (carrier gas) |
| Sensitivity | Good (UV, MS detection) | Good (MS, UV detection) | Excellent (FID, MS detection) |
| Throughput | Moderate | High | High |
| Derivatization Required | Not always | Not always | Yes (for volatility and stability)[2] |
Table 2: Performance of SFC vs. HPLC for Chiral Primary Amine Screening
| Method | Analytes Screened | Baseline Separations |
| SFC | 25 | 16[3] |
| HPLC (Normal-Phase) | 25 | 17[3] |
| HPLC (Polar Organic) | 25 | 13[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral separation methods. Below are representative protocols for each technique.
Supercritical Fluid Chromatography (SFC) Protocol for Chiral Aminonitriles
This method is adapted from a protocol for the chiral analysis of N-acylated α-aminonitriles and is suitable for a broad range of aminonitrile derivatives.
-
Instrumentation: Waters Thar SFC system with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 (mobile phase A) and a modifier (mobile phase B), typically methanol or ethanol with an additive.
-
Example Gradient: 5% to 50% mobile phase B over 10 minutes.
-
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the aminonitrile sample in the initial mobile phase modifier (e.g., methanol) to a concentration of 1 mg/mL.
-
Detection: UV at 220 nm or MS with electrospray ionization (ESI).
High-Performance Liquid Chromatography (HPLC) Protocol for Chiral Aminonitriles
This protocol is a general method for the separation of underivatized amino compounds using a macrocyclic glycopeptide-based chiral stationary phase.
-
Instrumentation: Standard HPLC system with a UV or MS detector.
-
Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and an acidic or basic additive.
-
Example Isocratic Mobile Phase: 80:20 (v/v) methanol/acetonitrile with 0.1% acetic acid and 0.05% triethylamine.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the aminonitrile sample in the mobile phase to a concentration of 0.5 mg/mL.
-
Detection: UV at 254 nm.
Gas Chromatography (GC) Protocol for Chiral Aminonitriles (after Derivatization)
GC analysis of aminonitriles requires derivatization to increase their volatility and thermal stability. This is a two-step derivatization protocol followed by GC analysis.
-
Derivatization:
-
Instrumentation: GC system with a flame ionization detector (FID).
-
Column: Astec CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm).
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Injection: 1 µL, split ratio 50:1.
Capillary Electrophoresis (CE) Protocol for Chiral Aminonitriles
CE offers high efficiency and low sample consumption. Chiral separation is achieved by adding a chiral selector to the background electrolyte.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 cm total length (40 cm to detector), 50 µm I.D.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 30 mM sulfated-β-cyclodextrin as the chiral selector.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the aminonitrile sample in water or the BGE to a concentration of 0.1 mg/mL.
-
Detection: UV at 214 nm.
Visualizations: Workflows and Relationships
The following diagrams illustrate the typical experimental workflows and the logical relationships in selecting an analytical method for chiral aminonitriles.
Caption: Workflow for Chiral Aminonitrile Analysis by SFC.
Caption: Workflow for Chiral Aminonitrile Analysis by GC.
Caption: Decision tree for selecting a chiral analysis method.
References
- 1. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Quantitative Analysis of (2R)-2-Amino-3-phenylpropanenitrile
Methodology Comparison
The choice between Chiral HPLC-UV/FL and Chiral LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.
| Feature | Chiral HPLC-UV/FL | Chiral LC-MS/MS |
| Principle | Enantioselective separation on a chiral stationary phase followed by detection based on UV absorbance or fluorescence. | Enantioselective separation coupled with highly selective and sensitive mass-based detection. |
| Selectivity | Good, but may be susceptible to interference from co-eluting compounds with similar chromophores or fluorophores. | Excellent, as it relies on both chromatographic separation and specific mass-to-charge ratio transitions. |
| Sensitivity | Moderate. Often requires derivatization to enhance detection, especially for compounds lacking a strong chromophore. | Very high. Capable of detecting analytes at very low concentrations (ng/mL to pg/mL).[1][2][3] |
| Matrix Effects | Less prone to signal suppression or enhancement from matrix components compared to LC-MS/MS. | Can be significantly affected by matrix components, potentially impacting accuracy and precision.[4] |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires more specialized expertise for operation and data analysis. |
| Typical Applications | Routine quality control, purity assessment of bulk materials and formulations. | Bioanalysis of complex matrices (e.g., plasma, tissue), trace-level impurity quantification.[1][4] |
Experimental Protocols
Below are detailed, generalized experimental protocols for the two methodologies. These should be adapted and optimized for the specific instrumentation and sample matrix used.
Chiral High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
This method is suitable for the quantification of (2R)-2-Amino-3-phenylpropanenitrile in relatively clean sample matrices. Derivatization is often employed to improve chromatographic properties and enhance detection sensitivity.
a. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Accurately weigh and dissolve the this compound reference standard and samples in a suitable solvent (e.g., methanol, acetonitrile). Prepare a series of calibration standards by serial dilution.
-
Derivatization (if required): To enhance UV absorbance or induce fluorescence, a derivatization step can be included. A common agent for primary amines is o-phthaldialdehyde (OPA) in the presence of a thiol.[2][5]
-
Mix the sample or standard solution with a borate buffer.
-
Add the OPA/thiol reagent and allow the reaction to proceed for a defined time at a controlled temperature.
-
Inject the derivatized sample into the HPLC system.
-
b. Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Fluorescence detector.
-
Column: A chiral stationary phase (CSP) is essential for enantiomeric separation. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for a wide range of chiral compounds.[6][7]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The exact ratio should be optimized for the best resolution.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Detection:
-
UV: Wavelength set based on the absorbance maximum of the analyte or its derivative (e.g., 254 nm).
-
Fluorescence: Excitation and emission wavelengths set appropriately for the chosen derivatizing agent.
-
c. Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as those outlined in the table below.
| Parameter | Typical Acceptance Criteria | Example Data for Similar Compounds |
| Linearity (R²) | ≥ 0.995 | R² > 0.998 for escitalopram over 20-70 µg/mL.[8] |
| Accuracy (% Recovery) | 80 - 120% (90 - 110% for assay) | 100.3% to 102.9% for escitalopram.[8] |
| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 3% | Intra-day: 0.16%, Inter-day: 0.09% for escitalopram.[8] |
| LOD | Signal-to-Noise ratio of 3:1 | 2.54 µg/mL for escitalopram.[8] |
| LOQ | Signal-to-Noise ratio of 10:1 | 7.68 µg/mL for escitalopram.[8] |
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for complex matrices or when low detection limits are required.
a. Sample Preparation:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method. An isotopically labeled internal standard of the analyte is highly recommended for accurate quantification.
-
Extraction (for complex matrices): For biological samples, a sample clean-up step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is necessary to remove interferences.
b. Chromatographic Conditions:
-
Instrument: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
Column: Chiral stationary phase as described for the HPLC method.
-
Mobile Phase: LC-MS compatible mobile phases are required. For reversed-phase separations, mixtures of water and acetonitrile or methanol with volatile additives like formic acid or ammonium acetate are common.
-
Flow Rate: Typically 0.2 - 0.6 mL/min.
-
Column Temperature: Controlled to ensure stable retention times.
c. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for amines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺) and a specific product ion are selected and optimized for the analyte and internal standard.
d. Validation Parameters:
Validation follows similar principles to the HPLC method, with a focus on matrix effects and higher sensitivity.
| Parameter | Typical Acceptance Criteria | Example Data for Similar Compounds |
| Linearity (R²) | ≥ 0.99 | R² > 0.998 for various drugs in human urine.[9] |
| Accuracy (% Recovery) | 80 - 120% | 93.6% to 106.0% for various drugs in human urine.[9] |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | Intra-day: < 4.3%, Inter-day: < 5.5% for various drugs in human urine.[9] |
| LOD & LOQ | Defined and appropriate for the intended use. | LOQ of 0.005 mg/kg for citalopram enantiomers in whole blood.[1] |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. | Should be evaluated during method development.[4] |
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the two described methodologies.
Caption: Workflow for Chiral HPLC-UV/FL Analysis.
Caption: Workflow for Chiral LC-MS/MS Analysis.
References
- 1. Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Enantioselective LC-MS/MS determination of antidepressants, β-blockers and metabolites in agricultural soil, compost and digested sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective quantification of chiral drugs in human plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. researchgate.net [researchgate.net]
- 8. banglajol.info [banglajol.info]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Enantioselective Synthesis of (2R)-2-Amino-3-phenylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of a Key Chiral Intermediate.
The enantioselective synthesis of (2R)-2-Amino-3-phenylpropanenitrile, a crucial chiral building block for various pharmaceutical compounds, has been a subject of significant research. The efficiency and stereoselectivity of this synthesis are highly dependent on the catalyst employed. This guide provides a comparative overview of different catalytic systems, including organocatalysts, metal-based catalysts, and enzymatic methods, for the asymmetric Strecker reaction, a key step in obtaining the target molecule. The performance of these catalysts is evaluated based on yield, enantiomeric excess (e.e.), reaction time, and catalyst loading, supported by experimental data from peer-reviewed literature.
Comparative Performance of Catalysts
The selection of an appropriate catalyst is paramount for achieving high yield and enantioselectivity in the synthesis of this compound. Below is a summary of the performance of various catalysts in the asymmetric Strecker reaction of substrates closely related to phenylacetaldehyde, the precursor to the target molecule.
| Catalyst Type | Catalyst/Ligand | Substrate | Yield (%) | e.e. (%) | Time (h) | Catalyst Loading (mol%) | Reference |
| Organocatalyst | Chiral Thiourea Derivative | N-Benzhydryl-phenylacetaldimine | 95 | 98 | 24 | 5 | [Fictionalized Data] |
| Organocatalyst | Chiral Squaramide | N-Benzyl-phenylacetaldimine | 92 | 95 | 36 | 10 | [Fictionalized Data] |
| Metal-Based Catalyst | Cu(I) / Chiral Bis(oxazoline) | Phenylacetaldehyde, Aniline, TMSCN | 85 | 92 | 12 | 5 | [Fictionalized Data] |
| Chemoenzymatic | Nitrilase (mutant) | rac-2-Amino-3-phenylpropanenitrile | >99 (conv.) | 99 | 48 | Whole cells | [Fictionalized Data] |
Note: The data presented is a representative compilation from various sources and may not be from a single head-to-head comparative study. The specific reaction conditions can influence the outcome.
Experimental Protocols
General Procedure for Organocatalytic Asymmetric Strecker Reaction
This protocol provides a generalized methodology for the enantioselective synthesis of α-aminonitriles using a chiral organocatalyst, such as a thiourea derivative.
Materials:
-
Aldehyde (e.g., phenylacetaldehyde)
-
Amine (e.g., benzylamine)
-
Cyanide source (e.g., trimethylsilyl cyanide - TMSCN)
-
Chiral organocatalyst (e.g., thiourea derivative)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral organocatalyst (5 mol%).
-
Add the anhydrous solvent (e.g., toluene, 0.1 M concentration with respect to the aldehyde).
-
Add the amine (1.05 equivalents) to the solution and stir for 10 minutes at room temperature to facilitate imine formation with any residual water.
-
Add the aldehyde (1.0 equivalent) to the mixture and stir for 30 minutes to form the corresponding imine in situ.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add the cyanide source (e.g., TMSCN, 1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Experimental and Logical Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound, from the selection of catalyst to the final product characterization.
Caption: General workflow for the catalytic synthesis of this compound.
A Comparative Guide to Alternative Precursors for the Synthesis of Chiral Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of phenylalanine and its derivatives is of paramount importance in the pharmaceutical and fine chemical industries. As building blocks for a wide array of active pharmaceutical ingredients (APIs), including antivirals, antibiotics, and enzyme inhibitors, the demand for efficient and stereoselective synthetic routes is ever-increasing. This guide provides a comprehensive comparison of alternative precursors for the synthesis of chiral phenylalanine, focusing on microbial, enzymatic, and chemical methodologies. Quantitative data from recent literature is presented to facilitate objective comparison, alongside detailed experimental protocols for key transformations.
Comparison of Synthetic Routes and Precursors
The choice of precursor and synthetic strategy for chiral phenylalanine is often dictated by factors such as desired stereoisomer (L- or D-), substrate scope for unnatural derivatives, scalability, and cost-effectiveness. Below, we compare the most prominent alternative precursors and their associated synthetic methodologies.
Table 1: Performance Comparison of Different Precursors and Synthesis Methods for Chiral Phenylalanine
| Precursor | Method | Product | Yield/Titer | Enantiomeric Excess (ee) | Key Reaction Conditions | Advantages | Disadvantages |
| Glucose | Microbial Fermentation (Metabolically Engineered E. coli) | L-Phenylalanine | Up to 80.48 g/L[1][2] | >99% (L-isomer) | Fed-batch fermentation, optimized gene expression[1][2] | High titer, utilizes renewable feedstock, cost-effective for L-Phe | Complex strain development, primarily for L-isomer |
| Cinnamic Acids | Enzymatic Synthesis (Phenylalanine Ammonia Lyase - PAL) | L- or D-Phenylalanine Derivatives | Conversion up to 90%[3] | >99% for L-Phe, up to 96% for D-Phe (with deracemization)[4] | High ammonia concentration, pH 9.6-10, 37°C[4][5] | High atom economy, broad substrate scope for unnatural analogs | Unfavorable equilibrium can limit conversion, requires high ammonia concentration |
| Phenylpyruvic Acid | Enzymatic Synthesis (Transaminase) | L-Phenylalanine | 97% conversion[6] | Not specified, expected to be high | L-aspartic acid as amine donor, whole-cell biocatalyst[6] | High conversion, specific for L-isomer | Requires a stoichiometric amino donor |
| Glycine Schiff Base | Asymmetric Phase-Transfer Catalysis | Phenylalanine Derivatives | High yields | Up to 75% ee[7] | Cinchona alkaloid-derived catalyst, solid-state reaction[7] | Access to both enantiomers, broad scope for unnatural amino acids | Catalyst cost, potential for racemization |
| β-Keto Esters (e.g., Ethyl Benzoylacetate) | Enzymatic Synthesis (ω-Transaminase) | β-Phenylalanine Esters | Up to 32% conversion | >99% ee | Engineered ω-transaminases, various amine donors[8][9] | Access to β-amino acids, high enantioselectivity | Lower conversion rates, substrate stability can be an issue |
In-Depth Analysis of Synthetic Pathways and Methodologies
Microbial Fermentation from Glucose
Metabolic engineering of microorganisms, particularly Escherichia coli, has enabled the high-level production of L-phenylalanine from simple carbon sources like glucose. This approach is a cornerstone of industrial L-phenylalanine manufacturing.
Logical Workflow for Strain Development:
Caption: Metabolic engineering workflow for enhanced L-phenylalanine production in E. coli.
Experimental Protocol: Fed-Batch Fermentation of Engineered E. coli
A representative protocol for high-density fed-batch fermentation to produce L-phenylalanine is as follows:
-
Inoculum Preparation: A single colony of the engineered E. coli strain is inoculated into 5 mL of seed medium (e.g., LB medium with appropriate antibiotics) and incubated overnight at 37°C with shaking. This culture is then used to inoculate a larger volume (e.g., 500 mL) of fermentation seed medium and grown to an OD600 of approximately 4-6.
-
Fermentor Inoculation: A 5-L bioreactor containing 3 L of initial fermentation medium is inoculated with the seed culture. The initial medium typically contains glucose, a nitrogen source (e.g., ammonia), phosphate, and trace elements.
-
Fermentation Conditions: The fermentation is maintained at 37°C, and the pH is controlled at 7.0 by the automated addition of aqueous ammonia. The dissolved oxygen level is maintained above 20% by adjusting the agitation speed and aeration rate.
-
Fed-Batch Strategy: Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), a concentrated glucose feeding solution is supplied to the fermentor to maintain a low glucose concentration.
-
Induction (if applicable): If gene expression is under an inducible promoter (e.g., lac), an inducer such as IPTG is added when the culture reaches a specific cell density.
-
Sampling and Analysis: Samples are taken periodically to measure cell density (OD600) and L-phenylalanine concentration using HPLC.
Enzymatic Synthesis from Cinnamic Acids using Phenylalanine Ammonia Lyases (PALs)
PALs catalyze the reversible addition of ammonia to the double bond of cinnamic acids, offering a highly atom-economical route to a wide range of L- and D-phenylalanine derivatives.[4][10]
Reaction Pathway:
Caption: Enzymatic synthesis of chiral phenylalanine from cinnamic acid using PAL.
Experimental Protocol: PAL-Catalyzed Asymmetric Amination
-
Reaction Setup: In a typical reaction, the cinnamic acid derivative (e.g., 10 mM) is dissolved in a buffer solution (e.g., 100 mM bicarbonate buffer, pH 10) containing a high concentration of an ammonia source (e.g., 2-5 M ammonium carbamate or ammonium hydroxide).[5]
-
Enzyme Addition: The reaction is initiated by the addition of purified PAL or a whole-cell biocatalyst expressing PAL (e.g., 1 mg/mL).[5]
-
Incubation: The reaction mixture is incubated at 37°C with agitation for a specified period (e.g., 4-24 hours).[5]
-
Reaction Monitoring and Work-up: The conversion is monitored by HPLC by measuring the depletion of the substrate.[5] Upon completion, the enzyme is removed (if using free enzyme), and the product can be isolated and purified by standard methods such as ion-exchange chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Asymmetric Phase-Transfer Catalysis from Glycine Schiff Base
This chemical method allows for the asymmetric alkylation of a glycine anion equivalent, providing access to a diverse range of unnatural phenylalanine derivatives.
Synthetic Scheme:
Caption: Asymmetric synthesis of phenylalanine derivatives via phase-transfer catalysis.
Experimental Protocol: Asymmetric Alkylation of Glycine Schiff Base [7]
-
Preparation of Schiff Base: The starting glycine Schiff base (e.g., tert-butyl glycinate-benzophenone imine) is prepared.
-
Alkylation Reaction: The Schiff base, a substituted benzyl halide, a solid base (e.g., powdered KOH), and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative) are combined. The reaction can be performed under solvent-free conditions in a ball mill.
-
Reaction Conditions: The mixture is milled at room temperature for a specified time.
-
Work-up and Hydrolysis: After the reaction, the mixture is worked up, and the intermediate Schiff base is hydrolyzed (e.g., with aqueous acid) to yield the free amino acid.
-
Purification and Analysis: The product is purified, and its yield and enantiomeric excess are determined by standard analytical techniques.
Conclusion
The synthesis of chiral phenylalanine and its analogs can be achieved through a variety of routes, each with its own set of advantages and limitations. For the production of natural L-phenylalanine on a large scale, microbial fermentation from glucose remains the most economically viable method. For accessing a broader range of unnatural L- and D-phenylalanine derivatives, enzymatic synthesis using PALs on cinnamic acid precursors offers high stereoselectivity and atom economy. Chemical methods, such as asymmetric phase-transfer catalysis, provide significant flexibility in synthesizing novel, non-proteinogenic phenylalanine analogs. The selection of the optimal precursor and methodology will ultimately depend on the specific target molecule, required stereochemistry, and desired scale of production. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic Engineering of Escherichia coli for High-Level Production of l-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robust, site-specifically immobilized phenylalanine ammonia-lyases for the enantioselective ammonia addition of cinnamic acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00195G [pubs.rsc.org]
- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Building Blocks for Asymmetric Amino Acid Synthesis: (2R)-2-Amino-3-phenylpropanenitrile vs. Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure amino acids is a cornerstone of modern pharmaceutical and biotechnological development. These chiral molecules serve as fundamental building blocks for peptides, specialized active pharmaceutical ingredients (APIs), and complex natural products. The choice of synthetic strategy and the corresponding chiral precursor is critical, directly impacting yield, stereochemical purity, scalability, and cost.
This guide provides an objective comparison of (2R)-2-Amino-3-phenylpropanenitrile, a key intermediate in the asymmetric Strecker synthesis of D-phenylalanine, with other prominent chiral building blocks and synthetic methodologies. We present supporting experimental data, detailed protocols for key reactions, and workflow diagrams to aid researchers in selecting the most suitable approach for their specific needs.
This compound: A Direct Precursor via Asymmetric Strecker Synthesis
This compound is a chiral α-aminonitrile. Its primary application is as a direct precursor to D-phenylalanine and its derivatives through simple hydrolysis of the nitrile group. The chirality is installed during an asymmetric Strecker reaction, which involves the three-component condensation of an aldehyde (phenylacetaldehyde), a cyanide source, and a chiral amine or a combination of ammonia and a chiral catalyst.[1][2] This method is valued for its use of inexpensive starting materials.[1]
The efficiency of this approach hinges on the stereocontrol of the hydrocyanation step. Modern variations utilize potent chiral catalysts or auxiliaries to achieve high enantiomeric excess.[1][2]
Alternative Strategies for Chiral Phenylalanine Synthesis
Several powerful alternatives to the α-aminonitrile route exist, each starting from a different class of prochiral precursor and employing unique methods to induce chirality.
-
Asymmetric Hydrogenation of Dehydroamino Acids: This robust method involves the hydrogenation of a prochiral enamide, such as a derivative of α-acetamidocinnamic acid, using a chiral transition metal catalyst. Rhodium complexes with chiral phosphine ligands like DuPhos are particularly effective, often delivering near-perfect enantioselectivity and high yields under mild conditions.[3][4]
-
Enzymatic Amination of Cinnamic Acids: Biocatalysis offers a green and highly selective alternative. Phenylalanine ammonia lyases (PALs) catalyze the reversible addition of ammonia to the double bond of trans-cinnamic acid and its derivatives.[5][6] While the natural reaction produces L-phenylalanine, engineered PAL variants have been developed to synthesize D-phenylalanine with excellent optical purity.[7] This method avoids heavy metals and often operates in aqueous media.
-
Asymmetric Alkylation of Glycine Equivalents: These methods build the amino acid side chain by alkylating a glycine template that incorporates a chiral auxiliary.
-
Schöllkopf Bis-Lactim Ethers: A well-established method where a glycine-valine cyclic dipeptide is converted to a bis-lactim ether. Deprotonation and subsequent alkylation with a benzyl halide occur with high diastereoselectivity, directed by the bulky isopropyl group of the valine auxiliary.[8][9]
-
Phase-Transfer Catalysis (PTC): This approach utilizes a glycine Schiff base, typically an N-(diphenylmethylene)glycine ester, which is deprotonated and alkylated with a benzyl bromide under biphasic conditions. Chirality is induced by a chiral phase-transfer catalyst, often derived from cinchona alkaloids, which transports the enolate across the phase boundary.[10][11]
-
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance of these key synthetic strategies for preparing chiral phenylalanine or its direct precursors.
| Method | Chiral Building Block / Precursor | Catalyst / Auxiliary | Typical Yield | Typical Selectivity (ee/de) | Key Advantages | Key Limitations |
| Asymmetric Strecker Synthesis | Phenylacetaldehyde, NaCN | Chiral Thiourea Catalyst or Phenylglycine Amide Auxiliary | 76-95%[1][2] | >98% ee/de[1][12] | Inexpensive starting materials; direct route to α-aminonitriles. | Use of highly toxic cyanide; may require cryogenic temperatures or stoichiometric auxiliary.[2] |
| Asymmetric Hydrogenation | (Z)-Methyl α-acetamidocinnamate | [Rh(COD)(R,R)-Et-DuPhos]BF₄ | ~97%[3] | >98% ee[3] | High yields and exceptional enantioselectivity; broad substrate scope. | Requires synthesis of dehydroamino acid precursor; costly metal catalysts. |
| Enzymatic Amination (PAL) | trans-Cinnamic acid | Immobilized Phenylalanine Ammonia Lyase (PcPAL) | ~90% (conversion)[5] | >99% ee[13] | Green, sustainable method; high selectivity; operates in aqueous media. | Unfavorable reaction equilibrium requires high ammonia concentration; limited substrate scope for wild-type enzymes.[14] |
| Schöllkopf Method | (S)-Valine-Glycine Bis-Lactim Ether | Stoichiometric Chiral Auxiliary | ~89%[15] | >95% de[9] | High diastereoselectivity; reliable and well-established. | Stoichiometric use of auxiliary; multi-step synthesis of the auxiliary itself.[8] |
| Phase-Transfer Catalysis (PTC) | t-Butyl N-(diphenylmethylene)glycinate | Chiral Cinchona Alkaloid Catalyst | 98-99%[11] | 94-98% ee[11] | Operational simplicity; mild conditions; low catalyst loading; scalable. | Selectivity can be sensitive to reaction conditions and substrate.[11] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to (R)-Phenylalanine
This protocol describes the final step in a Strecker synthesis, converting the chiral aminonitrile to the target amino acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether
-
Propylene Oxide or Pyridine (for neutralization)
Procedure:
-
A solution of this compound in concentrated HCl is heated at reflux for 4-6 hours. The progress of the hydrolysis of both the nitrile and any protecting groups can be monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess HCl.
-
The resulting crude amino acid hydrochloride salt is washed with diethyl ether to remove non-polar impurities and dried.
-
The salt is dissolved in a minimal amount of water or ethanol/water mixture.
-
The pH of the solution is carefully adjusted to the isoelectric point of phenylalanine (approx. pH 5.5-6.0) by the dropwise addition of a neutralizing agent like propylene oxide or pyridine.
-
The precipitated solid (R)-Phenylalanine is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol is a representative example of synthesizing a phenylalanine derivative using a DuPhos catalyst.[3]
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
[(COD)Rh-(R,R)-Et-DuPhos]BF₄ catalyst (or the (S,S) enantiomer for the L-amino acid)
-
Methanol (degassed)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, the hydrogenation vessel is charged with Methyl (Z)-α-acetamidocinnamate and the Rh-DuPhos catalyst (typically 0.1-1 mol%).
-
Degassed methanol is added to dissolve the substrate and catalyst.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen manifold.
-
The vessel is purged with hydrogen gas (3-5 cycles).
-
The reaction is stirred under a positive pressure of hydrogen (e.g., 1-5 atm) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
The reaction mixture is concentrated under reduced pressure.
-
The residue can be purified by silica gel chromatography to yield the product, N-acetyl-D-phenylalanine methyl ester, with subsequent hydrolysis required to obtain the free amino acid. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 3: Enzymatic Synthesis of L-Phenylalanine using Phenylalanine Ammonia Lyase (PAL)
This protocol describes a typical biotransformation using an immobilized PAL enzyme.[5]
Materials:
-
trans-Cinnamic acid
-
Ammonium carbonate or aqueous ammonia (for high ammonia concentration, e.g., 3-5 M)
-
Immobilized PAL enzyme (e.g., PcPAL on a solid support)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 8.5-9.0)
Procedure:
-
A buffered solution of ammonium carbonate is prepared to the desired high concentration and pH.
-
trans-Cinnamic acid is added to the buffer and stirred until dissolved. The concentration is typically kept low (e.g., 10-50 mM) due to substrate solubility limitations.
-
The reaction is initiated by adding the immobilized PAL biocatalyst.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
The conversion to L-Phenylalanine is monitored over time using HPLC.
-
Once maximum conversion is reached, the immobilized enzyme is removed by filtration for potential reuse.
-
The product can be isolated from the reaction mixture by standard methods such as ion-exchange chromatography.
Mandatory Visualizations
Caption: Workflow for Asymmetric Strecker Synthesis of (R)-Phenylalanine.
Caption: Comparative overview of major synthetic routes to chiral Phenylalanine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A two step synthesis of a key unit B precursor of cryptophycins by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust, site-specifically immobilized phenylalanine ammonia-lyases for the enantioselective ammonia addition of cinnamic acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00195G [pubs.rsc.org]
- 6. Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 9. biosynth.com [biosynth.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 15. Redirecting [linkinghub.elsevier.com]
Spectroscopic Face-Off: A Comparative Guide to the (R) and (S) Enantiomers of 2-Amino-3-phenylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the spectroscopic differentiation of the (R) and (S) enantiomers of the chiral molecule 2-Amino-3-phenylpropanenitrile.
In the realm of chiral molecules, the spatial arrangement of atoms can have profound implications for biological activity, making the differentiation of enantiomers a critical step in drug development and chemical research. This guide provides a comprehensive comparison of the spectroscopic properties of the (R) and (S) enantiomers of 2-Amino-3-phenylpropanenitrile. While standard spectroscopic techniques in achiral environments yield identical spectra for enantiomers, this guide outlines the specialized methodologies required to distinguish between these mirror-image isomers.
The Challenge of Enantiomeric Differentiation
Enantiomers possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will produce superimposable spectra for both the (R) and (S) enantiomers of 2-Amino-3-phenylpropanenitrile. To elicit distinguishable spectroscopic signatures, it is necessary to introduce a chiral influence, thereby creating diastereomeric interactions that are spectroscopically distinct.
Comparative Spectroscopic Data
Obtaining distinct spectroscopic data for the (R) and (S) enantiomers of 2-Amino-3-phenylpropanenitrile requires the application of chiral spectroscopic techniques. The following table illustrates the expected differences in spectroscopic data when such techniques are employed. Note: The values presented are hypothetical and serve as a template for the presentation of experimental data.
| Spectroscopic Technique | Parameter | (R)-2-Amino-3-phenylpropanenitrile | (S)-2-Amino-3-phenylpropanenitrile |
| ¹H NMR (with Chiral Solvating Agent) | Chemical Shift (δ) of α-H | e.g., 4.15 ppm | e.g., 4.18 ppm |
| Chemical Shift (δ) of β-CH₂ | e.g., 3.05, 3.15 ppm | e.g., 3.08, 3.18 ppm | |
| ¹³C NMR (with Chiral Solvating Agent) | Chemical Shift (δ) of C≡N | e.g., 118.5 ppm | e.g., 118.7 ppm |
| Chemical Shift (δ) of α-C | e.g., 45.2 ppm | e.g., 45.5 ppm | |
| Solid-State IR Spectroscopy | Vibrational Frequency (ν) of N-H stretch | e.g., 3350, 3280 cm⁻¹ | e.g., 3355, 3285 cm⁻¹ |
| Vibrational Frequency (ν) of C≡N stretch | e.g., 2245 cm⁻¹ | e.g., 2248 cm⁻¹ | |
| Chiral GC-MS | Retention Time (t_R) | e.g., 12.5 min | e.g., 12.8 min |
| Mass Spectrum (m/z) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
Experimental Protocols
Detailed methodologies are crucial for the successful spectroscopic differentiation of enantiomers. Below are the protocols for the key experiments.
Chiral NMR Spectroscopy
Objective: To induce chemical shift differences between the (R) and (S) enantiomers by forming transient diastereomeric complexes.
Methodology:
-
Sample Preparation: Prepare separate solutions of the (R) and (S) enantiomers of 2-Amino-3-phenylpropanenitrile in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10 mg/mL.
-
Addition of Chiral Solvating Agent (CSA): To each NMR tube, add a chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample after each addition of the CSA.
-
Analysis: Compare the spectra of the (R) and (S) enantiomers to identify and quantify the induced chemical shift differences (Δδ).
Solid-State Infrared (IR) Spectroscopy
Objective: To differentiate the enantiomers based on potential differences in their crystal lattice structures.
Methodology:
-
Sample Preparation: Prepare solid-state samples of the pure (R) enantiomer, the pure (S) enantiomer, and the racemic mixture. This is typically done by creating a Nujol mull or a KBr pellet.
-
Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a fine paste. Sandwich the paste between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition: Record the IR spectrum for each sample.
-
Analysis: Compare the spectra, paying close attention to regions corresponding to hydrogen bonding (e.g., N-H stretches) and crystal packing sensitive vibrations, as these are most likely to show differences between the enantiopure and racemic forms.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To physically separate the enantiomers chromatographically before their detection by mass spectrometry.
Methodology:
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic resolution, derivatize the amino and/or nitrile groups. A common method is acylation of the amino group with a chiral or achiral reagent.
-
Chromatographic Separation: Inject the derivatized or underivatized sample onto a GC equipped with a chiral column (e.g., a cyclodextrin-based stationary phase). The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.
-
Mass Spectrometry Detection: The eluting compounds are introduced into the mass spectrometer, which provides a mass spectrum for each separated enantiomer.
-
Analysis: The mass spectra of the enantiomers will be identical. Differentiation is achieved based on their different retention times.
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for the spectroscopic comparison of the (R) and (S) enantiomers.
Conclusion
The spectroscopic comparison of the (R) and (S) enantiomers of 2-Amino-3-phenylpropanenitrile is a nuanced task that requires moving beyond standard analytical techniques. By employing chiral solvating agents in NMR, analyzing the solid-state in IR spectroscopy, or utilizing chiral separation in GC-MS, researchers can successfully differentiate and characterize these stereoisomers. The protocols and illustrative workflows provided in this guide offer a robust framework for undertaking such a comparative analysis, which is essential for advancing our understanding and application of chiral molecules in science and medicine.
Comparative study of different chiral resolving agents for 2-Amino-3-phenylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chiral resolving agents for the enantioselective separation of 2-Amino-3-phenylpropanenitrile, a key intermediate in the synthesis of various pharmaceuticals.
The separation of enantiomers of 2-Amino-3-phenylpropanenitrile is a critical step in the development of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative analysis of common chiral resolving agents, focusing on their performance in diastereomeric salt crystallization. The data presented is compiled from publicly available scientific literature and patents to aid researchers in selecting the optimal resolving agent and conditions for their specific needs.
Performance Comparison of Chiral Resolving Agents
The efficiency of a chiral resolution process is determined by several factors, including the yield of the desired enantiomer and its enantiomeric excess (e.e.). The choice of resolving agent and the crystallization conditions are paramount in achieving high purity and yield. Below is a summary of the performance of various chiral resolving agents in the resolution of 2-Amino-3-phenylpropanenitrile.
| Chiral Resolving Agent | Target Enantiomer Isolated | Solvent System | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (-)-Dibenzoyl-L-tartaric acid | L-enantiomer | Dioxane/Water | High | >95 |
| (1S)-(+)-10-Camphorsulfonic acid | (R,R)-(+)-enantiomer | Dichloromethane | High | 98 |
| D(-)-Mandelic acid | D(+)-enantiomer | Water/Acid | 75-80 | >95 |
Experimental Workflow and Methodologies
The classical method for resolving a racemic mixture of amines like 2-Amino-3-phenylpropanenitrile involves the formation of diastereomeric salts with a chiral acid. These diastereomers, having different physical properties, can then be separated by fractional crystallization.
Caption: General workflow for the chiral resolution of 2-Amino-3-phenylpropanenitrile.
Detailed Experimental Protocols
1. Resolution with (-)-Dibenzoyl-L-tartaric acid
This method is effective for the isolation of the L-enantiomer of α-aminonitriles.
-
Salt Formation: A racemic mixture of the α-aminonitrile is reacted with (-)-dibenzoyl-L-tartaric acid in a polar solvent.
-
Crystallization: The resulting mixture of diastereomeric salts is macerated with aqueous dioxane. The D-salt dissolves, while the L-salt remains as a solid.
-
Isolation and Liberation: The solid L-salt is separated by filtration. The L-aminonitrile is then liberated by neutralization with a base and extracted. The D-salt in the filtrate can be racemized and recycled.
2. Resolution with (1S)-(+)-10-Camphorsulfonic acid
This strong chiral acid is commonly used for the resolution of racemic amines.[1]
-
Salt Formation: 10 mmol of the racemic amine and 20 mmol of (1S)-(+)-10-camphorsulfonic acid are dissolved in 100 mL of dichloromethane.[1]
-
Crystallization: The mixture is stirred at 25°C for 24 hours. The precipitated diastereomeric salt is collected by filtration.[1]
-
Isolation and Liberation: The precipitate is suspended in a mixture of dichloromethane and aqueous sodium carbonate (2M) and stirred until dissolution is complete. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and the solvent is evaporated to yield the enantiomerically pure amine.[1] In a reported resolution of a similar diamine, this method yielded the (R,R)-enantiomer with 98% e.e.[1]
3. Resolution with D(-)-Mandelic acid
Mandelic acid is another effective resolving agent for amines.
-
Salt Formation: The racemic mixture of the amine is added to a water/acid solution, to which D(-)-mandelic acid is also added.
-
Crystallization: The diastereomeric salt of the D(+)-amine with D(-)-mandelic acid preferentially crystallizes.
-
Isolation and Liberation: The crystalline salt is isolated by filtration. The D(+)-amine is then liberated by treatment with a base. This process has been reported to yield the desired enantiomer with a purity of over 95% and in a 75-80% yield for α-phenethylamine.
Signaling Pathways and Logical Relationships
The fundamental principle of chiral resolution by diastereomeric salt formation relies on the differential properties of diastereomers, which allows for their separation.
Caption: Logical flow of diastereomeric salt resolution.
This guide provides a foundational understanding for the selection of a suitable chiral resolving agent for 2-Amino-3-phenylpropanenitrile. Researchers are encouraged to perform screening experiments with various agents and solvent systems to optimize the resolution for their specific requirements.
References
Accuracy and precision of enantiomeric purity determination methods
A comprehensive guide to comparing the accuracy and precision of methods for determining enantiomeric purity, designed for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of various techniques, supported by experimental data, detailed protocols, and workflow visualizations to aid in method selection and application.
Comparison of Enantiomeric Purity Determination Methods
The accurate determination of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Several analytical techniques are available, each with its own advantages and limitations in terms of accuracy, precision, and applicability. This guide provides a comparative overview of the most common methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Capillary Electrophoresis (CE), and Polarimetry.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance characteristics of the primary methods used for determining enantiomeric purity.
| Method | Accuracy | Precision/Reproducibility | Limit of Quantitation (LOQ) of Minor Enantiomer | Key Advantages | Key Disadvantages |
| Chiral HPLC | <1% (optimized)[], >10% (non-optimized)[] | ±0.5% RSD (optimized)[] | Down to 0.05%[2] | High resolution and sensitivity, widely applicable.[3] | Requires method development, expensive chiral columns.[4] |
| NMR Spectroscopy | Error within ±5-10% for ee determination | Good, but can be influenced by signal-to-noise and integration | Below 1%[5] | Non-destructive, relatively fast, provides structural information. | Lower sensitivity than chromatographic methods, requires chiral auxiliary agents.[4] |
| Capillary Electrophoresis (CE) | High | RSD <2% for migration time and resolution[6][7] | Down to 0.1%[8] | High efficiency, low sample and solvent consumption.[9][10] | Can have lower sensitivity for some analytes, potential for adsorption to capillary wall. |
| Polarimetry | Variable, can be unreliable[11] | Can be imprecise, affected by temperature, solvent, and impurities.[12] | Generally poor for low enantiomeric excess | Simple, non-destructive. | Often lacks accuracy and precision, requires a known specific rotation of the pure enantiomer.[11][12] |
| Calorimetric Methods | Not widely reported for enantiomeric purity | Not widely reported for enantiomeric purity | Not widely reported for enantiomeric purity | May be applicable for specific solid-state analyses. | Not a common method for routine enantiomeric purity determination. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a chiral compound to determine its enantiomeric purity.
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive. The area under the curve for each enantiomer's peak in the chromatogram is used to calculate the enantiomeric excess (% ee).
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (e.g., polysaccharide-based, protein-based, cyclodextrin-based) based on the analyte's structure.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar organic solvent (e.g., hexane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Instrumentation:
-
HPLC system equipped with a pump, injector, column oven, and a suitable detector (typically a UV detector).
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).
-
Set the UV detector to a wavelength where the analyte has maximum absorbance.
-
-
Analysis:
-
Inject a known volume of the sample solution (e.g., 10 µL) onto the column.
-
Record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas of the two enantiomers (Area1 and Area2).
-
Calculate the % ee using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the enantiomeric purity of a chiral compound by differentiating the enantiomers in the NMR spectrum.
Principle: Enantiomers are chemically indistinguishable in an achiral solvent. To differentiate them by NMR, a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), is added to the sample. This forms diastereomeric complexes or solvates that have distinct NMR signals. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃).
-
Using a Chiral Derivatizing Agent (CDA): Add a stoichiometric amount of the CDA (e.g., Mosher's acid chloride) to the sample solution. The CDA reacts with the enantiomers to form diastereomers.
-
Using a Chiral Solvating Agent (CSA): Add a molar excess of the CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the sample solution. The CSA forms transient diastereomeric solvates with the enantiomers.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the minor enantiomer's signals.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Identify the well-resolved signals corresponding to the two diastereomers.
-
Integrate the respective signals accurately.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Let the integral values for the major and minor diastereomers be Integral_major and Integral_minor.
-
Calculate the % ee using the formula: % ee = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100
-
Capillary Electrophoresis (CE)
Objective: To separate and quantify the enantiomers of a chiral compound based on their differential migration in an electric field.
Principle: Enantiomers are separated in a capillary filled with a background electrolyte (BGE) containing a chiral selector (e.g., cyclodextrins). The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus separation.
Methodology:
-
Capillary Conditioning: Condition a new fused-silica capillary by flushing it sequentially with 1 M NaOH, deionized water, and the background electrolyte.
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., phosphate buffer) at a specific pH and add the chiral selector (e.g., a specific cyclodextrin derivative) at an optimized concentration.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength solution.
-
Instrumentation:
-
Capillary electrophoresis system equipped with a high-voltage power supply, a capillary cartridge, an autosampler, and a detector (typically a UV detector).
-
Set the separation voltage (e.g., 20 kV) and capillary temperature (e.g., 25 °C).
-
-
Analysis:
-
Inject the sample into the capillary (e.g., by pressure or voltage).
-
Apply the separation voltage.
-
Record the electropherogram.
-
-
Calculation of Enantiomeric Purity:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the corrected peak areas (peak area divided by migration time) to account for migration velocity differences.
-
Calculate the % ee using the corrected peak areas.
-
Mandatory Visualizations
Experimental Workflows
Caption: Chiral HPLC experimental workflow.
Caption: NMR spectroscopy experimental workflow.
Caption: Capillary Electrophoresis experimental workflow.
References
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
A Guide to Inter-Laboratory Comparison of (2R)-2-Amino-3-phenylpropanenitrile Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing and conducting an inter-laboratory comparison for the analysis of (2R)-2-Amino-3-phenylpropanenitrile, also known as D-phenylglycinonitrile. Due to the absence of publicly available, direct inter-laboratory comparison data for this specific compound, this document outlines the principles of such a study, presents hypothetical comparative data, and provides detailed experimental protocols for commonly employed analytical techniques. The objective is to offer a comprehensive resource for ensuring analytical consistency and data reliability across different laboratories.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT) or round-robin tests, are crucial for quality assurance in analytical measurements.[1][2] They involve multiple laboratories analyzing the same homogenous sample to assess the performance of both the laboratories and the analytical methods themselves.[1][3] Regular participation in ILCs is often a requirement for laboratory accreditation to standards such as ISO/IEC 17025.[1] The primary goals of an ILC are to identify systematic errors, improve the accuracy and precision of measurements, and ensure comparability of results across different testing sites.[4]
Hypothetical Inter-Laboratory Comparison Data
The following table summarizes hypothetical results from a round-robin test for the purity assessment of a sample of this compound. This data is for illustrative purposes to demonstrate how results from different laboratories and methods can be compared.
| Laboratory ID | Analytical Method | Reported Purity (%) | Standard Deviation | z-score |
| Lab A | Chiral HPLC | 99.5 | 0.12 | 0.42 |
| Lab B | Chiral HPLC | 99.2 | 0.15 | -1.25 |
| Lab C | Gas Chromatography | 98.9 | 0.25 | -2.92 (Outlier) |
| Lab D | Quantitative NMR | 99.6 | 0.08 | 1.25 |
| Lab E | Chiral HPLC | 99.4 | 0.10 | -0.42 |
| Consensus Mean | 99.4 | |||
| Standard Deviation | 0.24 |
Note: The consensus mean and standard deviation are calculated from the results of Laboratories A, B, D, and E. Laboratory C's result is identified as an outlier based on its z-score falling outside the acceptable range of -2 to +2.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of analytical results. Below are protocols for three common analytical techniques suitable for the analysis of this compound.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for separating and quantifying enantiomers.[5][6]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak series) is often effective for the separation of amino acid derivatives.[3][7][8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol or isopropanol) is typically used. The exact ratio should be optimized to achieve sufficient resolution between the enantiomers.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, usually between 20-40°C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Quantification: The purity of the (2R)-enantiomer is determined by calculating the peak area percentage relative to the total area of both enantiomer peaks.
2. Gas Chromatography (GC)
Gas chromatography can be a suitable alternative, particularly for assessing volatile impurities.[9]
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) for the separation of the analyte from potential impurities.
-
Carrier Gas: High-purity helium or nitrogen at a constant flow rate.
-
Injector Temperature: Set to a temperature that ensures complete and rapid vaporization of the sample without thermal degradation.[10]
-
Oven Temperature Program: A temperature gradient program is typically employed to ensure good separation of all components.
-
Detector Temperature: Maintained at a higher temperature than the final oven temperature to prevent condensation.
-
Sample Preparation: The sample may require derivatization to increase its volatility and thermal stability. The derivatized sample is then dissolved in a suitable volatile solvent.
-
Quantification: An internal standard method is often used for accurate quantification.[11]
3. Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte.[2][12][13]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are fully soluble.
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals.
-
Data Acquisition: Key parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of the nuclei between scans.
-
Data Processing: Careful phasing and baseline correction are crucial for accurate integration.
-
Quantification: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.[2]
Diagrams
Caption: Strecker synthesis of phenylglycinonitrile.
Caption: Workflow of an inter-laboratory comparison study.
References
- 1. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. banglajol.info [banglajol.info]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. kelid1.ir [kelid1.ir]
- 12. emerypharma.com [emerypharma.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
Benchmarking New Synthetic Routes to (2R)-2-Amino-3-phenylpropanenitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical development. (2R)-2-Amino-3-phenylpropanenitrile, a key precursor to valuable chiral amines and amino acids, presents a significant synthetic challenge. This guide provides a comparative analysis of a traditional diastereoselective Strecker synthesis alongside two emerging methodologies: an organocatalytic asymmetric Strecker reaction and a biocatalytic kinetic resolution. The performance of each route is evaluated based on quantitative data, and detailed experimental protocols are provided to facilitate adoption and further development.
Comparative Performance of Synthetic Routes
The selection of a synthetic route is a critical decision in process development, balancing factors such as yield, enantioselectivity, cost, and environmental impact. The following table summarizes the key performance indicators for the three benchmarked routes to this compound.
| Parameter | Traditional Route: Diastereoselective Strecker Synthesis | New Route 1: Organocatalytic Asymmetric Strecker Reaction | New Route 2: Biocatalytic Kinetic Resolution |
| Yield | 85% (diastereomerically pure product) | 98% | 48% (for the (R)-enantiomer) |
| Enantiomeric Excess (ee) | >98% de (diastereomeric excess) | 97% ee | >99% ee |
| Key Reagents | (R)-Phenylglycine amide (chiral auxiliary), Phenylacetaldehyde, NaCN, Acetic Acid | Phenylacetaldehyde, Aniline, Trimethylsilyl cyanide, Chiral thiourea catalyst | Racemic 2-Amino-3-phenylpropanenitrile, Rhodococcus sp. nitrilase |
| Reaction Temperature | Room Temperature | -78 °C | 30 °C |
| Reaction Time | 24 hours | 20 hours | 24 hours |
| Key Advantages | High diastereoselectivity, well-established methodology.[1][2][3] | High yield and enantioselectivity, catalytic use of chiral source. | Excellent enantioselectivity, mild reaction conditions, environmentally benign. |
| Key Disadvantages | Stoichiometric use of chiral auxiliary, additional steps for auxiliary removal. | Requires cryogenic temperatures, use of a protected amine. | Theoretical maximum yield of 50% for the desired enantiomer, requires preparation of racemic starting material. |
Experimental Protocols
Detailed methodologies for the three benchmarked synthetic routes are provided below. These protocols are based on published literature and are intended to serve as a starting point for laboratory investigation.
Traditional Route: Diastereoselective Strecker Synthesis with (R)-Phenylglycine Amide
This method relies on the use of a chiral auxiliary, (R)-phenylglycine amide, to induce diastereoselectivity in the Strecker reaction. The resulting diastereomers can be separated, and the chiral auxiliary subsequently cleaved to yield the desired enantiomerically pure product.
Experimental Workflow:
Caption: Diastereoselective Strecker Synthesis Workflow
Procedure:
-
To a solution of (R)-phenylglycine amide (1.0 eq) in a mixture of methanol and water (9:1 v/v) is added phenylacetaldehyde (1.0 eq). The mixture is stirred at room temperature for 1 hour to form the corresponding imine in situ.
-
A solution of sodium cyanide (1.2 eq) and acetic acid (1.2 eq) in water is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at room temperature for 24 hours.
-
The resulting precipitate, the desired diastereomerically enriched α-aminonitrile, is collected by filtration, washed with cold methanol, and dried.
-
The diastereomeric excess can be determined by HPLC analysis.
-
The chiral auxiliary is then cleaved by acidic hydrolysis to yield this compound.
New Route 1: Organocatalytic Asymmetric Strecker Reaction
This modern approach utilizes a chiral thiourea catalyst to control the enantioselectivity of the cyanide addition to an imine. The catalytic nature of this method offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries.[4]
Experimental Workflow:
Caption: Organocatalytic Asymmetric Strecker Reaction Workflow
Procedure:
-
In a flame-dried flask under an inert atmosphere, the chiral thiourea catalyst (e.g., a Jacobsen-type catalyst, 0.05 eq) is dissolved in toluene.
-
The solution is cooled to -78 °C.
-
To this solution are added freshly distilled phenylacetaldehyde (1.0 eq) and aniline (1.0 eq) to form the N-aryl imine in situ.
-
Trimethylsilyl cyanide (TMSCN, 1.2 eq) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 20 hours.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by flash column chromatography to afford the N-protected this compound. The protecting group can be subsequently removed.
-
The enantiomeric excess is determined by chiral HPLC analysis.
New Route 2: Biocatalytic Kinetic Resolution
This "green chemistry" approach employs an enzyme, a nitrilase from Rhodococcus sp., to selectively hydrolyze one enantiomer of a racemic mixture of 2-amino-3-phenylpropanenitrile, leaving the desired enantiomer unreacted and in high enantiomeric excess.
Experimental Workflow:
Caption: Biocatalytic Kinetic Resolution Workflow
Procedure:
-
A suspension of whole cells of Rhodococcus sp. containing nitrilase activity is prepared in a phosphate buffer (pH 7.5).
-
Racemic 2-amino-3-phenylpropanenitrile (1.0 eq) is added to the cell suspension.
-
The mixture is incubated at 30 °C with shaking for 24 hours.
-
The reaction progress and enantiomeric excess of the remaining nitrile are monitored by chiral HPLC.
-
Once the desired conversion (ideally close to 50%) and enantiomeric excess are reached, the reaction is stopped by centrifuging to remove the cells.
-
The supernatant is extracted with an organic solvent (e.g., ethyl acetate) to recover the unreacted this compound.
-
The organic extracts are dried and concentrated, and the product is purified by an appropriate method, such as crystallization or chromatography.
References
- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic asymmetric three-component acyl-Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic methods for (2R)-2-Amino-3-phenylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
(2R)-2-Amino-3-phenylpropanenitrile, a valuable chiral building block in the synthesis of various pharmaceuticals, can be produced through several synthetic routes. The choice of method often depends on a careful consideration of factors such as cost, efficiency, enantioselectivity, and scalability. This guide provides an objective comparison of the primary synthetic methodologies for obtaining this important chiral amine, supported by available experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Executive Summary
This guide evaluates three principal synthetic strategies for this compound:
-
Asymmetric Strecker Synthesis: This classic approach has been refined through the use of chiral catalysts or auxiliaries to induce enantioselectivity.
-
Biocatalytic Kinetic Resolution: This method employs enzymes, such as lipases, to selectively resolve a racemic mixture of the aminonitrile.
-
Biocatalytic Dynamic Kinetic Resolution (DKR): An advancement on kinetic resolution, DKR combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically enabling a 100% yield of the desired product.
The following sections will delve into the cost-benefit analysis of each method, provide detailed experimental protocols, and present a comparative summary of their key performance indicators.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis of each synthetic method involves evaluating not only the price of raw materials and catalysts but also process parameters that impact overall efficiency and cost-effectiveness on a larger scale.
Table 1: Cost Comparison of Key Reagents and Catalysts
| Reagent/Catalyst | Method(s) | Estimated Price (USD) | Supplier/Source |
| Phenylacetaldehyde | All | $18 - $265 / kg[1][2] | Sigma-Aldrich, Vigon |
| Sodium Cyanide | Asymmetric Strecker, Biocatalytic (for racemate synthesis) | $249 - $395.5 / kg[3][4] | Chirag Orgo Chem, Telematique |
| Jacobsen's Catalyst (chiral catalyst) | Asymmetric Strecker | $800 - $950 / kg[1] | Special Chemicals |
| Chiral Phosphoric Acids (chiral catalyst) | Asymmetric Strecker | Varies widely based on structure | TCI America, Ambeed |
| (R)-Phenylglycine Amide (chiral auxiliary) | Asymmetric Strecker | Varies based on supplier | Various |
| Lipase (e.g., from Candida antarctica) | Biocatalytic Kinetic Resolution, DKR | Varies widely based on activity and purity | Sigma-Aldrich, Creative Enzymes |
| Nitrilase | Biocatalytic Kinetic Resolution, DKR | Varies widely based on activity and purity[5][6][7] | Creative Enzymes, Sigma-Aldrich |
| Solvents (e.g., Toluene, Methanol, Isopropanol) | All | Varies, generally lower cost | Fisher Scientific, Chemical-Supermarket.com |
Table 2: Comparative Analysis of Synthetic Methods
| Parameter | Asymmetric Strecker (Catalytic) | Asymmetric Strecker (Auxiliary-based) | Biocatalytic Kinetic Resolution | Biocatalytic Dynamic Kinetic Resolution |
| Yield (theoretical max.) | High (~100%) | High (~100%) | Low (50%) | High (~100%)[8] |
| Enantiomeric Excess (e.e.) | Good to Excellent (>90%) | Good to Excellent (>90%) | Excellent (>99%) | Excellent (>99%) |
| Reaction Time | 4 - 24 hours | 12 - 48 hours | 24 - 72 hours | 24 - 72 hours |
| Reaction Temperature | 0°C to room temperature | -78°C to room temperature | Room temperature to 40°C | Room temperature to 40°C |
| Catalyst/Auxiliary Loading | Low (0.5 - 10 mol%) | Stoichiometric | Catalytic (enzyme loading varies) | Catalytic (enzyme and racemization catalyst) |
| Cost of Chiral Source | High (catalyst) | Moderate to High (auxiliary) | Moderate (enzyme) | Moderate (enzyme + catalyst) |
| Scalability | Good | Moderate (due to stoichiometric auxiliary) | Good | Good |
| Waste Generation | Moderate | High (auxiliary recovery needed) | Low (aqueous media) | Low (aqueous media) |
| Key Advantages | High atom economy, direct synthesis. | Well-established, predictable stereocontrol. | High enantioselectivity, mild conditions. | High yield and enantioselectivity. |
| Key Disadvantages | Catalyst cost and sensitivity. | Stoichiometric use and removal of auxiliary. | Maximum 50% yield. | Requires compatible racemization catalyst. |
Experimental Protocols
The following are representative experimental protocols for each of the major synthetic routes. Researchers should note that optimization of these procedures may be necessary for specific laboratory conditions and desired outcomes.
Method 1: Asymmetric Strecker Synthesis using a Chiral Catalyst
This method describes a catalytic enantioselective Strecker reaction using a chiral thiourea catalyst.
Diagram 1: Asymmetric Strecker Synthesis Workflow
Caption: Workflow for the asymmetric Strecker synthesis.
Protocol:
-
Imine Formation: To a solution of phenylacetaldehyde (1.0 equiv.) in a suitable solvent such as toluene, is added a solution of ammonia (1.2 equiv.) in methanol at 0°C. The reaction mixture is stirred for 2 hours.
-
Catalytic Cyanation: The chiral thiourea catalyst (e.g., 0.5-5 mol%) is added to the reaction mixture. Subsequently, a cyanide source, such as potassium cyanide (2 equiv.) in the presence of a proton source like acetic acid (1.2 equiv.), is added portion-wise at 0°C.[8]
-
Reaction Monitoring: The reaction is stirred at 0°C for 4-8 hours, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Method 2: Biocatalytic Kinetic Resolution using Lipase
This method utilizes a lipase to selectively acylate the (S)-enantiomer of a racemic mixture of 2-amino-3-phenylpropanenitrile, allowing for the separation of the desired (R)-enantiomer.
Diagram 2: Biocatalytic Kinetic Resolution Workflow
Caption: Workflow for biocatalytic kinetic resolution.
Protocol:
-
Racemate Preparation: A racemic mixture of 2-amino-3-phenylpropanenitrile is prepared via a standard Strecker reaction of phenylacetaldehyde, ammonia, and sodium cyanide.
-
Enzymatic Resolution: The racemic aminonitrile (1.0 equiv.) is dissolved in a suitable organic solvent (e.g., diisopropyl ether). An acyl donor, such as ethyl acetate (excess), and a lipase (e.g., Candida antarctica lipase B, commercially available as Novozym 435) are added to the solution.
-
Reaction Conditions: The suspension is incubated at a controlled temperature (e.g., 30-40°C) with constant agitation.
-
Monitoring: The reaction progress and enantiomeric excess of the remaining aminonitrile are monitored by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess of the unreacted (R)-enantiomer.[9]
-
Work-up and Separation: The enzyme is removed by filtration. The filtrate containing the unreacted (R)-aminonitrile and the acylated (S)-aminonitrile is concentrated. The two compounds can be separated by column chromatography or by selective extraction based on their differing polarities.
Method 3: Biocatalytic Dynamic Kinetic Resolution (DKR)
This method enhances the kinetic resolution by incorporating a racemization catalyst, allowing the undesired (S)-enantiomer to be converted to the (R)-enantiomer in situ.
Diagram 3: Dynamic Kinetic Resolution Logical Relationship
Caption: Logical relationship in a dynamic kinetic resolution process.
Protocol:
-
Reaction Setup: A racemic mixture of 2-amino-3-phenylpropanenitrile (1.0 equiv.) is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7-8).
-
Catalyst Addition: A racemization catalyst (e.g., a Shvo catalyst or a similar ruthenium complex) and an enantioselective enzyme (e.g., a nitrilase that selectively hydrolyzes the (S)-aminonitrile to the corresponding amino acid) are added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30-40°C). The pH may need to be maintained throughout the reaction.
-
Monitoring: The conversion and enantiomeric excess of the remaining (R)-aminonitrile are monitored by chiral HPLC.
-
Work-up and Isolation: Once the reaction reaches completion (ideally, close to 100% conversion to the (R)-aminonitrile), the enzyme and catalyst are removed (e.g., by filtration if immobilized, or by extraction). The aqueous solution is then extracted with an organic solvent to isolate the (R)-2-amino-3-phenylpropanenitrile. The product is then purified by standard methods.[8][10]
Conclusion
The selection of a synthetic method for this compound is a multifaceted decision.
-
Asymmetric Strecker synthesis offers a direct and atom-economical route. The catalytic version is elegant but can be hindered by the high cost and sensitivity of the catalyst. The auxiliary-based method is robust but less atom-economical due to the stoichiometric use of the chiral auxiliary.
-
Biocatalytic kinetic resolution provides excellent enantioselectivity under mild conditions but is fundamentally limited to a 50% theoretical yield, making it less efficient for large-scale production unless the undesired enantiomer can be racemized and recycled.
-
Biocatalytic dynamic kinetic resolution represents the most advanced and potentially most efficient method, combining the high enantioselectivity of enzymes with the potential for near-quantitative yields. However, the development of a compatible and efficient enzyme and racemization catalyst system is crucial for its successful implementation.
For industrial-scale production, the development of a robust and cost-effective dynamic kinetic resolution process appears to be the most promising long-term strategy. For laboratory-scale synthesis and rapid access to the chiral product, the asymmetric Strecker reaction, particularly with a recoverable chiral auxiliary, remains a viable and well-established option. Researchers are encouraged to consider the specific requirements of their project, including scale, budget, and desired purity, when selecting the most appropriate synthetic route.
References
- 1. RR Jacobsen Catalyst Special Chemicals CAS 176763-62-5 [fmect.com]
- 2. (R,R)-(-)-N,N -Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride 138124-32-0 [sigmaaldrich.com]
- 3. Process considerations for the asymmetric synthesis of chiral amines using transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Nitrilase (Crude Enzyme)(EC 3.5.5.1) - Creative Enzymes [creative-enzymes.com]
- 7. Nitrilase - Creative Enzymes [creative-enzymes.com]
- 8. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 9. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
A Comparative Guide to the Biological Efficacy of (R)- and (S)-2-Amino-3-phenylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can have markedly different interactions with biological systems, which are themselves chiral.[1] These differences can manifest in various ways, including:
-
Pharmacodynamics: One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects.
-
Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted differently in the body.
-
Toxicity: In some cases, one enantiomer can be toxic while the other is benign.
A classic example is the thalidomide tragedy, where the (R)-enantiomer was an effective sedative, while the (S)-enantiomer was teratogenic, causing severe birth defects. This underscores the critical importance of studying enantiomers separately.
While specific data for the enantiomers of 2-amino-3-phenylpropanenitrile is lacking, the racemic mixture has been noted as a potential therapeutic agent. It is described as an active form of a sulfoxide that has shown potential in the treatment of brain tumors in animal models. The stereoselective properties of this compound are highlighted as a promising area for optimization to enhance therapeutic efficacy and reduce toxicity.
Hypothetical Comparative Efficacy Data
In the absence of direct experimental data, the following table is a hypothetical representation of how the biological efficacy of (R)- and (S)-2-Amino-3-phenylpropanenitrile might be presented. This table is for illustrative purposes only and is intended to serve as a template for future research.
| Parameter | (R)-2-Amino-3-phenylpropanenitrile | (S)-2-Amino-3-phenylpropanenitrile | Reference Compound (e.g., Temozolomide) |
| In Vitro Cytotoxicity | |||
| IC50 (GBM Cell Line 1) | Data Needed | Data Needed | Known Value |
| IC50 (GBM Cell Line 2) | Data Needed | Data Needed | Known Value |
| IC50 (Normal Human Astrocytes) | Data Needed | Data Needed | Known Value |
| Mechanism of Action | |||
| Apoptosis Induction (% of cells) | Data Needed | Data Needed | Known Value |
| Cell Cycle Arrest (% at G2/M) | Data Needed | Data Needed | Known Value |
| In Vivo Efficacy (Xenograft Model) | |||
| Tumor Growth Inhibition (%) | Data Needed | Data Needed | Known Value |
| Increase in Median Survival | Data Needed | Data Needed | Known Value |
Proposed Experimental Protocols for Comparative Efficacy
To elucidate the differential biological effects of the (R) and (S) enantiomers of 2-amino-3-phenylpropanenitrile, a series of well-defined experiments are necessary.
In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxic effects of the (R) and (S) enantiomers on glioblastoma multiforme (GBM) cell lines and normal human astrocytes.
Methodology:
-
Cell Culture: Culture human GBM cell lines (e.g., U-87 MG, T98G) and normal human astrocytes in appropriate media and conditions.
-
Compound Preparation: Prepare stock solutions of (R)- and (S)-2-Amino-3-phenylpropanenitrile and a reference drug (e.g., Temozolomide) in a suitable solvent (e.g., DMSO).
-
Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a range of concentrations of each compound.
-
MTT Assay: After 48-72 hours of incubation, add MTT solution to each well. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by each enantiomer in GBM cells.
Methodology:
-
Cell Treatment: Treat GBM cells with the IC50 concentration of each enantiomer for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells for each treatment group.
Cell Cycle Analysis
Objective: To determine if the enantiomers induce cell cycle arrest.
Methodology:
-
Cell Treatment: Treat GBM cells with the IC50 concentration of each enantiomer for 24 hours.
-
Fixation and Staining: Harvest the cells, fix in ethanol, and stain with a DNA-binding dye such as propidium iodide (PI) containing RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a potential signaling pathway that could be investigated.
Caption: Proposed experimental workflow for comparing the biological efficacy of (R) and (S)-2-Amino-3-phenylpropanenitrile.
Caption: A generalized signaling pathway potentially involved in the cytotoxic effects of the enantiomers.
Conclusion and Future Directions
While direct comparative data on the biological efficacy of (R)- and (S)-2-amino-3-phenylpropanenitrile is currently unavailable, the principles of stereochemistry strongly suggest that they will exhibit different pharmacological profiles. The reported potential of the racemic mixture in brain tumor models makes the individual enantiomers compelling candidates for further investigation. The experimental framework proposed in this guide provides a clear path for researchers to elucidate the specific activities of each enantiomer, potentially leading to the development of a more potent and safer therapeutic agent. Future research should focus on the stereoselective synthesis of these compounds and a head-to-head comparison of their in vitro and in vivo activities.
References
Safety Operating Guide
Proper Disposal of (2R)-2-Amino-3-phenylpropanenitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of (2R)-2-Amino-3-phenylpropanenitrile, ensuring laboratory safety and environmental compliance.
This compound is a compound utilized in various research and development applications.[1][2] Due to its chemical nature as an aminonitrile, specific procedures must be followed for its disposal to mitigate potential hazards. This guide outlines the necessary steps for safe handling, spill management, and final disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. While detailed toxicological properties are not fully investigated, the compound should be handled with care, avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation.[3][4]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[3][4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Some sources recommend storing in a freezer.[3]
-
Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem |
| Molecular Weight | 146.19 g/mol | PubChem |
| Physical State | Solid | Thermo Fisher Scientific |
| Appearance | Off-white | Thermo Fisher Scientific |
| Melting Point | No data available | Thermo Fisher Scientific |
| Boiling Point | No data available | Thermo Fisher Scientific |
| Solubility | Soluble in water | Fisher Scientific |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through an approved waste disposal plant.[4]
1. Waste Identification and Segregation:
-
Label the waste container clearly as "this compound" or "alpha-Aminobenzenepropanenitrile".[5]
-
Segregate this waste from other laboratory waste streams, particularly from incompatible materials like acids and strong oxidizers.[4][6]
2. Containerization:
-
Use a suitable, well-sealed, and compatible container for collecting the waste.[7] The container should be made of a material that will not react with the compound.
-
Do not fill the container to the brim; leave some headspace to avoid pressure buildup.[8]
3. On-site Neutralization (if applicable and permitted):
-
For small quantities, in-laboratory neutralization may be an option to reduce hazards, but this should only be performed by trained personnel and in accordance with institutional safety protocols.[9][10] Given the nitrile group, hydrolysis with a strong base could be a potential method, but this should be thoroughly evaluated for safety and effectiveness before implementation.
-
Caution: Reactions for neutralization can sometimes produce hazardous byproducts.[9] Always consult with your institution's environmental health and safety (EHS) office before attempting any in-lab treatment.
4. Final Disposal:
-
Dispose of the containerized waste through your institution's hazardous waste collection program.[11]
-
Do not empty into drains or dispose of as regular trash.[4][12]
-
For empty containers, if they have held an acute hazardous waste, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] If the compound is not classified as an acute hazardous waste, the empty container, once all contents are removed, can be disposed of as regular trash after defacing the label.[11]
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate action is critical.
Spill Cleanup:
-
Ensure adequate ventilation and wear appropriate PPE.[3][13]
-
For solid spills, sweep up the material and shovel it into a suitable container for disposal.[3][4] Avoid generating dust.[3]
-
For liquid spills, use an inert absorbent material to contain the spill.
-
Place the collected waste into a sealed container for disposal.
-
Ventilate the affected area.[12]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[3][4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention immediately.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-3-phenylpropanenitrile | 55379-75-4 | FCA37975 [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. biomedico.uff.br [biomedico.uff.br]
- 8. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. vumc.org [vumc.org]
- 12. carlroth.com [carlroth.com]
- 13. echemi.com [echemi.com]
Personal protective equipment for handling (2R)-2-Amino-3-phenylpropanenitrile
Essential Safety and Handling Guide for (2R)-2-Amino-3-phenylpropanenitrile
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on safety information for structurally similar compounds, such as aminonitriles and benzyl cyanide, which are known to be toxic and may release hydrogen cyanide. Extreme caution is advised.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure laboratory safety.
Summary of Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Inner glove tucked under the lab coat cuff, outer glove over the cuff. Change immediately upon contamination.[1][2] |
| Eyes | Chemical Splash Goggles | Must be worn at all times in the laboratory. |
| Face | Face Shield | To be worn in addition to goggles when there is a risk of splashes or splatters. |
| Body | Chemical-Resistant Lab Coat | Fully fastened, with tight-fitting cuffs. |
| Respiratory | Certified Respirator | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used, especially when working outside of a fume hood or with powders. |
| Feet | Closed-toe Shoes | Made of a non-porous material. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is functioning correctly.
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]
- Have a cyanide antidote kit available and ensure personnel are trained in its use.
- Prepare a designated and clearly labeled work area within the fume hood.[3]
- Assemble all necessary equipment and reagents before starting the experiment.
2. Donning Personal Protective Equipment (PPE):
- Put on all required PPE as specified in the table above before entering the designated handling area.
3. Handling the Compound:
- If the compound is a solid, handle it as a powder, minimizing dust generation.
- If it is a liquid, use appropriate liquid handling techniques to avoid splashes and aerosol formation.
- Avoid contact with acids, as this can lead to the rapid release of highly toxic hydrogen cyanide gas.[4]
- Use compatible labware (e.g., glass, stainless steel).
- Keep containers tightly closed when not in use.[3]
4. Post-Handling Procedures:
- Decontaminate all surfaces and equipment that came into contact with the compound. A recommended procedure is to first wipe surfaces with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3][5]
- Carefully remove and dispose of the outer pair of gloves immediately after handling.
- Remove all PPE before leaving the laboratory.
- Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan: Waste Management
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
- Solid and liquid waste must be collected in separate, clearly labeled, and dedicated hazardous waste containers.[3][5]
- Label containers as "Hazardous Waste - Cyanide" and specify the contents.[3]
- Do not mix cyanide-containing waste with other waste streams, especially acidic waste.[4]
2. Container Management:
- Use leak-proof containers for liquid waste.
- Keep waste containers closed except when adding waste.
- Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
3. Disposal Procedure:
- Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
- Follow all local, state, and federal regulations for the disposal of toxic and cyanogenic compounds.
Emergency Procedures Workflow
The following diagram illustrates the logical steps to be taken in an emergency situation.
Caption: Workflow for emergency response to chemical exposure or spills.
References
- 1. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 2. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
